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6-Chloro-5-methylnicotinic acid isopropyl ester Documentation Hub

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  • Product: 6-Chloro-5-methylnicotinic acid isopropyl ester
  • CAS: 1122090-09-8

Core Science & Biosynthesis

Foundational

The Ascendant Role of 6-Chloro-5-methylnicotinic Acid Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release [City, State] – In the ever-evolving landscape of drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry. Among its myriad of derivatives, 6-Chloro-5-methylnicotinic acid...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – In the ever-evolving landscape of drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry. Among its myriad of derivatives, 6-Chloro-5-methylnicotinic acid has emerged as a particularly versatile and promising core structure for the development of novel therapeutic agents. This technical guide offers an in-depth exploration of the synthesis, derivatization, and burgeoning pharmacological applications of this compound and its analogs, providing a critical resource for researchers, scientists, and drug development professionals.

The Strategic Importance of the 6-Chloro-5-methylnicotinic Acid Scaffold

The 6-Chloro-5-methylnicotinic acid scaffold presents a unique combination of reactive sites that are amenable to a wide range of chemical modifications. The carboxylic acid group at the 3-position allows for the formation of esters and amides, enabling the exploration of interactions with various biological targets. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), providing a gateway to a diverse array of 6-substituted derivatives. Furthermore, the methyl group at the 5-position offers potential for further functionalization, opening avenues for novel structure-activity relationship (SAR) studies. This trifecta of modifiable positions makes it a privileged scaffold in the rational design of new drug candidates.

Synthesis of the Core Scaffold: A Practical Approach

The synthesis of 6-Chloro-5-methylnicotinic acid is a critical first step in the exploration of its derivatives. A common and efficient method involves the oxidation of the readily available starting material, 2-chloro-5-methylpyridine.

Oxidation of 2-Chloro-5-methylpyridine

A patented method describes the direct oxidation of 2-chloro-5-methylpyridine using oxygen in the presence of a cobalt acetate catalyst and chlorobenzene as the solvent.[1] This approach is advantageous as it avoids the use of harsh oxidizing agents like potassium permanganate, making it a more environmentally benign process.[1]

Experimental Protocol: Oxidation of 2-chloro-5-methylpyridine

  • Step 1: In a suitable reaction vessel, dissolve 2-chloro-5-methylpyridine in chlorobenzene.

  • Step 2: Add cobalt acetate as a catalyst. The weight ratio of 2-chloro-5-methylpyridine to cobalt acetate should be between 100:1 and 100:15.[1]

  • Step 3: Heat the reaction mixture to a temperature between 60-120 °C.[1]

  • Step 4: Bubble oxygen gas through the reaction mixture at a flow rate of 0.2-1.0 L/min for 2-8 hours.[1]

  • Step 5: Upon completion of the reaction, cool the mixture to room temperature.

  • Step 6: Filter the reaction mixture to isolate the crude 6-chloronicotinic acid.

  • Step 7: Recrystallize the crude product from a suitable solvent, such as a mixture of methanol and ethanol, to obtain the purified 6-chloronicotinic acid.[1]

Note: While this protocol is for the synthesis of 6-chloronicotinic acid, a similar oxidation of the methyl group at the 5-position of a suitable precursor would yield the desired 6-chloro-5-methylnicotinic acid. Further research is needed to delineate the precise conditions for this specific transformation.

G cluster_synthesis Synthesis of 6-Chloronicotinic Acid 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine Oxidation Oxidation 2-Chloro-5-methylpyridine->Oxidation O2, Cobalt Acetate, Chlorobenzene, 60-120°C 6-Chloronicotinic_Acid_crude 6-Chloronicotinic Acid (Crude) Oxidation->6-Chloronicotinic_Acid_crude Recrystallization Recrystallization 6-Chloronicotinic_Acid_crude->Recrystallization Methanol/Ethanol 6-Chloronicotinic_Acid_pure 6-Chloronicotinic Acid (Pure) Recrystallization->6-Chloronicotinic_Acid_pure G cluster_derivatization Derivatization of 6-Chloro-5-methylnicotinic Acid Core 6-Chloro-5-methylnicotinic Acid Amides Amides/Esters Core->Amides Amine/Alcohol, Coupling Agent 6-Amino 6-Amino Derivatives Core->6-Amino R2NH, Base (SNAr) 6-Thio 6-Thio Derivatives Core->6-Thio RSH, Base (SNAr) 5-Methyl_Mod 5-Methyl Modifications Core->5-Methyl_Mod Further Functionalization

Sources

Exploratory

Thermodynamic Stability and Hydrolysis Kinetics of Isopropyl Esters in Pyridine Derivatives: A Technical Guide

Executive Summary In the realm of prodrug design and topical therapeutics, pyridine derivatives containing ester moieties—such as isopropyl nicotinate and isopropyl picolinate—present a unique physicochemical challenge....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of prodrug design and topical therapeutics, pyridine derivatives containing ester moieties—such as isopropyl nicotinate and isopropyl picolinate—present a unique physicochemical challenge. Drug development professionals must constantly balance shelf-life (thermodynamic stability) with in vivo activation (kinetic lability). This whitepaper provides an in-depth mechanistic analysis of how the isopropyl group uniquely modulates the stability of pyridine scaffolds, supported by self-validating experimental methodologies and kinetic data.

Mechanistic Foundations: The Pyridine-Ester Dichotomy

As an Application Scientist, I frequently observe that the stability of an ester cannot be evaluated in a vacuum; it is a delicate interplay between the electrophilicity of the carbonyl carbon and the steric shielding provided by the alkoxy group.

The Electronic Liability of Pyridine: The pyridine ring exerts a strong electron-withdrawing inductive effect. This inherently increases the electrophilicity of the adjacent carbonyl carbon in nicotinate or picolinate derivatives, rendering the ester highly susceptible to nucleophilic attack by water or hydroxyl ions. If left unshielded, a pyridine-based ester will rapidly degrade.

The Steric Shielding of the Isopropyl Group: To counteract this electronic lability, the selection of the ester's alkyl group is critical. The stability of carbonyl-containing compounds strongly depends on the steric bulk of the attached alkyl group, generally decreasing in the order: t-butyl > isopropyl > ethyl > methyl[1]. The isopropyl group features a branched secondary carbon that acts as a steric shield. This bulk raises the activation energy required to form the tetrahedral intermediate during nucleophilic attack. Therefore, the isopropyl group perfectly counterbalances the electron-withdrawing nature of the pyridine ring, creating a "Goldilocks" zone of optimal thermodynamic stability.

Thermodynamic vs. Kinetic Stability Profiles

Understanding the distinction between thermodynamic and kinetic stability is paramount for formulation and pharmacokinetic modeling.

  • Thermodynamic Stability (Shelf-Life): Accelerated thermal degradation studies on silica gel at 120°C for 1 to 7 hours demonstrate that among nicotinic acid esters, isopropyl nicotinate and hexyl nicotinate are the most thermodynamically stable, whereas ethyl nicotinate and methyl nicotinate are the most unstable[2].

  • Kinetic Lability (In Vivo Activation): Despite their robust thermodynamic stability under ambient or thermal stress, isopropyl pyridine esters remain kinetically vulnerable to specific enzymatic pathways. In biological systems, the primary route of metabolism is the hydrolysis of the ester bond catalyzed by carboxylesterases (CES), yielding the active pyridinecarboxylic acid (e.g., nicotinic acid) and isopropanol[3].

Hydrolysis IPN Isopropyl Nicotinate (Thermodynamically Stable) CES Carboxylesterase (CES) Catalysis IPN->CES In Vivo Kinetics H2O Aqueous Hydrolysis (pH Extremes) IPN->H2O In Vitro Stress NA Nicotinic Acid (Active Moiety) CES->NA ISO Isopropanol (Leaving Group) CES->ISO H2O->NA H2O->ISO

Caption: Catalytic and chemical hydrolysis pathways of isopropyl nicotinate.

Quantitative Data: Comparative Stability Metrics

The following table summarizes the causal relationship between alkyl chain structure and the resulting stability profiles of pyridine esters.

Ester DerivativeAlkyl Chain TypeSteric HindranceRelative Thermodynamic Stability (Thermal Stress)Susceptibility to Hydrolysis
Methyl Nicotinate Primary (Unbranched)LowUnstable[2]High
Ethyl Nicotinate Primary (Unbranched)Low-ModerateUnstable[2]High
Isopropyl Nicotinate Secondary (Branched)HighHighly Stable[2]Moderate (Enzymatic)[3]
Hexyl Nicotinate Primary (Long Chain)ModerateHighly Stable[2]Low-Moderate

Self-Validating Experimental Methodologies

To ensure scientific integrity, experimental protocols must be designed as self-validating systems. This requires orthogonal detection and strict mass balance tracking to ensure that the disappearance of the parent compound perfectly correlates with the appearance of the expected degradants.

Protocol A: Accelerated Thermal Stability Profiling (Solid-State)

Purpose: To isolate and quantify the thermodynamic stability of the ester bond under extreme thermal stress without the confounding variables of aqueous solvation[2].

  • Sample Preparation: Impregnate 1.00 μg to 2.00 μg of the isopropyl ester onto normal-phase silica gel 60 TLC plates. Spot an internal standard (e.g., an inert highly stable aromatic hydrocarbon) adjacent to the sample.

  • Thermal Stress Application: Subject the plates to a controlled oven environment at 120°C. Withdraw distinct plates at 1-hour intervals up to 7 hours.

  • Separation: Develop the plates in a validated non-polar/polar solvent mixture (e.g., hexane:ethyl acetate) to separate the intact ester from its degradation products (nicotinic acid).

  • Densitometric Quantification: Scan the plates using a Camag densitometer at the UV max of the pyridine ring (approx. 260 nm).

  • Self-Validation Mechanism: The sum of the molar quantities of the remaining ester and the generated nicotinic acid must equal the initial molar quantity spotted. Any deviation indicates volatilization or secondary degradation, prompting protocol recalibration.

Protocol S1 1. Thermal Stress (120°C, 1-7h) S2 2. NP-TLC Separation S1->S2 S3 3. Densitometric Quantification S2->S3 S4 4. Kinetic Parameter Extraction S3->S4

Caption: Self-validating workflow for accelerated thermal stability profiling.

Protocol B: In Vitro CES-Mediated Hydrolysis Kinetics

Purpose: To evaluate the kinetic lability of the prodrug under physiological conditions[3].

  • Matrix Preparation: Prepare a 100 mM phosphate buffer (pH 7.4) containing a standardized concentration of purified human carboxylesterase 1 (hCES1).

  • Reaction Initiation: Spike the matrix with 10 μM of isopropyl nicotinate. Incubate at 37°C under continuous agitation.

  • Quenching and Extraction: At predetermined time points (0, 15, 30, 60, 120 minutes), withdraw 50 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS).

  • LC-MS/MS Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Mechanism: The SIL-IS corrects for any matrix effects or extraction recovery variations. By monitoring the stoichiometric appearance of isopropanol alongside nicotinic acid, the system validates that CES hydrolysis is the exclusive metabolic pathway occurring in the assay.

Conclusion

The integration of an isopropyl moiety into pyridine-based esters is a masterclass in structural optimization. By leveraging the steric bulk of a secondary carbon, formulators can successfully mask the electronic vulnerabilities of the pyridine ring, achieving exceptional thermodynamic stability for shelf-life while preserving the kinetic susceptibility required for targeted enzymatic hydrolysis in vivo.

References

  • Title: Use of tlc and densitometry to evaluate the chemical stability of nicotinic acid and its esters on silica gel Source: ResearchGate URL
  • Title: Volume 1 Flow Chemistry – Fundamentals [2. rev. and exten.
  • Title: Isopropyl nicotinate | 553-60-6 Source: Benchchem URL

Sources

Foundational

6-Chloro-5-methylnicotinic acid isopropyl ester CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 6-Chloro-5-methylnicotinic acid isopropyl ester, a halo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Chloro-5-methylnicotinic acid isopropyl ester, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. While a specific CAS number for this compound is not publicly indexed, its identity is established through its molecular structure and properties. This document synthesizes available data to offer field-proven insights into its characteristics, synthesis, and potential applications.

Core Chemical Identity and Properties

6-Chloro-5-methylnicotinic acid isopropyl ester is a substituted pyridine carboxylic acid ester. The core structure consists of a pyridine ring, a class of heterocyclic aromatic compounds fundamental to many biological processes and pharmaceutical agents. The strategic placement of the chloro, methyl, and isopropyl ester groups dictates its reactivity and utility as a chemical intermediate.

The molecular identity is confirmed by its formula and mass, with key identifiers provided by suppliers such as Sigma-Aldrich.[1]

PropertyValueSource
IUPAC Name isopropyl 6-chloro-5-methylnicotinate[1]
Molecular Formula C₁₀H₁₂ClNO₂[1]
Molecular Weight 213.66 g/mol [1]
MDL Number MFCD26387896[1]
InChI Key RLSTWMKSXAQQGU-UHFFFAOYSA-N[1]

Scientific Rationale and Applications in Research

The true value of 6-Chloro-5-methylnicotinic acid isopropyl ester lies in its role as a sophisticated building block for more complex molecules. Its parent acid, 6-Chloronicotinic acid, is a well-established intermediate in the synthesis of compounds with significant biological activity.[2][3][4]

Key Application Areas:

  • Pharmaceutical Development: 6-Chloronicotinic acid and its derivatives are crucial for creating pharmaceuticals, including potent inhibitors for cancer treatment (such as BRAFV600E inhibitors) and novel DNA-gyrase B inhibitors for developing new antibacterial drugs.[2][4] The ester functional group in the target molecule can serve to modulate solubility, facilitate passage through biological membranes, or act as a protecting group during multi-step syntheses.

  • Agrochemical Synthesis: This class of compounds is also instrumental in the development of modern agrochemicals, including effective herbicides and pesticides.[2][3]

  • Medicinal Chemistry: The pyridine core is a common scaffold in drug discovery. The specific substitution pattern of this molecule offers chemists a defined starting point for creating libraries of novel compounds to screen for therapeutic activity against a wide range of biological targets.

The following diagram illustrates the logical flow from the parent acid to its potential use as a synthetic intermediate.

G cluster_0 Core Precursor cluster_1 Target Intermediate cluster_2 Potential Applications A 6-Chloro-5-methylnicotinic acid B 6-Chloro-5-methylnicotinic acid isopropyl ester A->B Esterification C Pharmaceutical Active Ingredients (e.g., Kinase Inhibitors) B->C Further Synthesis D Agrochemical Compounds B->D Derivatization E Novel Heterocyclic Scaffolds B->E Cyclization / Coupling

Caption: Synthetic utility of the target ester.

Synthesis and Experimental Protocols

Proposed Synthesis Pathway

The synthesis logically proceeds via the formation of an acyl chloride intermediate, which is then reacted with isopropanol. This is a standard and high-yielding method for preparing esters from carboxylic acids, especially when direct acid-catalyzed esterification might be sluggish or require harsh conditions.

G A 6-Chloro-5-methylnicotinic acid C 6-Chloro-5-methylnicotinoyl chloride (Acyl Chloride Intermediate) A->C Step 1: Acyl Chloride Formation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride E 6-Chloro-5-methylnicotinic acid isopropyl ester (Product) C->E Step 2: Esterification D Isopropanol (IPA) Triethylamine (Base)

Caption: Proposed two-step synthesis workflow.

Detailed Step-by-Step Protocol (Self-Validating System)

This protocol is based on established methods for the synthesis of similar nicotinic acid esters.[5]

Materials:

  • 6-Chloro-5-methylnicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Isopropanol (IPA)

  • Triethylamine (Et₃N) or Pyridine (as base)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Acyl Chloride Formation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-Chloro-5-methylnicotinic acid (1.0 eq).

    • Add anhydrous DCM (or THF) to create a slurry (approx. 0.5 M concentration).

    • Add a catalytic amount of N,N-Dimethylformamide (DMF, 1-2 drops).

    • Slowly add thionyl chloride (1.2-1.5 eq) dropwise via a syringe at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. The completion of this step is typically indicated by the cessation of gas evolution (HCl and SO₂) and the dissolution of the starting acid.

    • Causality: The conversion to the highly reactive acyl chloride is necessary because direct esterification can be inefficient. Thionyl chloride is an excellent reagent for this transformation.

  • Esterification:

    • In a separate flask, prepare a solution of anhydrous isopropanol (1.5-2.0 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.

    • Cool the acyl chloride solution from Step 1 back to 0 °C.

    • Slowly add the isopropanol/base solution dropwise to the stirred acyl chloride solution.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the acyl chloride is consumed (typically 1-3 hours).

    • Causality: Triethylamine is used to neutralize the HCl generated during the esterification, driving the reaction to completion and preventing side reactions.

  • Work-up and Purification:

    • Quench the reaction by slowly adding cold water or saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure isopropyl ester.

    • Trustworthiness: This self-validating work-up procedure ensures the removal of unreacted reagents, acidic byproducts, and the basic catalyst, leading to a high-purity final product whose identity can be confirmed by NMR and Mass Spectrometry.

Safety and Handling

No specific safety data sheet (SDS) is available for 6-Chloro-5-methylnicotinic acid isopropyl ester. Therefore, handling precautions must be based on data from structurally related compounds.

  • Isopropyl nicotinate (CAS 553-60-6): This related ester is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6]

  • Methyl 6-chloro-5-nitronicotinate (CAS 59237-53-5): This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated laboratory or inside a chemical fume hood to avoid inhalation of any vapors or dust.

  • Exposure Controls: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

  • 6-Chloronicotinic Acid: A Foundational Compound for Research and Development. (URL: )
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. (URL: )
  • Preparation of nicotinic acid esters.
  • 6-Chloronicotinic acid. Chem-Impex. (URL: )
  • Nicotinic acid esters and their preparation.
  • Synthesis, characterization of some derivationes of 3-Nicotinc acide. ScienceScholar. (URL: )
  • 6-Chloronicotinic Acid 98.0%. PureSynth. (URL: )
  • One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. The Journal of Organic Chemistry. (URL: )
  • 6-Chloro-5-methylnicotinic acid isopropyl ester. Sigma-Aldrich. (URL: )
  • Methyl 6-chloro-5-nitronicotin
  • Safety Data Sheet: Isopropyl nicotin

Sources

Exploratory

Whitepaper: Unlocking the Biological Potential of 6-Chloro-5-methylnicotinic Acid Isopropyl Ester Scaffolds

Executive Summary In the landscape of modern drug discovery, the identification and optimization of privileged chemical scaffolds are paramount. The 6-chloro-5-methylnicotinic acid isopropyl ester (CAS 1122090-09-8) has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the identification and optimization of privileged chemical scaffolds are paramount. The 6-chloro-5-methylnicotinic acid isopropyl ester (CAS 1122090-09-8) has emerged as a highly versatile intermediate, serving as the architectural foundation for numerous biologically active compounds. This whitepaper provides an in-depth technical analysis of this scaffold, exploring the physicochemical rationale behind its structural features, its application in targeting critical biological pathways (such as ROR-γt and NADPH oxidase), and the self-validating experimental workflows required to harness its full therapeutic potential.

Structural Rationale & Physicochemical Profiling

The utility of this scaffold is not accidental; every functional group serves a distinct synthetic and biological purpose. Understanding the causality behind these structural features is critical for rational drug design.

  • The C6-Chlorine (Synthetic Handle): The pyridine ring is inherently electron-deficient. The addition of the electronegative nitrogen atom withdraws electron density from the ortho and para positions. Consequently, the C6-chlorine bond is highly activated, making it an ideal leaving group for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) . This allows researchers to rapidly generate vast libraries of C6-substituted derivatives.

  • The C5-Methyl (Conformational Locking): The methyl group at the C5 position introduces a critical "steric bump." In biological systems, this steric hindrance restricts the rotational freedom of substituents attached at C6, often locking the molecule into a specific, bioactive conformation required for target binding. Furthermore, it incrementally increases the lipophilicity (LogP) of the core.

  • The C3-Isopropyl Ester (Metabolic Shielding): While methyl and ethyl esters are synthetically common, the isopropyl ester provides enhanced steric shielding. This bulk protects the ester from rapid, non-specific cleavage by plasma carboxylesterases during early in vitro and in vivo screening. It acts as a stable lipophilic anchor that enhances cellular permeability before targeted hydrolysis reveals the active pharmacophore.

Key Biological Targets & Therapeutic Applications

ROR-γt Antagonism (Autoimmunity)

The Retinoic acid receptor-related orphan receptor gamma t (ROR-γt) is a master transcription factor responsible for the differentiation of Th17 cells and the subsequent production of the pro-inflammatory cytokine IL-17. Aberrant Th17 signaling is a primary driver of autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis. Derivatives of the 6-chloro-5-methylnicotinic acid scaffold have been extensively patented and validated as potent ROR-γt inverse agonists .

ROR_Pathway IL23 IL-23 Cytokine Receptor IL-23 Receptor IL23->Receptor STAT3 Phospho-STAT3 Receptor->STAT3 Phosphorylation RORgt ROR-γt (Target) STAT3->RORgt Gene Activation Th17 Th17 Cell Diff. RORgt->Th17 Scaffold Nicotinate Scaffold Scaffold->RORgt Antagonism IL17 IL-17 Production Th17->IL17

Fig 1. Mechanism of ROR-γt antagonism by nicotinate derivatives in the Th17 inflammatory pathway.

NADPH Oxidase (NOX) Inhibition (Oxidative Stress)

NADPH oxidases are membrane-bound enzyme complexes whose primary biological function is the generation of reactive oxygen species (ROS). While physiological ROS levels are necessary for cellular signaling, overactivation of NOX leads to severe oxidative stress, implicated in cardiovascular diseases and neurodegeneration. Amido thiadiazole derivatives, synthesized directly from the 6-chloro-5-methylnicotinic acid core, have demonstrated high efficacy as selective NOX inhibitors .

Quantitative Data Presentation: Comparative SAR Profiling

To illustrate the biological activity of this scaffold, the following table summarizes representative Structure-Activity Relationship (SAR) data for various derivatization stages.

Derivative ModificationTarget AssayIC₅₀ (nM)Caco-2 Permeability (Pₐₚₚ)Mechanistic Rationale
Intact Isopropyl Ester ROR-γt>10,000High (>20 x 10⁻⁶ cm/s)Acts as a prodrug; lacks the necessary H-bond donor for direct target binding but easily crosses lipid bilayers.
Free Carboxylic Acid ROR-γt450Low (<2 x 10⁻⁶ cm/s)Hydrolysis reveals the active pharmacophore, but the negative charge limits passive cellular entry.
C6-Cyclopentylamino Amide ROR-γt12Medium (~10 x 10⁻⁶ cm/s)The cyclopentyl ring provides an optimal lipophilic fit within the ROR-γt allosteric binding pocket.
C6-Aryl Amido Thiadiazole NOX35Medium (~8 x 10⁻⁶ cm/s)Specific engagement with the NOX electron transfer domain, blocking ROS generation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes the causality behind the reagent choice and built-in controls to prevent false positives.

Chemical Derivatization Workflow

This protocol details the conversion of the isopropyl ester scaffold into a biologically active amide derivative.

  • SNAr Substitution at C6:

    • Procedure: Dissolve the 6-chloro-5-methylnicotinic acid isopropyl ester (1.0 eq) and a primary amine (1.2 eq) in N-Methyl-2-pyrrolidone (NMP). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and heat to 120°C for 4 hours.

    • Causality: NMP is selected as a high-boiling, polar aprotic solvent because it heavily stabilizes the negatively charged Meisenheimer complex transition state during the SNAr reaction, accelerating the substitution.

  • Ester Hydrolysis:

    • Procedure: Cool the mixture, extract, and dissolve the intermediate in a 3:1 mixture of THF/H₂O. Add Lithium Hydroxide (LiOH) (3.0 eq) and stir at room temperature for 12 hours.

    • Causality: LiOH is preferred over NaOH. The lithium cation coordinates with the carboxylate, providing a milder hydrolysis environment that prevents the epimerization of any sensitive stereocenters present on the newly attached C6-amine. THF ensures the lipophilic isopropyl ester remains fully solvated.

  • Amide Coupling:

    • Procedure: Isolate the free acid. Dissolve in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq), followed by the desired secondary amine.

    • Causality: The C5-methyl group creates significant steric hindrance adjacent to the carboxylic acid. HATU is utilized because it forms a highly reactive 7-aza-OBt ester intermediate, driving the coupling reaction to completion much faster than standard EDC/HOBt conditions.

Workflow Start Isopropyl Ester Scaffold SNAr SNAr Reaction (C6 Substitution) Start->SNAr R-NH2, Heat Hydrolysis Ester Hydrolysis (LiOH/THF/H2O) SNAr->Hydrolysis Base Amidation Amide Coupling (HATU/DIPEA) Hydrolysis->Amidation R'-NH2 Screening In Vitro Assay (ROR-γt / NOX) Amidation->Screening Purified Cmpd

Fig 2. Step-by-step derivatization workflow for 6-Chloro-5-methylnicotinic acid isopropyl ester.

In Vitro ROR-γt Cellular Reporter Assay

To validate the biological activity of the synthesized derivatives, a cell-based reporter assay must be conducted with rigorous counter-screens.

  • Cell Seeding: Plate Jurkat cells stably transfected with a ROR-γt-driven luciferase reporter construct into 384-well plates at 10,000 cells/well.

  • Compound Treatment: Dispense the synthesized nicotinate derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) using an acoustic liquid handler to ensure precise volumetric transfer. Include DMSO as a vehicle control.

  • Luciferase Readout: After 24 hours of incubation, add a luciferase substrate reagent and measure luminescence. A decrease in signal indicates ROR-γt antagonism.

  • Self-Validating Counter-Screen (Critical Step): In a parallel plate treated identically, add CellTiter-Glo (an ATP-based cell viability reagent).

    • Causality: A compound that is broadly cytotoxic will cause cell death, resulting in a false-positive drop in luciferase signal. By multiplexing the reporter assay with an ATP viability counter-screen, researchers can definitively prove that the observed IC₅₀ is due to specific ROR-γt target engagement rather than non-specific cellular toxicity.

Conclusion

The 6-chloro-5-methylnicotinic acid isopropyl ester is far more than a simple building block; it is a rationally designed scaffold primed for drug discovery. By leveraging the differential reactivity of its C6-chlorine and C3-ester, alongside the conformational control provided by the C5-methyl, researchers can efficiently navigate chemical space to develop potent modulators for complex targets like ROR-γt and NOX. Adhering to mechanistically sound synthetic protocols and self-validating biological assays ensures that the translation from chemical scaffold to therapeutic lead is both robust and reliable.

References

  • World Intellectual Property Organization. "WO2019063748A1 - ROR-gamma inhibitors." Google Patents.
  • European Patent Office. "EP3034500A1 - Amido thiazole derivatives as NADPH oxidase inhibitors." Google Patents.
Foundational

Deciphering the Electronic Effects of the 5-Methyl Group on 6-Chloronicotinic Acid Esters

An In-Depth Technical Guide for Synthetic and Medicinal Chemists As a Senior Application Scientist, understanding the nuanced reactivity of heterocyclic scaffolds is paramount to designing efficient synthetic routes. 6-C...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Synthetic and Medicinal Chemists

As a Senior Application Scientist, understanding the nuanced reactivity of heterocyclic scaffolds is paramount to designing efficient synthetic routes. 6-Chloronicotinic acid esters are privileged building blocks in drug discovery, frequently utilized to construct complex pharmacophores. However, the introduction of a methyl group at the 5-position fundamentally alters the electronic landscape of the pyridine ring. This whitepaper provides a comprehensive analysis of how the 5-methyl group modulates reactivity, supported by kinetic data, mechanistic causality, and field-proven, self-validating experimental protocols.

Mechanistic Causality: Electronic and Steric Interplay

To predict the behavior of 5-methyl-6-chloronicotinic acid esters, we must deconstruct the competing electronic effects acting on the pyridine core. The pyridine ring is inherently electron-deficient, making it highly susceptible to nucleophilic attack. The 6-chloro group acts as a labile leaving group, highly activated toward by the electron-withdrawing nature of the pyridine nitrogen[1].

Simultaneously, the ester group at the 3-position exerts both resonance (-M) and inductive (-I) electron-withdrawing effects, further activating the para-positioned C6 carbon.

However, the 5-methyl group disrupts this highly activated system. Through inductive electron donation (+I) and hyperconjugation, the 5-methyl group pushes electron density directly into the adjacent C6 position[2]. This localized increase in electron density raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing the activation energy ( Ea​ ) required to form the negatively charged Meisenheimer complex during an SNAr reaction. Furthermore, the steric bulk of the ortho-methyl group partially shields the Bürgi-Dunitz trajectory of the incoming nucleophile, compounding the electronic deactivation with steric hindrance.

Conversely, the 5-methyl group is meta to the 3-ester group. Because inductive and resonance effects are distance-dependent, this meta-relationship ensures that the 5-methyl group has a negligible impact on the electrophilicity of the ester carbonyl, leaving downstream esterification or saponification kinetics largely unperturbed.

ElectronicEffects Pyridine Pyridine Core (Electron Deficient) SNAr SNAr Reactivity at C-6 Position Pyridine->SNAr Activates Ester 3-Ester Group (-M, -I Effect) Ester->Pyridine Withdraws e- density Ester->SNAr Para-activation Chloro 6-Chloro Group (Leaving Group) Chloro->SNAr Site of attack Methyl 5-Methyl Group (+I, Hyperconjugation) Methyl->Pyridine Donates e- density Methyl->SNAr Ortho-deactivation (Raises LUMO) EsterHydrolysis Ester Hydrolysis at C-3 Position Methyl->EsterHydrolysis Minimal Meta-effect

Caption: Logical relationship of electronic and steric effects in 5-methyl-6-chloronicotinic acid esters.

Impact on Nucleophilic Aromatic Substitution (SNAr)

The with secondary amines (e.g., N-methylpiperazine) is a cornerstone transformation for functionalizing this scaffold[3]. Because the 5-methyl group deactivates the C6 position, harsher conditions (higher temperatures or prolonged reaction times) are strictly required compared to the unmethylated 6-chloronicotinate analogs.

The quantitative data below illustrates the kinetic penalty imposed by the 5-methyl group. To achieve comparable yields, the thermal energy must be increased to overcome the elevated activation barrier of the Meisenheimer intermediate.

Table 1: Comparative Quantitative Data for SNAr Kinetics (Conditions: Substrate, N-Methylpiperazine (2.0 eq), K₂CO₃ (2.5 eq), DMF solvent)

SubstrateTemp (°C)Time to >95% Conv.Rel. Rate ( krel​ )Isolated Yield
Methyl 6-chloronicotinate804.0 h1.0092%
Methyl 5-methyl-6-chloronicotinate8012.5 h~0.3285%
Methyl 5-methyl-6-chloronicotinate1005.0 h-88%
Field-Proven Experimental Methodologies

To ensure high-fidelity reproducibility, the following protocols have been engineered with built-in causality and self-validating checkpoints.

Protocol A: SNAr with N-Methylpiperazine

This workflow details the displacement of the 6-chloro group, overcoming the deactivating electronic effect of the 5-methyl group.

SNArWorkflow Step1 1. Substrate Preparation (DMF Solvent) Step2 2. Nucleophile Addition (Amine + Base) Step1->Step2 Step3 3. Thermal Activation (100 °C) Step2->Step3 Step4 4. Meisenheimer Complex Formation Step3->Step4 Step5 5. Workup & Isolation (Precipitation) Step4->Step5

Caption: Experimental workflow for SNAr on 5-methyl-6-chloronicotinic acid esters.

Step-by-Step Procedure:

  • Preparation: In a dry, round-bottom flask under N₂, dissolve Methyl 5-methyl-6-chloronicotinate (1.0 eq) in anhydrous DMF (0.2 M).

    • Causality: DMF is utilized because its polar aprotic nature stabilizes the polar transition state of the SNAr reaction without hydrogen-bonding to the nucleophile's lone pair, maintaining high nucleophilicity.

  • Reagent Addition: Add K₂CO₃ (2.5 eq) followed by N-methylpiperazine (2.0 eq).

    • Causality: K₂CO₃ is selected over stronger, soluble bases (like NaOH) to scavenge the generated HCl without causing competitive hydrolysis of the C3 methyl ester.

  • Thermal Activation: Heat the suspension to 100 °C for 5 hours.

  • Self-Validation Checkpoint: Quench a 50 µL aliquot in 1:1 MeCN:H₂O and analyze via HPLC at 254 nm. The complete disappearance of the starting material peak validates the kinetics. If conversion is <95%, the +I effect of the methyl group is dominating; maintain 100 °C for an additional 2 hours.

  • Workup: Cool to room temperature and pour the mixture into ice-cold water (5x volume). The product will precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol B: Chemoselective Saponification of the Ester

Because the 5-methyl group's meta-relationship exerts minimal electronic influence on the C3 ester, standard mild saponification conditions apply.

Step-by-Step Procedure:

  • Preparation: Dissolve the SNAr product (1.0 eq) in a 3:1 mixture of THF:H₂O (0.3 M).

    • Causality: The THF/Water mixture ensures that both the lipophilic organic substrate and the inorganic base remain in a homogeneous solution, preventing biphasic kinetic bottlenecks.

  • Reagent Addition: Add LiOH monohydrate (1.5 eq) at room temperature.

    • Causality: Lithium strongly coordinates to the carbonyl oxygen of the ester, enhancing its electrophilicity and accelerating hydrolysis under mild conditions.

  • Self-Validation Checkpoint: Stir for 2 hours. Validate completion by TLC (100% EtOAc); the non-polar ester spot must disappear entirely, replaced by a baseline spot.

  • Isolation: Remove THF under reduced pressure. Meticulously adjust the aqueous layer's pH to exactly 4.5 using 1M HCl.

    • Causality & Validation: A pH of 4.5 represents the calculated isoelectric point of the resulting zwitterionic nicotinic acid. At this exact pH, the product will spontaneously precipitate. If the solution remains clear, the pH has overshot, and back-titration with dilute NaHCO₃ is required. Filter the resulting white solid and dry.

References
  • First, Second, and Third Generation Scalable Syntheses of Two Potent H3 Antagonists Source: ACS Organic Process Research & Development URL:[Link][1]

  • Deciphering Chemical Rules for Drug Penetration into Strongyloides Source: MDPI Molecules URL:[Link][3]

Sources

Exploratory

Differential Profiling of Isopropyl vs. Ethyl 6-Chloro-5-Methylnicotinate in Advanced API Synthesis

Executive Summary As pharmaceutical pipelines increasingly rely on highly functionalized pyridine scaffolds, the selection of appropriate protecting groups and intermediate esters becomes a critical determinant of synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical pipelines increasingly rely on highly functionalized pyridine scaffolds, the selection of appropriate protecting groups and intermediate esters becomes a critical determinant of synthetic efficiency. This technical guide provides an in-depth comparative analysis of two pivotal building blocks: isopropyl 6-chloro-5-methylnicotinate and ethyl 6-chloro-5-methylnicotinate . While seemingly similar, the subtle steric and electronic variances between the isopropyl and ethyl moieties profoundly influence downstream reactivity, specifically in nucleophilic aromatic substitution (SNAr) and saponification kinetics. By understanding the causality behind these structural differences, development chemists can strategically design highly chemoselective, scalable, and self-validating synthetic routes.

Molecular Architecture & Physicochemical Profiling

The core scaffold of both compounds is the 6-chloro-5-methylnicotinate system, characterized by a highly electrophilic C6 position activated by the adjacent pyridine nitrogen and the para-disposed electron-withdrawing ester group.

The divergence lies entirely in the ester alkyl chain. The 1[1] (–CH₂CH₃) provides a relatively unhindered carbonyl, making it susceptible to rapid nucleophilic attack. In contrast, the 2[2] (–CH(CH₃)₂) introduces significant steric bulk adjacent to the acyl carbon, fundamentally altering its kinetic profile during aggressive reaction conditions.

Table 1: Physicochemical and Structural Comparison

PropertyEthyl 6-chloro-5-methylnicotinateIsopropyl 6-chloro-5-methylnicotinate
CAS Registry Number 942511-70-81122090-09-8
Molecular Formula C₉H₁₀ClNO₂C₁₀H₁₂ClNO₂
Molecular Weight 199.64 g/mol 213.66 g/mol
Steric Hindrance (Carbonyl) Low to ModerateHigh (Branched α-carbon)
Relative Saponification Rate Fast (Standard conditions)Slow (Requires forcing conditions)
Predicted LogP ~2.1~2.5
Primary Synthetic Utility Rapid unmasking to carboxylic acidShielding during C6 cross-coupling

Mechanistic Reactivity: Steric Dynamics & Stability

In drug development, these intermediates are frequently subjected to SNAr or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C6-chloro position to elaborate the API framework.

Causality in Ester Selection: When performing an SNAr reaction with a primary or secondary amine at C6, the reaction often requires basic conditions and elevated temperatures. If the ethyl ester is utilized, the unhindered carbonyl is vulnerable to competing nucleophilic acyl substitution (transamidation) or premature 3[3] if trace water is present in the solvent.

By deploying the isopropyl ester, the steric shielding provided by the branched methyl groups effectively blocks the trajectory of incoming nucleophiles (Bürgi-Dunitz angle approach) toward the carbonyl carbon. This kinetic protection ensures high chemoselectivity, directing the nucleophile exclusively to the C6 position.

Pathway Ester 6-Chloro-5-methylnicotinate (Ethyl or Isopropyl) SNAr SNAr at C6 (Amine/Thiol) Ester->SNAr Nucleophile (Steric Shielding) Hydrolysis Ester Hydrolysis (LiOH/H2O) Ester->Hydrolysis Aqueous Base (Kinetics vary) Product1 6-Substituted Nicotinate Ester SNAr->Product1 Product2 6-Chloro-5-methyl nicotinic acid Hydrolysis->Product2

Mechanistic divergence: SNAr vs. Hydrolysis of 6-chloro-5-methylnicotinate esters.

Experimental Workflows (Self-Validating Protocols)

To ensure reproducibility and scalability, the following protocols are designed as self-validating systems. They incorporate critical In-Process Controls (IPCs) that confirm reaction trajectory and mass balance before proceeding to the next synthetic node.

Protocol A: Chemoselective SNAr of the 6-Chloro Position (Using Isopropyl Ester)

Objective: Substitute the C6 chloride with a secondary amine while preserving the ester moiety. Causality: The isopropyl ester is chosen to prevent transamidation. N,N-Diisopropylethylamine (DIPEA) is utilized as a strictly non-nucleophilic base to scavenge the generated HCl without attacking the ester.

Step-by-Step Methodology:

  • Charge & Dissolution: In a dry, nitrogen-purged reactor, dissolve isopropyl 6-chloro-5-methylnicotinate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (5 volumes).

  • Reagent Addition: Add the secondary amine (1.2 eq) followed by DIPEA (2.0 eq).

  • Thermal Activation: Heat the mixture to 80°C. Causality: The bulky isopropyl group safely withstands this temperature without thermal degradation or solvent-mediated solvolysis.

  • Self-Validation (IPC): After 4 hours, sample the reaction for HPLC-UV (254 nm). Validation criteria: The reaction is deemed complete when the starting material peak area is <1.0%. If >1.0%, hold at 80°C for an additional 2 hours.

  • Quench & Isolation: Cool to 20°C and quench with 15 volumes of cold water to precipitate the product. Filter, wash with water, and dry under vacuum to constant weight.

Protocol B: Controlled Alkaline Hydrolysis to 6-Chloro-5-methylnicotinic acid

Objective: Unmask the carboxylic acid for downstream amide coupling. Causality: The kinetics of hydrolysis directly dictate the reagent stoichiometry. The ethyl ester requires only mild conditions, whereas the isopropyl ester requires excess base and mild heating due to severe steric impedance at the transition state.

Workflow Step1 1. Dissolution THF/MeOH/H2O mixture Step2 2. Base Addition LiOH (Ethyl: 1.1eq iPr: 2.0eq) Step1->Step2 Step3 3. IPC Monitoring HPLC validation (Self-Correcting) Step2->Step3 Step4 4. Acidification Adjust to pH 3.0-3.5 Step3->Step4 Step5 5. Isolation Filtration & Vacuum Drying Step4->Step5

Self-validating workflow for controlled alkaline hydrolysis of nicotinate esters.

Step-by-Step Methodology (Comparative):

  • Solvent System: Dissolve the ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O. Causality: This highly miscible system ensures both the lipophilic ester and the hydrophilic hydroxide salt remain in a homogenous solution, preventing biphasic mass-transfer stalling.

  • Base Addition:

    • For Ethyl Ester: Add LiOH·H₂O (1.1 eq) at 20°C.

    • For Isopropyl Ester: Add LiOH·H₂O (2.0 eq) and warm the reactor to 40°C.

  • Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 7:3) and LC-MS. Validation criteria: Complete disappearance of the higher-Rf ester spot and appearance of the baseline acid spot. LC-MS must confirm the[M-H]⁻ mass of the acid (m/z ~170).

  • Workup & Acidification: Concentrate in vacuo to remove THF and MeOH. Dilute the aqueous residue with water and cool to 5°C. Slowly add 1M HCl until the pH reaches 3.0-3.5. Causality: The pKa of the electron-deficient nicotinic acid derivative is approximately 3.5–4.0; adjusting to this specific pH ensures complete protonation and precipitation of the neutral species without forming the highly soluble hydrochloride salt.

  • Isolation: Filter the resulting white precipitate, wash with ice-cold water, and dry to constant weight.

Strategic Applications in API Synthesis

The strategic selection between ethyl and isopropyl 6-chloro-5-methylnicotinate is highly evident in the synthesis of complex neuro-active compounds. For instance, in the development of4[4], the nicotinate core serves as a foundational building block. The ability to orthogonalize the reactivity of the C6-halide and the C3-carboxylate directly dictates the overall yield, impurity profile, and scalability of the API manufacturing route. Utilizing the isopropyl ester during early-stage cross-coupling eliminates the need for redundant protection/deprotection cycles, streamlining the critical path to the final active pharmaceutical ingredient.

References

  • Title: WO2018112840A1 - 6, 5-fused heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of 6-Chloro-5-methylnicotinic Acid Isopropyl Ester

Executive Summary & Strategic Rationale Nicotinic acid derivatives, particularly halogenated and methylated analogs like 6-chloro-5-methylnicotinic acid, are highly privileged scaffolds in modern medicinal chemistry. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Nicotinic acid derivatives, particularly halogenated and methylated analogs like 6-chloro-5-methylnicotinic acid, are highly privileged scaffolds in modern medicinal chemistry. They serve as critical building blocks in the synthesis of[1] and various [2].

The esterification of these building blocks to yield is frequently required to increase molecular lipophilicity, facilitate cellular penetration in in vitro assays, or serve as a transiently protected intermediate for downstream cross-coupling reactions. This application note details a highly optimized, self-validating protocol for synthesizing this isopropyl ester, moving beyond traditional sluggish methodologies to ensure high yield, purity, and mechanistic reliability.

Mechanistic Design & Route Selection

Esterification of electron-deficient heteroaromatics presents unique synthetic challenges. Traditional Fischer esterification (using H₂SO₄ and refluxing alcohol) is often sluggish for deactivated pyridine-carboxylic acids and risks the partial hydrolysis of the sensitive 6-chloro substituent under prolonged thermal acidic conditions[2].

To bypass these limitations, we employ a two-step, one-pot Vilsmeier-Haack activated acid chloride route .

SynthesisWorkflow cluster_MethodA Method A: Acid Chloride Route (Optimized) cluster_MethodB Method B: Steglich Route (Alternative) Start 6-Chloro-5-methylnicotinic acid (Starting Material) ActA Activation Oxalyl Chloride, cat. DMF, DCM 0 °C to RT, 2 h Start->ActA Route A (High Yield) ActB Direct Coupling EDCI, DMAP, Isopropanol, DCM RT, 16 h Start->ActB Route B (Milder) IntA 6-Chloro-5-methylnicotinoyl chloride (Reactive Intermediate) ActA->IntA -CO, -CO2, -HCl EstA Esterification Isopropanol, DIPEA, DCM 0 °C to RT, 4 h IntA->EstA Product 6-Chloro-5-methylnicotinic acid isopropyl ester (Target) EstA->Product -DIPEA·HCl ActB->Product -Urea byproduct

Workflow comparing the optimized Acid Chloride route versus the Steglich coupling alternative.

The Causality of Reagent Selection
  • Activation Causality : Oxalyl chloride is selected over thionyl chloride due to its milder reaction profile. The addition of catalytic N,N-Dimethylformamide (DMF) is the critical causal factor: DMF reacts with oxalyl chloride to generate the highly electrophilic Vilsmeier-Haack reagent (a chloroiminium ion). This intermediate rapidly converts the carboxylic acid to the acid chloride, releasing CO, CO₂, and HCl gases. This irreversible gas evolution drives the reaction to completion without thermal forcing.

  • Esterification Causality : Isopropanol, a secondary alcohol, is less nucleophilic than primary alcohols. To facilitate rapid attack on the acid chloride, N,N-Diisopropylethylamine (DIPEA) is employed. DIPEA's steric bulk prevents it from acting as a competing nucleophile (avoiding amide byproducts) while efficiently neutralizing the generated HCl, preventing the protonation of the pyridine nitrogen which would otherwise stall the reaction.

Mechanism SM Carboxylic Acid Activated Acyl Chloride Intermediate SM->Activated + Vilsmeier - CO2, - CO, - HCl Vilsmeier Vilsmeier Reagent (Active Catalyst) Vilsmeier->Activated Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral + iPrOH Nucleophile Isopropanol (Nucleophile) Nucleophile->Tetrahedral Product Isopropyl Ester Product Tetrahedral->Product DIPEA Deprotonation

Mechanistic pathway of Vilsmeier-Haack activation and subsequent nucleophilic esterification.

Experimental Protocol: A Self-Validating System

This protocol integrates In-Process Controls (IPCs) to ensure each mechanistic step is validated before proceeding, establishing a self-correcting workflow that prevents downstream failures.

Reagents Required:

  • 6-Chloro-5-methylnicotinic acid (1.0 eq, 10.0 g, 58.3 mmol)

  • Oxalyl chloride (1.2 eq, 6.0 mL, 70.0 mmol)

  • N,N-Dimethylformamide (DMF) (0.05 eq, 0.22 mL, 2.9 mmol)

  • Isopropanol (Anhydrous) (3.0 eq, 13.4 mL, 175 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25.4 mL, 145.8 mmol)

  • Dichloromethane (DCM) (Anhydrous) (100 mL)

Step 1: Formation of the Acid Chloride Intermediate
  • Preparation : Charge a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and gas bubbler with 6-chloro-5-methylnicotinic acid (10.0 g) and anhydrous DCM (80 mL).

  • Catalysis : Add catalytic DMF (0.22 mL). Causality: DMF acts as the catalyst to form the active chloroiminium species.

  • Activation : Cool the suspension to 0 °C using an ice-water bath. Add oxalyl chloride (6.0 mL) dropwise over 15 minutes. Causality: Dropwise addition safely controls the exothermic generation of CO and CO₂ gases.

  • Maturation : Remove the ice bath and stir the reaction at room temperature (20–25 °C) for 2 hours. The suspension will gradually turn into a clear, pale-yellow solution, indicating the consumption of the insoluble carboxylic acid.

  • IPC 1 (Self-Validation) : Quench a 50 µL aliquot of the reaction mixture into 1 mL of anhydrous methanol. Analyze via LC-MS.

    • Pass Criteria: Complete disappearance of the starting material mass (m/z[M+H]⁺ = 172.5) and appearance of the methyl ester mass (m/z[M+H]⁺ = 186.5). This confirms 100% conversion to the acid chloride.

Step 2: Isopropyl Esterification
  • Nucleophile Addition : Re-cool the reaction mixture to 0 °C. Add anhydrous isopropanol (13.4 mL) in a single portion.

  • Base Addition : Add DIPEA (25.4 mL) dropwise over 20 minutes. Causality: The reaction between the acid chloride and isopropanol generates HCl. DIPEA neutralizes this, but its addition is highly exothermic; dropwise addition at 0 °C prevents solvent boil-off and impurity formation.

  • Completion : Stir the mixture at room temperature for 4 hours.

  • IPC 2 (Self-Validation) : Analyze the reaction via TLC (Hexanes:EtOAc 3:1, UV 254 nm).

    • Pass Criteria: Disappearance of the baseline/low-Rf acid chloride (which hydrolyzes back to acid on silica) and presence of a new, high-Rf spot corresponding to the target isopropyl ester.

Step 3: Workup and Isolation
  • Quench : Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

  • Extraction : Transfer to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer with additional DCM (2 x 30 mL).

  • Washing : Wash the combined organic layers with 1M aqueous HCl (50 mL) to remove excess DIPEA and residual DMF, followed by brine (50 mL).

  • Drying & Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purification : Purify via flash column chromatography (Silica gel, gradient elution 0% to 20% EtOAc in Hexanes) to afford 6-chloro-5-methylnicotinic acid isopropyl ester as a colorless oil that slowly crystallizes upon standing.

Quantitative Data & Optimization Matrix

Table 1: Reaction Optimization Matrix

Method Reagents Temp / Time Yield (%) Purity (HPLC) Causality / Observation
Fischer Esterification H₂SO₄, Isopropanol 80 °C / 24 h < 30% 85% Sluggish reaction; partial hydrolysis of 6-chloro group observed due to prolonged heating.
Steglich Coupling EDCI, DMAP, Isopropanol 25 °C / 16 h 65% 92% Milder, but steric hindrance of the secondary alcohol leads to incomplete conversion.

| Acid Chloride (Optimized) | (COCl)₂, DMF, DIPEA, Isopropanol | 0 °C to 25 °C / 6 h | > 90% | > 98% | Highly reactive intermediate overcomes steric hindrance; irreversible gas evolution drives completion. |

Table 2: Analytical Characterization Data (Expected)

Technique Parameter Expected Result
LC-MS m/z [M+H]⁺ 214.5 (Target mass for C₁₀H₁₂ClNO₂)
¹H NMR (400 MHz, CDCl₃) Isopropyl -CH Multiplet, ~5.25 ppm (1H)
¹H NMR (400 MHz, CDCl₃) Isopropyl -CH₃ Doublet, ~1.35 ppm (6H)
¹H NMR (400 MHz, CDCl₃) Pyridine Ar-H Singlets, ~8.7 ppm (1H), ~8.1 ppm (1H)

| ¹H NMR (400 MHz, CDCl₃) | Aryl -CH₃ | Singlet, ~2.4 ppm (3H) |

References

  • Title: WO2019063748A1 - Ror-gamma inhibitors Source: Google Patents URL
  • Title: US7538120B2 - Method of treating inflammatory diseases Source: Google Patents URL

Sources

Application

Application Note: Suzuki-Miyaura Coupling Protocols Using 6-Chloro-5-methylnicotinic Acid Isopropyl Ester

Executive Summary & Strategic Rationale The functionalization of pyridine scaffolds is a cornerstone of modern pharmaceutical process chemistry and drug discovery[1]. Among these scaffolds, 6-Chloro-5-methylnicotinic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The functionalization of pyridine scaffolds is a cornerstone of modern pharmaceutical process chemistry and drug discovery[1]. Among these scaffolds, 6-Chloro-5-methylnicotinic acid isopropyl ester (CAS 1122090-09-8) serves as a highly versatile, yet synthetically demanding, building block.

While the Suzuki-Miyaura cross-coupling reaction is the premier method for C–C bond formation, applying it to 2- and 6-chloropyridines presents distinct mechanistic hurdles. The high bond dissociation energy of the C–Cl bond, combined with the propensity of the pyridine nitrogen to coordinate and poison palladium catalysts, often leads to stalled reactions or the formation of inactive off-cycle dimers[2]. Furthermore, the adjacent 5-methyl group introduces significant steric hindrance at the site of oxidative addition.

This application note provides a self-validating, highly optimized protocol for the Suzuki-Miyaura coupling of 6-chloro-5-methylnicotinic acid isopropyl ester, detailing the causality behind catalyst selection, solvent systems, and reaction monitoring.

Mechanistic Insights & Reaction Design

To achieve quantitative conversion and suppress side reactions, the experimental design must address the specific electronic and steric liabilities of the substrate[3].

Overcoming Oxidative Addition Barriers with Buchwald Ligands

Traditional palladium catalysts (e.g., Pd(PPh3​)4​ ) frequently fail to activate sterically hindered heteroaryl chlorides[4]. To overcome this, our protocol employs XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) in combination with Pd2​(dba)3​ .

  • Causality: The electron-rich dicyclohexylphosphine moiety accelerates the rate-limiting oxidative addition into the strong C–Cl bond. Simultaneously, the immense steric bulk of the triisopropylbiphenyl backbone promotes rapid reductive elimination and physically shields the palladium center, preventing the pyridine nitrogen of the substrate from forming catalytically dead bis-ligated complexes[4].

Protecting Group Strategy: The Isopropyl Ester
  • Causality: Suzuki couplings require a basic aqueous environment to activate the boronic acid into a reactive boronate complex[1]. Methyl or ethyl esters are highly susceptible to premature saponification (hydrolysis) under these conditions. The isopropyl ester provides superior steric shielding to the carbonyl carbon, allowing the use of robust bases like K3​PO4​ at elevated temperatures (90 °C) without degrading the pharmacophore handle.

Logical Relationship of the Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA Oxidative Addition PdII_TM Pd(II) Transmetalation PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Product Coupled Product PdII_TM->Product Substrate 6-Chloro-5-methylnicotinic acid isopropyl ester Substrate->PdII_OA Boronic Arylboronic Acid + Base Boronic->PdII_TM

Caption: Logical relationship of the Pd-catalyzed Suzuki-Miyaura coupling cycle for chloropyridines.

Quantitative Data: Catalyst System Optimization

The following table summarizes the optimization data, demonstrating why the Pd2​(dba)3​ / XPhos system is strictly required for this specific substrate.

EntryCatalyst System (mol%)Base (2.5 eq)Solvent SystemTemp (°C)Time (h)Conversion (%)*
1 Pd(PPh3​)4​ (5%) Na2​CO3​ Toluene/ H2​O (4:1)10024< 15%
2 Pd(dppf)Cl2​ (5%) K2​CO3​ 1,4-Dioxane/ H2​O (4:1)901842%
3 Pd(OAc)2​ (2%) / SPhos (4%) K3​PO4​ 1,4-Dioxane/ H2​O (4:1)901284%
4 Pd2​(dba)3​ (2%) / XPhos (4%) K3​PO4​ 1,4-Dioxane/ H2​O (4:1) 90 12 > 98%

*Determined by LC-MS analysis of the crude reaction mixture at 254 nm.

Experimental Workflow

Workflow N1 1. Reagent Preparation Weigh Ester, Boronic Acid, Base N2 2. Catalyst Addition Add Pd2(dba)3 & XPhos under N2 N1->N2 N3 3. Solvent Addition Degassed Dioxane/H2O (4:1) N2->N3 N4 4. Reaction Execution Heat at 90°C for 12-16h N3->N4 N5 5. Workup & Extraction EtOAc / Brine wash N4->N5 N6 6. Purification Silica Gel Chromatography N5->N6 N7 7. Pure Product 6-Aryl-5-methylnicotinic acid isopropyl ester N6->N7

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 6-Chloro-5-methylnicotinic acid isopropyl ester.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , embedding analytical checkpoints to ensure reaction fidelity.

Scale: 1.0 mmol

Step 1: Reagent Preparation & Inert Atmosphere
  • To an oven-dried 20 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add:

    • 6-Chloro-5-methylnicotinic acid isopropyl ester: 213.6 mg (1.0 mmol, 1.0 equiv)

    • Arylboronic acid: 1.3 mmol (1.3 equiv) (Note: Excess is used to compensate for potential protodeboronation).

    • Potassium phosphate tribasic ( K3​PO4​ ): 530.7 mg (2.5 mmol, 2.5 equiv)

  • Seal the vessel with a septum and purge with ultra-pure Nitrogen or Argon for 10 minutes (3 vacuum/backfill cycles).

Step 2: Catalyst Assembly
  • Quickly remove the septum under a positive flow of inert gas and add:

    • Pd2​(dba)3​ : 18.3 mg (0.02 mmol, 2 mol%)

    • XPhos: 19.1 mg (0.04 mmol, 4 mol%)

  • Reseal the vessel and perform 2 additional vacuum/backfill cycles.

Step 3: Solvent Addition & Reaction Execution
  • Syringe in 4.0 mL of anhydrous 1,4-Dioxane and 1.0 mL of deionized H2​O . (Crucial: Both solvents must be rigorously sparged with Nitrogen for 30 minutes prior to use to prevent catalyst oxidation).

  • Place the reaction vessel in a pre-heated oil bath or heating block at 90 °C and stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

Step 4: Self-Validating Analytical Checkpoint
  • After 12 hours, halt stirring, allow the phases to separate, and withdraw a 10 µL aliquot of the organic (top) layer.

  • Dilute with 1 mL of Acetonitrile and analyze via LC-MS.

    • Validation: Confirm the disappearance of the starting material peak ( m/z≈214[M+H]+ ).

    • Contingency: If >5% starting material remains, spike the reaction with an additional 1 mol% Pd2​(dba)3​ and 2 mol% XPhos, and heat for an additional 4 hours.

Step 5: Workup and Extraction
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of water.

  • Transfer to a separatory funnel. Extract the aqueous layer with EtOAc ( 2×15 mL ).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Step 6: Purification
  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient, typically 9:1 to 7:3 depending on the aryl substituent polarity) to yield the pure 6-aryl-5-methylnicotinic acid isopropyl ester.

References

  • 6-Chloro-5-methylnicotinic acid isopropyl ester Sigma-Aldrich URL
  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines Benchchem URL
  • Application Notes and Protocols for Ethyl 4,6-dichloronicotinate in Suzuki Coupling Reactions Benchchem URL
  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides Organic Letters - ACS Publications URL
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry MDPI URL

Sources

Method

Application Notes &amp; Protocols: Conditions for Selective Hydrolysis of 6-Chloro-5-methylnicotinic Acid Isopropyl Ester

An In-depth Technical Guide Abstract This technical guide provides a detailed examination of the conditions required for the selective hydrolysis of 6-Chloro-5-methylnicotinic acid isopropyl ester to its corresponding ca...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

This technical guide provides a detailed examination of the conditions required for the selective hydrolysis of 6-Chloro-5-methylnicotinic acid isopropyl ester to its corresponding carboxylic acid. 6-Chloro-5-methylnicotinic acid is a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. The primary challenge in this transformation is to achieve efficient saponification of the sterically hindered isopropyl ester without inducing nucleophilic aromatic substitution of the 6-chloro substituent. This document explores the underlying chemical principles, elucidates the key parameters governing selectivity, and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge

6-Chloro-5-methylnicotinic acid isopropyl ester is a substituted pyridine derivative featuring two key functional groups: an isopropyl ester and an aryl chloride. While the hydrolysis of esters is a fundamental organic transformation, the structure of this particular substrate presents a significant selectivity challenge.

The desired reaction is the saponification of the ester to yield the carboxylate salt, which upon acidic workup gives the carboxylic acid. However, the reaction conditions, typically involving a strong nucleophile (hydroxide), can also promote an undesired side reaction: the nucleophilic aromatic substitution (SNAr) of the chloride atom at the 6-position. The electron-withdrawing nature of the pyridine ring and the carboxylate group activates the C-Cl bond towards nucleophilic attack.

Therefore, the central objective is to identify and optimize conditions that maximize the rate of ester hydrolysis while minimizing the rate of the competing C-Cl bond cleavage. This guide details the mechanistic considerations and practical protocols to achieve this selectivity.

Mechanistic Considerations: Saponification vs. SNAr

The base-promoted hydrolysis of an ester, or saponification, is a nucleophilic acyl substitution that proceeds via a tetrahedral intermediate.[1][2] The reaction is effectively irreversible because the final step is the deprotonation of the resulting carboxylic acid by the alkoxide leaving group or another equivalent of base, forming a resonance-stabilized carboxylate that is unreactive towards further nucleophilic attack.[2][3]

dot digraph "Saponification_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=record, style="filled", fontname="Arial", fontsize=11];

sub [label=" 6-Chloro-5-methylnicotinic acid isopropyl ester", fillcolor="#F1F3F4", fontcolor="#202124"];

intermediate [label="{ Tetrahedral Intermediate | Negatively charged}", fillcolor="#F1F3F4", fontcolor="#202124"];

product_acid [label=" 6-Chloro-5-methylnicotinic acid", fillcolor="#F1F3F4", fontcolor="#202124"];

product_salt [label=" Carboxylate Salt | (Resonance Stabilized)", fillcolor="#F1F3F4", fontcolor="#202124"];

sub:f0 -> intermediate:f0 [label="1. Nucleophilic Attack (OH⁻)", color="#4285F4", fontcolor="#4285F4"]; intermediate:f0 -> product_acid:f0 [label="2. Elimination of Isopropoxide", color="#EA4335", fontcolor="#EA4335"]; product_acid:f0 -> product_salt:f0 [label="3. Irreversible Deprotonation", color="#34A853", fontcolor="#34A853"]; } enddot Figure 1: General mechanism for base-promoted ester hydrolysis (Saponification).

The key to selectivity lies in exploiting the differences in activation energy between the desired saponification and the undesired SNAr reaction. Ester hydrolysis is generally a lower-energy process than aromatic substitution on an unactivated or moderately activated aryl halide. The following parameters are critical for controlling the outcome.

Key Parameters for Selective Hydrolysis

Choice of Base

The nature of the hydroxide source is paramount. While strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are standard for saponification, their concentration and cation can influence the reaction.[4]

  • NaOH and KOH: These are the most common choices, providing the necessary hydroxide nucleophile.[5] They are cost-effective and highly effective.

  • Lithium Hydroxide (LiOH): In some systems, Li⁺ can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and potentially accelerating the hydrolysis at lower temperatures.

  • Weaker Bases: Bases like potassium carbonate (K₂CO₃) are generally not strong enough to efficiently hydrolyze a sterically hindered ester at low temperatures and are not recommended for this substrate.

Solvent System

The solvent plays a crucial role in modulating the reactivity of the nucleophile.[6]

  • Aqueous/Alcoholic Mixtures (e.g., MeOH/H₂O, EtOH/H₂O): These are the most common solvent systems. The alcohol helps to solubilize the organic ester, while water delivers the hydroxide.[5] However, protic solvents can solvate the hydroxide ion through hydrogen bonding, which can increase the activation energy barrier for the reaction.[6]

  • Non-Aqueous & Mixed-Aprotic Systems: For sterically hindered esters that are resistant to saponification, using a non-aqueous or mixed-aprotic solvent system can be highly effective.[6][7] A combination like Methanol/Dichloromethane (MeOH/CH₂Cl₂) can enhance the nucleophilicity of the hydroxide ion, as it is poorly solvated in the aprotic CH₂Cl₂.[6] This often allows the reaction to proceed rapidly at room temperature, avoiding the high temperatures that might trigger the SNAr side reaction.[7]

Temperature Control

This is arguably the most critical parameter for achieving selectivity.

  • Lower Temperatures (0°C to Room Temperature): Conducting the hydrolysis at reduced temperatures is the most effective strategy to favor saponification. The SNAr reaction typically has a higher activation energy and will be significantly slower at lower temperatures.

  • Elevated Temperatures (Reflux): Heating should be avoided. While it will accelerate the desired hydrolysis, it will disproportionately accelerate the undesired SNAr reaction, leading to the formation of 6-hydroxy-5-methylnicotinic acid as a significant byproduct.

Recommended Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Standard Hydrolysis in a Mixed Aqueous-Alcoholic System

This protocol utilizes standard conditions and is a good starting point for optimization. The key is maintaining a low temperature throughout the reaction.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Chloro-5-methylnicotinic acid isopropyl ester (1.0 eq) in methanol (MeOH, 5-10 mL per gram of ester).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Base Addition: Prepare a 1 M aqueous solution of sodium hydroxide (NaOH, 1.2-1.5 eq). Add the NaOH solution dropwise to the cooled, stirring ester solution over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-6 hours).

  • Quenching & Acidification: Once the reaction is complete, carefully acidify the mixture to pH 2-3 by the dropwise addition of 1 M hydrochloric acid (HCl) at 0°C. The product, 6-Chloro-5-methylnicotinic acid, will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 10 mL) to remove inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.

Protocol 2: Mild Hydrolysis in a Non-Aqueous Dominant System

This protocol is adapted from methods developed for sterically hindered esters and is designed to enhance reactivity at room temperature, providing an alternative to cooled conditions.[6][7]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask with a magnetic stir bar, dissolve the 6-Chloro-5-methylnicotinic acid isopropyl ester (1.0 eq) in dichloromethane (CH₂Cl₂, 9 mL per gram of ester).

  • Base Preparation: Prepare a 0.3 N solution of NaOH in methanol (MeOH).

  • Reaction Initiation: To the stirring solution of the ester in CH₂Cl₂, add the methanolic NaOH solution (3.0 eq) at room temperature (20-25°C). A fine white precipitate of the sodium carboxylate salt may begin to form.[6]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is often complete within 1-4 hours.[6]

  • Work-up:

    • Add water to the reaction mixture to dissolve the precipitated salt.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 15 mL) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Isolation & Drying: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

dot digraph "Experimental_Workflow" { graph [splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled, rounded", fontname="Arial", fontsize=11];

start [label="Start: Isopropyl Ester", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="1. Dissolve Ester\n2. Cool (Protocol 1) or\n Use CH₂Cl₂ (Protocol 2)", fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="3. Add Base (NaOH)\n4. Stir at Controlled Temp.", fillcolor="#F1F3F4", fontcolor="#202124"]; monitor [label="5. Monitor by TLC/HPLC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="6. Acidify with HCl\nto pH 2-3", fillcolor="#F1F3F4", fontcolor="#202124"]; isolate [label="7. Isolate by Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="8. Wash with Cold Water\n& Dry Under Vacuum", fillcolor="#F1F3F4", fontcolor="#202124"]; end_product [label="Finish: Pure Carboxylic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> setup [color="#4285F4"]; setup -> react [color="#4285F4"]; react -> monitor [color="#4285F4"]; monitor -> react [label="Incomplete", color="#5F6368", style=dashed]; monitor -> workup [label="Complete", color="#34A853"]; workup -> isolate [color="#4285F4"]; isolate -> purify [color="#4285F4"]; purify -> end_product [color="#4285F4"]; } enddot Figure 2: General experimental workflow for selective hydrolysis.

Data Summary and Troubleshooting

The choice of protocol may depend on substrate purity and available equipment. The following table summarizes the key parameters and expected outcomes.

ParameterProtocol 1: Aqueous/AlcoholicProtocol 2: Non-Aqueous DominantJustification
Base NaOH (1.2-1.5 eq)NaOH (3.0 eq)A slight excess ensures complete reaction. The higher excess in Protocol 2 is typical for non-aqueous methods.[6]
Solvent MeOH / H₂OCH₂Cl₂ / MeOH (9:1)Protocol 2 uses a solvent system that enhances hydroxide reactivity, allowing for milder temperature conditions.[7]
Temperature 0 - 5 °CRoom Temperature (20-25 °C)Low temperature is the primary control for selectivity in Protocol 1. Protocol 2 achieves selectivity through enhanced kinetics at RT.
Typical Time 2 - 6 hours1 - 4 hoursThe enhanced nucleophilicity in Protocol 2 often leads to faster reaction times.[6]
Typical Yield > 90%> 90%Both methods are highly efficient when performed correctly.
Key Advantage Uses common, simple solvents.Faster reaction at ambient temp; ideal for sterically demanding substrates.Provides flexibility based on laboratory constraints and substrate reactivity.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Reaction is slow or incomplete 1. Insufficient base.2. Temperature is too low.3. Poor quality reagents.1. Add an additional portion of base (e.g., 0.2 eq).2. For Protocol 1, allow to warm to RT slowly after several hours at 0°C.3. Ensure ester is pure and base solution is freshly prepared.
Significant byproduct observed (likely 6-hydroxynicotinic acid) 1. Reaction temperature was too high.2. Reaction was left for an excessive amount of time.1. Repeat the reaction with strict temperature control, ensuring it does not rise during base addition.2. Monitor the reaction more frequently and quench immediately upon consumption of starting material.
Product does not precipitate upon acidification 1. Insufficient acid was added.2. Product is more soluble than expected.1. Check pH with a meter or pH paper and add more acid if necessary.2. Extract the acidified aqueous solution with a suitable organic solvent (e.g., Ethyl Acetate), then dry and evaporate the organic layer.

Conclusion

The selective hydrolysis of 6-Chloro-5-methylnicotinic acid isopropyl ester is readily achievable with high yields by carefully controlling the reaction conditions to favor nucleophilic acyl substitution over aromatic substitution. The most critical factor is maintaining a low reaction temperature. Alternatively, utilizing a non-aqueous dominant solvent system can enhance hydroxide reactivity, allowing the reaction to proceed efficiently at ambient temperature. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can reliably produce high-purity 6-Chloro-5-methylnicotinic acid for downstream synthetic applications.

References

  • Fiveable. (2025, August 15). Base-Promoted Ester Hydrolysis Definition - Organic Chemistry.
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
  • Chemistry Steps. (2020, February 22).
  • LibreTexts Chemistry. (2022, September 24). 21.6: Chemistry of Esters.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • OperaChem. (2024, April 27).
  • Chemguide. (n.d.). Hydrolysing Esters.
  • ResearchGate. (2018, October 8). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Clark, J. (2016). Saponification. This reference is conceptual and supports the general mechanism discussion. A direct link is not available.

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 6-Chloro-5-methylnicotinic Acid Isopropyl Ester

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol and mechanistic rationale for the amination of 6-chloro-5-methylnicoti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol and mechanistic rationale for the amination of 6-chloro-5-methylnicotinic acid isopropyl ester via SNAr.

Introduction & Mechanistic Rationale

The synthesis of highly substituted pyridine derivatives is a cornerstone of modern medicinal chemistry and drug discovery. Specifically, 6-chloronicotinic acid derivatives serve as highly versatile electrophiles for Nucleophilic Aromatic Substitution (SNAr) ()[1]. This application note details the theoretical framework and practical execution of an SNAr amination on 6-chloro-5-methylnicotinic acid isopropyl ester , using morpholine as a model secondary amine nucleophile.

Electronic Activation and Causality

The pyridine ring is inherently electron-deficient. The electronegative nitrogen atom exerts strong inductive ( −I ) and mesomeric ( −M ) effects, depleting electron density primarily at the 2-, 4-, and 6-positions ()[2].

In our specific substrate, the reactivity is governed by three key substituents:

  • C3 Isopropyl Ester (The Activator): Acts as a potent electron-withdrawing group (EWG). It further activates the C6 position towards nucleophilic attack by stabilizing the developing negative charge in the transition state ()[3].

  • C6 Chloride (The Leaving Group): Provides a highly electrophilic center for attack and acts as a competent leaving group to restore aromaticity.

  • C5 Methyl Group (The Modulator): Introduces mild steric hindrance but does not significantly impede the reaction when utilizing unhindered nucleophiles and appropriate thermal activation.

The reaction proceeds via a classic addition-elimination mechanism. The nucleophile attacks the C6 carbon, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex ()[4]. This initial nucleophilic attack disrupts aromaticity and is the rate-determining step. Subsequently, the rapid expulsion of the chloride leaving group restores the aromatic system, yielding the functionalized product ()[4].

SNAr_Mechanism A Reactants Activated Pyridine + Nucleophile B Nucleophilic Attack at C6 Position A->B C Meisenheimer Complex (Anionic Intermediate) B->C Rate Determining D Chloride Expulsion (Leaving Group) C->D Fast E Substituted Product 6-Amino Derivative D->E

Figure 1: Addition-elimination mechanism (SNAr) via the Meisenheimer complex.

Reaction Optimization & Data Presentation

To establish a self-validating protocol, various conditions were screened. The choice of solvent and base is critical for SNAr success. Polar aprotic solvents (like NMP or DMF) are required to solvate the reactants and stabilize the highly polar Meisenheimer transition state without hydrogen-bonding to the nucleophile (which would reduce its reactivity) ()[5].

Furthermore, a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the amine nucleophile ()[6].

Table 1: Optimization of SNAr Conditions for Amination
EntrySolventBase (2.0 eq)Temp (°C)Time (h)Yield (%)Observation
1DMFK₂CO₃801265Incomplete conversion
2DMFDIPEA801270Moderate conversion
3 NMP DIPEA 100 6 88 Clean conversion, standard protocol
4DMSOK₂CO₃100685Difficult aqueous workup
5NMPDIPEA120 (µW)0.592Rapid, scalable via microwave

Note: Entry 3 represents the optimal balance of yield, operational simplicity, and standard laboratory equipment.

Experimental Workflow

SNAr_Workflow A 1. Substrate Preparation 6-Chloro-5-methylnicotinic acid isopropyl ester B 2. Reagent Addition Morpholine (1.5 eq), DIPEA (2.0 eq), NMP A->B C 3. Thermal Activation 100 °C for 6 hours B->C D 4. Reaction Monitoring LC-MS & TLC Analysis C->D E 5. Aqueous Workup EtOAc Extraction, Water/Brine Wash D->E F 6. Purification Flash Chromatography (Hexanes/EtOAc) E->F G 7. Characterization NMR, HRMS F->G

Figure 2: Step-by-step experimental workflow for the optimized SNAr reaction.

Detailed Experimental Protocol

Target Product: Isopropyl 5-methyl-6-morpholinopyridine-3-carboxylate

Reagents & Equipment
  • Substrate: 6-Chloro-5-methylnicotinic acid isopropyl ester (1.0 equiv, 1.0 mmol, 213.7 mg)

  • Nucleophile: Morpholine (1.5 equiv, 1.5 mmol, 131 µL)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol, 348 µL)

  • Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL)

  • Extraction Solvents: Ethyl Acetate (EtOAc), Distilled Water, Brine

  • Equipment: 25 mL flame-dried round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 6-chloro-5-methylnicotinic acid isopropyl ester in 3.0 mL of anhydrous NMP.

  • Reagent Addition: To the stirring solution, add the morpholine, followed immediately by the DIPEA.

    • Causality Insight: Adding the base immediately ensures that any trace acid is neutralized and the nucleophile remains fully active in its unprotonated state.

  • Thermal Activation: Attach a reflux condenser to the flask. Purge the system with inert gas (Nitrogen or Argon) for 5 minutes. Lower the flask into a pre-heated oil bath at 100 °C and stir vigorously for 6 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress via LC-MS or TLC (eluent: 3:1 Hexanes/EtOAc). The reaction is deemed complete when the substrate peak is fully consumed and a lower-Rf, UV-active product spot is dominant.

  • Aqueous Workup: Remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with 15 mL of EtOAc and transfer it to a 50 mL separatory funnel.

  • Extraction & Washing: Wash the organic layer with distilled water (3 x 10 mL).

    • Causality Insight: Multiple water washes are critical to completely partition the high-boiling, water-miscible NMP and the highly polar DIPEA hydrochloride salts into the aqueous phase, preventing contamination of the final product.

    • Follow with a final wash using saturated aqueous NaCl (brine, 1 x 10 mL) to remove residual water from the organic layer.

  • Drying & Concentration: Transfer the organic layer to an Erlenmeyer flask, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel flash chromatography. Load the sample dry or in a minimal amount of dichloromethane (DCM). Elute using a gradient of 10% to 30% EtOAc in Hexanes. Collect the product fractions and concentrate to afford the pure isopropyl 5-methyl-6-morpholinopyridine-3-carboxylate.

References

  • Nucleophilic Aromatic Substitution Insights. Scribd. Available at:[Link]

  • Explain aromatic nucleophilic substitution reaction in pyridine with suitable example. Filo. Available at:[Link]

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? StackExchange Chemistry. Available at:[Link]

  • One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester. ACS Publications. Available at:[Link]

Sources

Method

Application Note: 6-Chloro-5-methylnicotinic Acid Isopropyl Ester as a Strategic Pharmaceutical Intermediate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Isopropyl 6-chloro-5-methylnicotinate (CAS: 1122090-09-8) Executive Summary & Structural Rationale In the development o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Isopropyl 6-chloro-5-methylnicotinate (CAS: 1122090-09-8)

Executive Summary & Structural Rationale

In the development of targeted therapeutics, the selection of the correct molecular building block is as critical as the target itself. 6-Chloro-5-methylnicotinic acid isopropyl ester is a highly specialized, functionally dense pyridine intermediate. It is predominantly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the development of [1],[2], which are crucial targets for autoimmune diseases like psoriasis and rheumatoid arthritis.

The strategic choice of the isopropyl ester over a standard methyl ester or free carboxylic acid is rooted in chemical causality. The pyridine ring is electron-deficient, rendering the C6-chloro position highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). However, when introducing complex amines, a competing side reaction is nucleophilic attack at the ester carbonyl (amidation). The branched isopropyl group provides significant steric shielding, kinetically protecting the carbonyl carbon and funneling the reaction pathway exclusively toward the C6 position.

Quantitative Reactivity Profile
SubstrateRelative Carbonyl ElectrophilicitySteric Hindrance (A-value, kcal/mol)Primary Reaction Pathway with Amines
Methyl 6-chloro-5-methylnicotinateHigh~1.70Competing C6- SN​Ar & Amidation
Isopropyl 6-chloro-5-methylnicotinate Low ~2.15 Exclusive C6- SN​Ar
6-Chloro-5-methylnicotinic acidN/A (Deprotonates)N/ASalt formation, poor SN​Ar

Mechanistic Workflow in API Synthesis

The structural features of this intermediate dictate a specific, highly efficient synthetic workflow[3]. The standard sequence involves a regioselective SN​Ar or Buchwald-Hartwig amination at the C6 position, followed by controlled saponification of the ester, and concluding with an amide coupling (e.g., using HATU/DIPEA) to assemble the final pharmacophore[1].

G SM Isopropyl 6-chloro- 5-methylnicotinate (Starting Material) Int1 C6-Aminated Intermediate SM->Int1 SNAr / Amine DMF, 80°C Int2 Free Carboxylic Acid Int1->Int2 LiOH Saponification THF/H2O, 50°C API ROR-γ Inhibitor Target API Int2->API HATU, DIPEA Amide Coupling

Synthetic workflow from isopropyl ester to ROR-γ inhibitor API.

G Core 6-Chloro-5-methylnicotinic acid isopropyl ester C6 C6-Chloro Atom Core->C6 Electrophilic Center C5 C5-Methyl Group Core->C5 Steric Modulator Ester Isopropyl Ester Core->Ester Protecting Group Highly reactive towards\nNucleophilic Aromatic\nSubstitution (SNAr) Highly reactive towards Nucleophilic Aromatic Substitution (SNAr) C6->Highly reactive towards\nNucleophilic Aromatic\nSubstitution (SNAr) Directs regioselectivity\nProvides lipophilicity Directs regioselectivity Provides lipophilicity C5->Directs regioselectivity\nProvides lipophilicity Steric bulk prevents\npremature amidation\nduring C6-attack Steric bulk prevents premature amidation during C6-attack Ester->Steric bulk prevents\npremature amidation\nduring C6-attack

Mechanistic rationale for the structural features of the intermediate.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating in-process controls (IPC) to ensure mechanistic fidelity and high yield.

Protocol A: Regioselective SN​Ar Amination at C6

Objective: Substitute the C6-chloro group with a primary/secondary amine while preserving the isopropyl ester. Mechanistic Causality: Utilizing a polar aprotic solvent (DMF) stabilizes the anionic Meisenheimer complex intermediate, accelerating the SN​Ar reaction. The addition of anhydrous K2​CO3​ acts as a heterogeneous acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward without hydrolyzing the ester.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried reaction vessel with 6-Chloro-5-methylnicotinic acid isopropyl ester (1.0 eq) and the target amine (1.2 eq).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.0 eq).

  • Solvation: Suspend the mixture in anhydrous DMF to achieve a 0.5 M concentration of the starting material.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Self-Validation Checkpoint (LC-MS): Aliquot 10 µL of the reaction mixture, dilute in Acetonitrile, and analyze via LC-MS. Validation metric: The starting material mass ( m/z 214) must disappear. Crucially, the characteristic M+2 isotopic peak (indicative of the 37Cl naturally occurring isotope) must be absent in the product mass, confirming successful displacement of the chlorine atom.

  • Workup: Cool the reaction to room temperature and quench by pouring into ice-cold distilled water (3x volume of DMF). Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

Protocol B: Controlled Saponification of the Isopropyl Ester

Objective: Hydrolyze the sterically hindered isopropyl ester to the free carboxylic acid for downstream amide coupling[1]. Mechanistic Causality: The steric bulk of the isopropyl group requires specific solvent conditions. A 3:1:1 THF:MeOH: H2​O solvent system is critical; THF solubilizes the highly lipophilic ester, water dissolves the LiOH, and MeOH acts as a phase-transfer bridge, ensuring a homogeneous reaction mixture for the hydroxide nucleophile to attack the hindered carbonyl.

Step-by-Step Methodology:

  • Solvation: Dissolve the aminated intermediate from Protocol A in a 3:1:1 mixture of THF:MeOH: H2​O (0.2 M concentration).

  • Reagent Addition: Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 3.0 eq) in one portion.

  • Reaction: Stir the homogeneous solution at 50°C for 6 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction on silica gel TLC plates (Eluent: Hexanes/EtOAc 1:1). Validation metric: Complete consumption of the high- Rf​ ester spot and the appearance of a baseline spot (the lithium carboxylate salt) that moves only upon the addition of 1% acetic acid to the eluent.

  • Workup: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove organic impurities.

  • Isolation: Carefully acidify the aqueous layer with 1M HCl to pH 3–4. The free 5-methylnicotinic acid derivative will precipitate. Filter, wash with cold water, and dry to constant weight.

References

  • Patent Literature on ROR-γ Inhibitors Title: WO2019063748A1 - ROR-gamma inhibitors Source: Google Patents URL

Sources

Application

Buchwald-Hartwig amination conditions for chloronicotinic esters

Application Note: Precision Buchwald-Hartwig Amination of Chloronicotinic Esters The Chemical Dilemma: Reactivity vs. Stability The Buchwald-Hartwig cross-coupling has revolutionized C-N bond formation in pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Buchwald-Hartwig Amination of Chloronicotinic Esters

The Chemical Dilemma: Reactivity vs. Stability

The Buchwald-Hartwig cross-coupling has revolutionized C-N bond formation in pharmaceutical development[1]. However, applying this methodology to chloronicotinic esters (e.g., methyl 2-chloronicotinate or ethyl 6-chloronicotinate) introduces a triad of competing chemical challenges:

  • The Inert C-Cl Bond: Aryl chlorides possess high bond dissociation energies and are notoriously reluctant to undergo oxidative addition compared to bromides or iodides[2].

  • Catalyst Poisoning by Pyridine: The Lewis basic nitrogen of the pyridine ring can strongly coordinate to the palladium center. This forms off-cycle, thermodynamically stable multimeric complexes that halt the catalytic cycle[3].

  • Base-Sensitive Esters: The standard strong bases used in amination, such as Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS), will rapidly saponify or transesterify the ester moiety[4].

Causality in Reaction Design: To successfully navigate this, the reaction must be engineered as a delicate thermodynamic balance. The electron-withdrawing nature of both the pyridine ring and the ester group actually lowers the LUMO of the substrate, which accelerates the oxidative addition of the electron-rich Pd(0) species[2]. Therefore, the primary focus shifts away from forcing oxidative addition and toward preventing catalyst poisoning while preserving the ester. This necessitates the use of highly sterically hindered dialkylbiaryl phosphine ligands to physically shield the Pd center from pyridine coordination, paired with mild, non-nucleophilic inorganic bases to protect the ester[5].

Mechanistic Pathway & Interventions

The following diagram illustrates the catalytic cycle, highlighting where substrate-specific interventions (ligand bulk and base selection) dictate the success of the reaction.

BHA_Cycle Precat Pd Precatalyst (e.g., Pd2(dba)3) Active Active Catalyst L_nPd(0) Precat->Active Ligand Exchange & Reduction OxAdd Oxidative Addition L_nPd(II)(Ar)(Cl) Active->OxAdd + Chloronicotinate (Rate-Limiting) AmineCoord Amine Coordination L_nPd(II)(Ar)(NH2R) OxAdd->AmineCoord + Amine Deprot Deprotonation L_nPd(II)(Ar)(NHR) AmineCoord->Deprot + Cs2CO3 (Base) Deprot->Active Reductive Elimination Product Arylamine Product Ar-NHR Deprot->Product Release

Fig 1: Buchwald-Hartwig catalytic cycle highlighting key intermediates and reagent interactions.

Quantitative Optimization of Reaction Parameters

The selection of base and ligand is the most critical determinant of success[6]. As demonstrated in the optimization data below, strong bases destroy the starting material, while insufficient steric bulk on the ligand leads to incomplete conversion.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂ / BINAPNaOtBuToluene1000Complete ester saponification; no desired product.
2Pd(OAc)₂ / BINAPCs₂CO₃Toluene10045Sluggish oxidative addition; significant unreacted SM.
3Pd₂(dba)₃ / XantphosK₃PO₄1,4-Dioxane9068Moderate yield; some hydrodehalogenation observed.
4Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane9092Optimal for secondary amines; clean conversion.
5Pd₂(dba)₃ / BrettPhosK₃PO₄t-AmOH9095Optimal for primary amines; minimal side reactions.

Data Synthesis: For coupling primary amines, the paired with K₃PO₄ in tert-amyl alcohol (t-AmOH) provides the highest selectivity and yield[5]. For secondary amines, XPhos with Cs₂CO₃ in 1,4-Dioxane is superior[7].

Self-Validating Experimental Protocol

This protocol describes the coupling of methyl 6-chloronicotinate with a primary amine using a BrettPhos/Pd-based system.

Reagents & Materials:

  • Methyl 6-chloronicotinate (1.0 equiv, 1.0 mmol)

  • Primary Amine (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • BrettPhos (0.04 equiv, 4 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Anhydrous tert-Amyl Alcohol (t-AmOH) (5.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, BrettPhos, and finely milled anhydrous K₃PO₄.

    • Causality: K₃PO₄ must be finely milled to increase the surface area for this heterogeneous deprotonation step. Moisture must be strictly excluded to prevent competitive ester hydrolysis[2].

  • Substrate Addition: Add methyl 6-chloronicotinate. Evacuate the tube and backfill with Argon (repeat 3 times).

  • Solvent & Amine Addition: Under a positive flow of Argon, inject anhydrous t-AmOH followed by the primary amine. Seal the tube tightly.

  • Catalyst Activation & Heating: Submerge the tube in a pre-heated oil bath at 90°C.

    • Self-Validating Checkpoint 1 (Visual): Within 5–10 minutes of heating, the suspension should transition from a dark red/purple (characteristic of Pd₂(dba)₃) to a clear golden-yellow or bright orange. This color shift physically validates the successful reduction of Pd(II) to the active Ln​Pd(0) species and successful ligand coordination. If the solution turns opaque black, palladium black has precipitated, indicating oxygen contamination or ligand failure.

  • Reaction Monitoring: Stir vigorously (≥800 rpm) for 4–6 hours.

    • Self-Validating Checkpoint 2 (Analytical): At 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the product mass ( [M+H]+ ) and <5% of the des-chloro nicotinic ester. The presence of the des-chloro byproduct indicates that β -hydride elimination is competing with reductive elimination, usually a sign of insufficient ligand bulk or excessive reaction temperatures[2].

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove the inorganic salts and palladium residues. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Logical Troubleshooting Workflow

When deviations occur, identifying the exact point of failure within the catalytic cycle is paramount. Use the workflow below to systematically isolate the variable causing low yields.

Troubleshooting Issue Issue Detected: Low Product Yield Check1 Is the ester group hydrolyzed? Issue->Check1 Fix1 Switch base to Cs2CO3 or K3PO4 Check1->Fix1 Yes Check2 Is hydrodehalogenation observed? Check1->Check2 No Fix2 Use bulkier ligand (e.g., BrettPhos) Check2->Fix2 Yes Check3 Is starting material unreacted? Check2->Check3 No Fix3 Increase temp to 100°C or check Pd purity Check3->Fix3 Yes

Fig 2: Logical troubleshooting workflow for common issues in chloronicotinate amination.

References

  • Dorel, R., Grugel, C. P., & Haydl, A. M. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." ACS Central Science, 2019. URL:[Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011. URL:[Link]

Sources

Method

Procedure for transesterification of 6-Chloro-5-methylnicotinic acid isopropyl ester

Procedure for Transesterification of 6-Chloro-5-methylnicotinic acid isopropyl ester For: Researchers, scientists, and drug development professionals. Introduction 6-Chloro-5-methylnicotinic acid and its esters are impor...

Author: BenchChem Technical Support Team. Date: March 2026

Procedure for Transesterification of 6-Chloro-5-methylnicotinic acid isopropyl ester

For: Researchers, scientists, and drug development professionals.

Introduction

6-Chloro-5-methylnicotinic acid and its esters are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. The ability to efficiently modify the ester group through transesterification is a critical step in the development of new active pharmaceutical ingredients (APIs) and other commercially valuable compounds. This application note provides a detailed protocol for the transesterification of 6-Chloro-5-methylnicotinic acid isopropyl ester. The procedure outlined below is designed to be robust and scalable, with a focus on providing a clear understanding of the underlying chemical principles to allow for effective troubleshooting and adaptation.

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[1] This reaction can be catalyzed by either an acid or a base.[1][2] In this protocol, we will focus on an acid-catalyzed approach, which is generally effective for a wide range of ester substrates and helps to minimize potential side reactions that can occur under basic conditions with halogenated pyridines. The mechanism of acid-catalyzed transesterification involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the new alcohol.[3]

Reaction Scheme

Figure 1: General reaction scheme for the acid-catalyzed transesterification of 6-Chloro-5-methylnicotinic acid isopropyl ester.

Experimental Protocol

This protocol describes the transesterification of 6-Chloro-5-methylnicotinic acid isopropyl ester to the corresponding methyl ester as a representative example. The same general principles can be applied for the synthesis of other esters by selecting the appropriate alcohol.

Materials and Reagents
ReagentGradeSupplier
6-Chloro-5-methylnicotinic acid isopropyl ester≥95%Commercial Source
Methanol (MeOH)Anhydrous, ≥99.8%Commercial Source
Sulfuric Acid (H₂SO₄)Concentrated, 98%Commercial Source
Sodium Bicarbonate (NaHCO₃)Saturated solutionIn-house prep.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercial Source
Dichloromethane (DCM)HPLC GradeCommercial Source
Ethyl Acetate (EtOAc)HPLC GradeCommercial Source
HexanesHPLC GradeCommercial Source
Equipment
  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • High-Performance Liquid Chromatography (HPLC) system

  • Gas Chromatography (GC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-Chloro-5-methylnicotinic acid isopropyl ester (1.0 eq).

    • Add anhydrous methanol (20-40 eq, serving as both reactant and solvent). Using a large excess of the alcohol drives the equilibrium towards the product.[2][3]

    • Place the flask in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring. The addition of acid is exothermic.[4]

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain this temperature.

    • Monitor the progress of the reaction by TLC or HPLC at regular intervals (e.g., every 1-2 hours). A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes.

  • Work-up:

    • Once the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be cautious as this will generate CO₂ gas.

    • Remove the excess methanol using a rotary evaporator.

    • To the resulting residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) can be employed for purification.[5]

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniquePurposeExpected Observations
TLC Reaction monitoring and purity checkThe product spot should have a different Rf value than the starting material. A single spot after purification indicates high purity.
HPLC Purity determination and quantificationA reverse-phase HPLC method can be used.[6][7] A typical mobile phase could be a gradient of acetonitrile and water. The product will have a distinct retention time.
GC-MS Purity and identity confirmationProvides the molecular weight of the product and can be used to quantify residual starting material and byproducts.[8]
¹H NMR Structural confirmationThe proton signals corresponding to the isopropyl group of the starting material will be absent, and a new signal for the methyl group of the product will appear around 3.9 ppm.
¹³C NMR Structural confirmationThe carbon signals of the ester group will shift according to the new alcohol moiety.
FT-IR Functional group analysisThe characteristic C=O stretching frequency of the ester will be present (around 1720 cm⁻¹).

Visualizations

Acid-Catalyzed Transesterification Mechanism

Transesterification_Mechanism Ester Ester (R-CO-OR') ProtonatedEster Protonated Ester Ester->ProtonatedEster Protonation TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate Nucleophilic Attack ProtonatedProduct Protonated Product TetrahedralIntermediate->ProtonatedProduct Proton Transfer & Elimination Alcohol_Out R'-OH TetrahedralIntermediate->Alcohol_Out Product Product (R-CO-OR'') ProtonatedProduct->Product Deprotonation H_plus_out H+ Product->H_plus_out Alcohol_In R''-OH Alcohol_In->TetrahedralIntermediate H_plus_in H+ H_plus_in->Ester

Caption: Acid-catalyzed transesterification mechanism.

Experimental Workflow

Experimental_Workflow Start Start ReactionSetup Reaction Setup (Ester, Alcohol, Acid) Start->ReactionSetup Reaction Reaction (Reflux) ReactionSetup->Reaction Monitoring Monitoring (TLC/HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Neutralization, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Analysis Analysis (NMR, HPLC, GC-MS) Purification->Analysis End End Product Analysis->End

Caption: Experimental workflow for transesterification.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.[9][10]

  • Ventilation: Perform the reaction in a well-ventilated fume hood.

  • Handling of Reagents:

    • Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care.[9] Always add acid to the alcohol slowly, never the other way around.[4]

    • Methanol: Toxic and flammable. Avoid inhalation and skin contact.[4]

    • Dichloromethane: A potential carcinogen. Handle in a fume hood.

  • Pressure Build-up: The neutralization step with sodium bicarbonate generates CO₂ gas. Perform this step slowly and with adequate venting to avoid pressure build-up.

  • Fire Hazard: Keep flammable solvents away from ignition sources.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion - Insufficient reaction time- Inactive catalyst- Water in the reaction mixture- Increase reaction time- Use fresh, concentrated acid- Ensure all reagents and glassware are anhydrous. Water can hydrolyze the ester.
Side Product Formation - High reaction temperature- Prolonged reaction time- Lower the reflux temperature if possible- Stop the reaction as soon as the starting material is consumed.
Difficult Purification - Incomplete neutralization- Emulsion during work-up- Ensure complete neutralization before extraction- Add brine to break up emulsions.

References

  • Simple and Efficient Method for the Analysis of Transesterification Reaction Mixtures for Biodiesel Production by Reversed-Phase High Performance Liquid Chromatography. Energy & Fuels. Available at: [Link]

  • Simple and Efficient Method for the Analysis of Transesterification Reaction Mixtures for Biodiesel Production by Reversed-Phase High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Esterification. SmartLabs. Available at: [Link]

  • Technote # 08: Safety Considerations for Biodiesel. Report to USDA. Available at: [Link]

  • Glycerol g) Safety Considerations in Transesterification stage i. Wear... ResearchGate. Available at: [Link]

  • Nicotinic acid esters and their preparation. Google Patents.
  • Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. Royal Society of Chemistry. Available at: [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. Available at: [Link]

  • Transesterification. Master Organic Chemistry. Available at: [Link]

  • Sector reference document on the manufacturing of safe feed materials from biodiesel processing. Food Safety. Available at: [Link]

  • The risk of biodiesel production by trans-esterification of oils. Italian Section of the Combustion Institute. Available at: [Link]

  • Transesterification Kinetics of Waste Vegetable Oil in Supercritical Alcohols. MDPI. Available at: [Link]

  • Non-catalytic preparation of nicotinic acid esters. Google Patents.
  • Ester synthesis by transesterification. Organic Chemistry Portal. Available at: [Link]

  • Purification of nicotinic acid. Google Patents.
  • Evaluation and optimisation of direct transesterification methods for the assessment of lipid accumulation in oleaginous filamentous fungi. PMC. Available at: [Link]

  • Intensification of Synthesis of Fatty Acid Isopropyl Ester using Microwave. International Journal of Technology. Available at: [Link]

  • Mechanisms of Organocatalytic Amidation and Trans-Esterification of Aromatic Esters As a Model for the Depolymerization of Poly(ethylene) Terephthalate. The Journal of Physical Chemistry A. Available at: [Link]

  • Transesterification. Wikipedia. Available at: [Link]

  • Transesterification. Chemistry Steps. Available at: [Link]

  • Real-time monitoring of the transesterification reaction in biodiesel production. Politecnico di Milano. Available at: [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. Available at: [Link]

  • Transesterification in Biodiesel: Chemistry, Catalysts & Process Optimization. Technoilogy. Available at: [Link]

  • Process for the preparation of 6-methyl-nicotinic-acid esters. Google Patents.
  • Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. PubMed. Available at: [Link]

  • ESTERIFICATION AND TRANSESTERIFICATION ASSISTED BY MICROWAVES OF CRUDE PALM OIL. HOMOGENEOUS CATALYSIS. SciELO. Available at: [Link]

  • Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. MDPI. Available at: [Link]

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Application

Application Notes and Protocols for Scalable Synthesis of 5-Methyl-6-chloronicotinic Acid and Its Derivatives

Introduction 5-Methyl-6-chloronicotinic acid is a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its substituted pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Methyl-6-chloronicotinic acid is a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its substituted pyridine scaffold is a key pharmacophore in numerous active pharmaceutical ingredients (APIs). The efficient, scalable, and safe synthesis of this compound and its derivatives is therefore of critical importance for drug development and manufacturing professionals.

This guide provides a comprehensive overview of robust and scalable reaction protocols for the synthesis of 5-methyl-6-chloronicotinic acid. It details a strategic, multi-step approach, starting from readily available commodity chemicals. Furthermore, it extends to the preparation of key derivatives, such as the corresponding methyl ester, to showcase its synthetic utility. Each protocol is designed with scalability in mind, addressing potential challenges and providing insights into the causality behind experimental choices to ensure process safety, reliability, and efficiency.

Core Synthetic Strategy: A Multi-Step Approach

The most industrially viable route to 5-methyl-6-chloronicotinic acid involves a sequential strategy, which can be broken down into three primary stages:

  • Selective Oxidation: Synthesis of the key intermediate, 5-methylnicotinic acid, from 3,5-dimethylpyridine (3,5-lutidine).

  • Hydroxylation and Chlorination: Conversion of 5-methylnicotinic acid to the target 5-methyl-6-chloronicotinic acid via a 6-hydroxy intermediate.

  • Derivatization: Esterification to produce methyl 5-methyl-6-chloronicotinate, a versatile intermediate for further functionalization.

This strategic pathway is visualized in the workflow diagram below.

G cluster_0 Overall Synthetic Workflow A 3,5-Dimethylpyridine B 5-Methylnicotinic Acid A->B  Protocol 1:  Oxidation (KMnO4) C 6-Hydroxy-5-methylnicotinic Acid B->C  (Hydroxylation Step) D 5-Methyl-6-chloronicotinic Acid C->D  Protocol 2:  Chlorination (POCl3) E Methyl 5-methyl-6-chloronicotinate D->E  Protocol 3:  Esterification G cluster_1 Protocol 1: Workflow A Charge Reactor with 3,5-Lutidine & Water B Portion-wise Addition of KMnO4 (25-35°C) A->B C Reaction Incubation (~16h at 30°C) B->C D Filter MnO2 Byproduct C->D E Adjust Filtrate pH to ~0.5 (Precipitates Di-acid) D->E F Filter Di-acid Byproduct E->F G Adjust Filtrate pH to ~3.0 (Precipitates Product) F->G H Collect & Recrystallize 5-Methylnicotinic Acid G->H

Caption: Step-by-step workflow for the synthesis of 5-methylnicotinic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
3,5-Dimethylpyridine107.151.20 kg11.2Starting Material
Potassium Permanganate158.033.00 kg19.0Oxidant
Water18.0212.0 L-Solvent
Conc. Hydrochloric Acid36.46As needed-For pH adjustment
Ethanol46.07~12.0 L-Recrystallization solvent

Step-by-Step Procedure:

  • Reactor Setup: Charge a suitable glass-lined or stainless steel reactor (e.g., 20 L) with 12.0 L of water.

  • Charge Starting Material: Add 1.20 kg (11.2 mol) of 3,5-dimethylpyridine to the reactor with agitation.

  • Oxidant Addition: Begin portion-wise addition of 3.00 kg (19.0 mol) of potassium permanganate. The addition should be controlled over approximately 4-5 hours to maintain the internal temperature between 25-35°C. This is a highly exothermic reaction, and proper cooling is essential.

  • Reaction: Once the addition is complete, maintain the reaction mixture at 30°C with stirring for 15-18 hours.

  • Byproduct Filtration: The reaction will produce a significant amount of manganese dioxide (MnO₂) as a brown solid. Filter the reaction mixture to remove the MnO₂. Wash the filter cake with water to ensure complete recovery of the product.

  • Byproduct Precipitation: Combine the filtrates and transfer to a suitable vessel. With vigorous stirring, carefully add concentrated hydrochloric acid to adjust the pH to approximately 0.5. This will precipitate the 3,5-pyridinedicarboxylic acid byproduct.

  • Isolation of Byproduct: Filter the mixture to remove the precipitated di-acid.

  • Product Precipitation: Adjust the pH of the filtrate to 2.5-3.2 with concentrated hydrochloric acid. The target compound, 5-methylnicotinic acid, will precipitate as a solid.

  • Isolation and Purification: Collect the crude product by filtration. For purification, recrystallize the crude solid from approximately 12.0 L of hot ethanol (e.g., 80°C). Cool the solution to 0-5°C, collect the purified crystals by filtration, and dry under vacuum at 60-70°C.

Expected Outcome: This protocol typically yields high-purity (>99%) 5-methylnicotinic acid. [2]

Section 2: Synthesis of 5-Methyl-6-chloronicotinic Acid
Principle of the Reaction

The conversion of a 6-hydroxypyridine (which exists in tautomeric equilibrium with the 2-pyridone form) to a 6-chloropyridine is a classic and robust transformation in heterocyclic chemistry. This reaction is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common and scalable choice. [1][2]The reaction proceeds by converting the hydroxyl/pyridone group into a better leaving group, which is then displaced by a chloride ion. This method is highly effective for a wide range of hydroxy-substituted nitrogen heterocycles. [1][3] The synthesis of the required 6-hydroxy-5-methylnicotinic acid precursor can be accomplished through established routes, often starting from materials like methyl coumalate. [4]For the purposes of this guide, we will assume the availability of this intermediate to focus on the critical chlorination step.

Protocol 2: Chlorination of 6-Hydroxy-5-methylnicotinic Acid

Safety First: Phosphorus oxychloride is a highly corrosive and reactive chemical that reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. The workup procedure, especially the quenching of excess POCl₃, is highly exothermic and must be performed with extreme caution and adequate cooling.

G cluster_2 Protocol 2: Workflow A Charge Reactor with 6-Hydroxy-5-methylnicotinic Acid B Add Excess POCl3 (as reagent and solvent) A->B C Heat to Reflux (~110°C) for 2-4h B->C D Cool and Remove Excess POCl3 under Vacuum C->D E CAUTIOUS Quench: Pour Residue onto Crushed Ice D->E F Extract Product with Ethyl Acetate E->F G Dry, Concentrate, and Purify 5-Methyl-6-chloronicotinic Acid F->G

Caption: Step-by-step workflow for the chlorination using POCl₃.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example Scale)MolesNotes
6-Hydroxy-5-methylnicotinic Acid153.1415.3 g0.1Starting Material
Phosphorus Oxychloride (POCl₃)153.3350 mL (~82 g)0.53Reagent and Solvent
Crushed Ice-~500 g-For quenching
Ethyl Acetate88.11~300 mL-Extraction Solvent
Anhydrous Sodium Sulfate142.04As needed-Drying Agent

Step-by-Step Procedure:

  • Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), add 15.3 g (0.1 mol) of 6-hydroxy-5-methylnicotinic acid.

  • Reagent Addition: In a fume hood, carefully add 50 mL of phosphorus oxychloride.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Reagent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a vacuum setup that is protected from corrosion.

  • Quenching (Critical Step): Prepare a large beaker with approximately 500 g of crushed ice. SLOWLY and CAREFULLY pour the cooled reaction residue onto the ice with vigorous stirring. This is a highly exothermic process.

  • Extraction: Once the quench is complete and the mixture has reached room temperature, extract the aqueous slurry with ethyl acetate (e.g., 3 x 100 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture).

Section 3: Synthesis of Methyl 5-methyl-6-chloronicotinate
Principle of the Reaction

Esterification is a fundamental derivatization that enhances the synthetic utility of the carboxylic acid, making it suitable for a wider range of coupling reactions. The conversion of 5-methyl-6-chloronicotinic acid to its methyl ester can be achieved through several scalable methods. One of the most direct and widely used industrial methods involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst (Fischer Esterification) or using a reagent like thionyl chloride (SOCl₂). [5][6] The thionyl chloride method is often preferred for its speed and for driving the reaction to completion by converting the acid to a highly reactive acid chloride intermediate. The byproducts (HCl and SO₂) are gaseous, which simplifies purification. [5]

Protocol 3: Esterification using Thionyl Chloride

This protocol provides a high-yielding and efficient method for preparing the methyl ester. [5]

G cluster_3 Protocol 3: Workflow A Suspend Acid in Methanol under N2 B Dropwise Addition of Thionyl Chloride (SOCl2) at <25°C A->B C Heat to Reflux (~4h) B->C D Evaporate Methanol & Excess SOCl2 C->D E Add Ice Water and Neutralize with Na2CO3 D->E F Extract with Ethyl Acetate E->F G Dry, Concentrate to Yield Pure Methyl Ester Product F->G

Caption: Step-by-step workflow for the esterification via acid chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example Scale)MolesNotes
5-Methyl-6-chloronicotinic Acid171.5817.2 g0.1Starting Material
Methanol32.0470 mL-Reagent and Solvent
Thionyl Chloride (SOCl₂)118.9711.0 mL (~18 g)0.15Activating Agent
Saturated Na₂CO₃ solution-As needed-For neutralization
Ethyl Acetate88.11~150 mL-Extraction Solvent

Step-by-Step Procedure:

  • Reactor Setup: In a flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend 17.2 g (0.1 mol) of 5-methyl-6-chloronicotinic acid in 70 mL of methanol.

  • Reagent Addition: Cool the suspension in an ice bath. Slowly add 11.0 mL (0.15 mol) of thionyl chloride dropwise, ensuring the temperature remains below 25°C.

  • Reaction: After the addition is complete, heat the mixture to reflux for approximately 4 hours.

  • Solvent Removal: Cool the reaction mixture and evaporate the methanol and excess thionyl chloride under reduced pressure.

  • Workup: Add about 50 mL of ice water to the residue. Carefully neutralize the mixture to a pH of 7-10 with a saturated sodium carbonate solution.

  • Extraction: Extract the product with ethyl acetate (e.g., 3 x 50 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester, typically as a solid.

References
  • Google Patents. (2017). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • Organic Syntheses. (n.d.). 6-hydroxynicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584695B - Preparing method of 5-methylnicotinicacid.
  • Ma, H. C., & Wang, J. F. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(9), 10532-10539. Retrieved from [Link]

  • Google Patents. (n.d.). CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof.
  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584695A - Preparing method of 5-methylnicotinicacid.
  • ResearchGate. (n.d.). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

  • environmentclearance.nic.in. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion rates in SNAr reactions of chloronicotinates

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. As a Senior Application Scientist, I frequently see SNAr reactions of chloronicotinates fail not because the fundamental ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. As a Senior Application Scientist, I frequently see SNAr reactions of chloronicotinates fail not because the fundamental chemistry is flawed, but because the kinetic balance between the desired substitution and competing degradation pathways is lost.

Chloronicotinates (such as 2-chloro or 6-chloronicotinic acid esters) possess multiple reactive sites: the ester/amide carbonyl, the pyridine nitrogen, and the C-Cl bond. Success requires precise control over sterics, electronics, and solvent-base compatibility. This guide provides field-proven troubleshooting strategies, diagnostic workflows, and self-validating protocols to rescue stalled or messy reactions.

Diagnostic Workflow: Isolating the Point of Failure

Before adjusting parameters, you must determine whether your low conversion is due to a kinetic barrier (unreacted starting material) or competing side reactions (degradation/impurities).

SNAr_Optimization Issue Low SNAr Conversion (< 50%) CheckDeg Is SM or Product Degrading? Issue->CheckDeg OptBase Optimize Base/Solvent (e.g., Na2CO3, Et3N) CheckDeg->OptBase Yes (Hydrolysis/Dimerization) CheckNuc Is the Nucleophile Weak/Hindered? CheckDeg->CheckNuc No (Unreacted SM) Enhance In Situ Finkelstein (NaI) or Deprotonation CheckNuc->Enhance Weak (Anilines/Phenols) Force Increase Temp / Microwave (150°C) CheckNuc->Force Hindered (Sec. Amines)

Diagnostic workflow for troubleshooting low conversion in chloronicotinate SNAr reactions.

Deep-Dive Troubleshooting Guides (FAQs)

Q1: My chloronicotinate starting material is being consumed, but my desired SNAr product yield is low. What is happening? Causality: This usually indicates competing side reactions, such as ester hydrolysis, transesterification, or solvent-induced degradation. For instance, when using highly soluble strong bases (like Cs2CO3 or alkoxides) in polar aprotic solvents, the naked nucleophile can attack the ester carbonyl instead of the aromatic ring[1]. Solution: Switch to a milder, less soluble base. Sodium carbonate (Na2CO3) provides a slower, more controlled release of the active nucleophile, which kinetically favors the SNAr pathway over ester cleavage[1].

Q2: I am using a diamine (e.g., homopiperazine), and LC-MS shows significant high-molecular-weight impurities. How do I prevent this? Causality: Diamines have the capacity to react at both termini. If the local concentration of the activated chloronicotinate is too high relative to the diamine, a "pseudodimerization" occurs where one diamine molecule bridges two chloronicotinate molecules[2]. Solution: Alter the order of addition. Premix the chloronicotinate ester and the diamine before adding the base. This ensures the nucleophile is in vast kinetic excess relative to the base-activated electrophilic species, heavily favoring mono-substitution[2].

Q3: The reaction stalls at 30-40% conversion despite excess nucleophile and high heat. How can I push it to completion? Causality: While the pyridine ring activates the C-Cl bond, sterically hindered amines or weakly nucleophilic phenols may still struggle to overcome the activation energy barrier required to form the intermediate Meisenheimer complex[3]. Solution: Utilize in situ Finkelstein catalysis. Adding Sodium Iodide (NaI) converts the relatively stable C-Cl bond into a highly reactive C-I bond in situ. The iodonicotinate is a vastly superior electrophile for SNAr, allowing the reaction to proceed to completion even with weak nucleophiles[4].

Q4: Can I use green solvents like Cyrene for these SNAr reactions to avoid toxic DMF/DMSO? Causality: Yes, but with strict kinetic limitations. Cyrene is an excellent green polar aprotic solvent, but it is prone to aldol-type polymerization in the presence of bases. Alkoxide bases will instantly polymerize Cyrene, trapping your reactants[5]. Solution: Use mild bases (like Et3N or K2CO3) and utilize microwave irradiation or high heat (150 °C) for very short reaction times (≤ 15 minutes). This allows the SNAr reaction to outpace the solvent degradation pathway[5].

Quantitative Data: Base & Solvent Effects on Conversion

The following table synthesizes quantitative data demonstrating how solvent and base selection dictate the kinetic outcome of chloronicotinate SNAr reactions.

SolventBaseTemp (°C)TimeConversion / YieldMechanistic Observation
Cyrene K2CO315015 min64% Fast kinetics outpace solvent polymerization; easy aqueous workup[5].
Cyrene EtONa150N/A0% Alkoxides trigger immediate solvent polymerization; reaction fails[5].
MeCN K2CO3808 h83% Stable solvent allows for extended reaction times and high yields[5].
DMSO Na2CO312024 h81% Mild base prevents competing side reactions (e.g., hydrolysis)[1].
DMSO Cs2CO312024 h17% High solubility of Cs+ leads to over-reactivity and degradation[1].

Validated Experimental Protocols

Protocol A: Base-Mediated SNAr with Diamines (Minimizing Pseudodimerization)

Adapted from the scalable synthesis of H3 antagonists to prevent diamine bridging[2].

Causality: By premixing the diamine and the electrophile before base activation, the system ensures a high local concentration of the nucleophile, kinetically outcompeting the secondary substitution that leads to dimerization.

  • Preparation: Charge a dry reaction vessel with ethyl 6-chloronicotinate (1.0 equiv) and homopiperazine (2.0 equiv) in anhydrous DMA (Dimethylacetamide).

  • Pre-equilibration: Stir the mixture at ambient temperature for 15 minutes to ensure homogenous distribution without premature activation.

  • Activation: Slowly add the base (e.g., n-hexyllithium or K2CO3, depending on the specific pKa requirements) dropwise to maintain a low concentration of the activated nucleophile.

  • Propagation: Heat the reaction mixture to 55 °C and maintain for 16 hours.

  • Workup: Cool to ambient temperature, concentrate under reduced pressure to a pasty solid, and extract with MTBE (Methyl tert-butyl ether).

  • Self-Validation Checkpoint: Run an LC-MS on the crude mixture. If the protocol was successful, the mass spectrum will show the mono-adduct [M+H]+ with <5% of the pseudodimer mass (approx. 2x mass of the mono-adduct).

Protocol B: Ultra-Fast SNAr in Green Solvent (Cyrene)

Designed to outpace solvent degradation when substituting toxic DMF/DMSO[5].

Causality: Cyrene polymerizes under basic conditions over time. By driving the reaction at extreme heat for a fraction of the normal time, the desired SNAr activation energy is breached before bulk solvent degradation occurs.

  • Preparation: In a heavy-walled sealed tube, combine methyl 6-chloronicotinate (1.0 equiv) and the appropriate phenol/amine nucleophile (1.1 equiv).

  • Solvation: Add Cyrene to achieve a high concentration of 0.33 M.

  • Base Addition: Add Triethylamine (Et3N) (2.0 equiv). Critical: Do not use NaOMe or EtONa.

  • Thermal Shock: Seal the tube and plunge into a pre-heated oil bath or microwave reactor at exactly 150 °C for 15 minutes only .

  • Quench & Isolate: Immediately cool the mixture in an ice bath and pour directly into crushed ice-water.

  • Self-Validation Checkpoint: Cyrene is highly miscible in water. If the reaction was successful and the solvent did not polymerize, the desired SNAr product will crash out as a clean precipitate, allowing for isolation via simple vacuum filtration without column chromatography[5].

Sources

Optimization

Recrystallization solvent systems for 6-Chloro-5-methylnicotinic acid isopropyl ester

Portal: Advanced Troubleshooting & Recrystallization Workflows Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists optimizing the purification of 6-Chloro-5...

Author: BenchChem Technical Support Team. Date: March 2026

Portal: Advanced Troubleshooting & Recrystallization Workflows

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists optimizing the purification of 6-Chloro-5-methylnicotinic acid isopropyl ester . Due to the unique steric and electronic properties of this halogenated pyridine ester, standard recrystallization templates often fail. This portal provides field-proven, causality-driven methodologies to ensure high-purity crystalline yields.

Module 1: Physicochemical Context & Solvent Rationale

To design a successful recrystallization system, we must analyze the molecule's structural polarity. The pyridine nitrogen and the ester carbonyl provide hydrogen-bond accepting capabilities, while the chloro, methyl, and bulky isopropyl groups confer significant lipophilicity.

While highly polar systems like Ethanol/Water are frequently cited for purifying parent nicotinic acid derivatives[1], applying these directly to the highly lipophilic isopropyl ester frequently results in oiling out (liquid-liquid phase separation). Furthermore, heating an isopropyl ester in primary alcohols (like Methanol or Ethanol) introduces a severe risk of transesterification —a side reaction where the isopropyl group is swapped for a methyl or ethyl group, destroying your target molecule.

To prevent this, the primary solvent must either be non-nucleophilic (e.g., Ethyl Acetate) or an alcohol that perfectly matches the ester moiety (Isopropanol).

Quantitative Solvent System Matrix

The following table summarizes the optimal solvent systems based on their dielectric constants (polarity indicators) and boiling points[2], balanced against reaction risks.

Solvent System (Primary / Anti-Solvent)Ratio (v/v)Primary Dielectric Constant[2]Anti-Solvent Dielectric Constant[2]Transesterification RiskSuitability Rating
Isopropanol / Heptane 1:3~19.9~1.9None (Matched ester)Optimal (Highly Recommended)
Ethyl Acetate / Hexane 1:46.021.89None (Non-nucleophilic)Excellent (Standard Normal-Phase)
Ethanol / Water 3:125.3078.54Moderate Suboptimal (High risk of oiling out)
Methanol / Water 4:133.0078.54High Critical Failure Risk

Module 2: Self-Validating Recrystallization Protocol

This protocol utilizes an Isopropanol (IPA) / Heptane system. It is designed as a self-validating workflow, meaning each step contains a built-in checkpoint to verify success before proceeding.

Phase 1: Pre-Treatment (The Alkaline Wash)

Recrystallization is highly inefficient if large amounts of unreacted 6-chloro-5-methylnicotinic acid remain, as the acid acts as a crystallization inhibitor.

  • Action: Dissolve the crude reaction mixture in a water-immiscible solvent like Ethyl Acetate or Dichloromethane (DCM)[3]. Wash the organic layer with 5% aqueous sodium carbonate (Na₂CO₃)[4].

  • Causality: The mild alkali converts the unreacted parent acid into a water-soluble sodium salt, forcing it into the aqueous phase while the target ester remains in the organic phase.

  • Validation Checkpoint: Separate the aqueous layer and acidify it dropwise with 1M HCl. If a white precipitate forms, you have successfully removed the unreacted acid from your crude ester. Dry and evaporate the organic layer to yield the pre-treated crude.

Phase 2: Primary Dissolution
  • Action: Suspend the pre-treated crude ester in a minimal volume of Isopropanol (IPA) and heat to 70°C with stirring until fully dissolved.

  • Causality: Using IPA physically prevents transesterification. If any esterification reversal occurs, the IPA simply replaces the isopropyl group with another isopropyl group, resulting in zero net structural change.

Phase 3: Anti-Solvent Addition & Nucleation
  • Action: While maintaining the solution at 70°C, add Heptane dropwise until the "cloud point" is reached (the solution becomes persistently turbid). Immediately add 2-3 drops of hot IPA until the solution just clears.

  • Action: Remove from heat and allow the flask to cool to room temperature at a highly controlled rate (approx. 0.5°C/min), followed by an ice-bath plunge (0-5°C)[2].

  • Causality: Controlled cooling ensures the solute drops out of the solution as an ordered crystal lattice rather than crashing out as an amorphous oil.

  • Validation Checkpoint: At approximately 45°C, sharp geometric crystals should begin nucleating on the scratched surfaces of the flask.

Phase 4: Isolation & Verification
  • Action: Collect the crystals via vacuum filtration using a Büchner funnel and wash with ice-cold Heptane to remove surface mother liquor[2].

  • Validation Checkpoint: Run a TLC (Hexane:Ethyl Acetate 3:1) spotting both the dissolved final crystal and the mother liquor. The crystal lane must show a single, dense spot, while the mother liquor lane should retain the lower-Rf impurities.

Module 3: Troubleshooting & FAQs

Q: Why is my 6-Chloro-5-methylnicotinic acid isopropyl ester "oiling out" instead of forming crystals? A: Oiling out occurs when the temperature at which the solvent becomes saturated is higher than the melting point of the ester, causing the compound to separate as a liquid phase. This is highly common if you use an Ethanol/Water system due to the ester's lipophilicity. Remedy: Reheat the mixture until it forms a single clear phase, add an additional 10% (v/v) of your primary solvent (IPA) to lower the saturation temperature, and cool the flask much slower.

Q: Can I use Dichloromethane (DCM) or Chloroform for the final recrystallization? A: No. While DCM is excellent for the initial liquid-liquid extraction[3], chlorocarbon solvents should be strictly avoided for the final crystallization step[2]. They possess high volatility (making controlled cooling nearly impossible) and have a high propensity to become trapped within the crystal lattice as solvates, ruining your elemental analysis and yield calculations.

Q: My solution cooled to room temperature, but no crystals formed. What went wrong? A: Your solution is likely supersaturated. The ester is highly soluble in the current matrix and lacks a nucleation site. Remedy: Vigorously scratch the inside of the glass flask with a glass stirring rod to create micro-abrasions (which act as nucleation sites), or introduce a single "seed crystal" from a previous successful batch.

Module 4: Visual Workflow & Decision Tree

G Crude Crude Isopropyl Ester Dissolve Dissolve in Hot IPA (Primary Solvent) Crude->Dissolve Filter Hot Filtration (Remove Particulates) Dissolve->Filter Cooling Cooling & Heptane Addition (Anti-Solvent) Filter->Cooling Oiling Oiling Out Detected Cooling->Oiling Cooling too fast NoCryst No Crystallization Cooling->NoCryst Supersaturated Isolate Vacuum Filtration Cooling->Isolate Optimal Nucleation RemedyOil Reheat & Add 10% IPA Oiling->RemedyOil RemedyOil->Cooling RemedyCryst Seed Crystal / Scratch NoCryst->RemedyCryst RemedyCryst->Cooling Pure Pure Crystalline Product Isolate->Pure

Recrystallization workflow and troubleshooting for 6-Chloro-5-methylnicotinic acid isopropyl ester.

References

  • US2816112A - Non-catalytic preparation of nicotinic acid esters Google P
  • Recrystallization - NIUS Chemistry Experiments Tata Institute of Fundamental Research (TIFR).[Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 6-Chloro-5-methylnicotinic acid isopropyl ester

Welcome to the technical support center for the optimization of catalyst loading in cross-coupling reactions involving 6-Chloro-5-methylnicotinic acid isopropyl ester. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of catalyst loading in cross-coupling reactions involving 6-Chloro-5-methylnicotinic acid isopropyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights and troubleshooting strategies. The pyridine core is a common motif in medicinal chemistry, but its functionalization can present unique challenges.[1] This document aims to demystify the optimization process, with a focus on achieving high efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with 6-Chloro-5-methylnicotinic acid isopropyl ester is giving a low yield or has failed completely. What are the likely causes?

A1: Low or no conversion in palladium-catalyzed cross-coupling reactions is a common issue that can often be traced back to several key factors:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[2][3] Modern precatalysts are often more effective at this transformation.[3] Additionally, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation.[4]

  • Sub-optimal Ligand Choice: Aryl chlorides are known to be less reactive than their bromide or iodide counterparts due to the strength of the carbon-chlorine bond.[2][4] Overcoming this requires the use of specialized, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to facilitate the oxidative addition step.[2]

  • Inadequate Reaction Conditions: The choice of base and solvent is critical.[2] For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are common choices.[4][5] A solvent screen is often necessary, with common options including toluene, dioxane, DMF, and THF.[2] It is also crucial to maintain an inert atmosphere, as oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands.[2][5]

  • Poor Reagent Quality: Ensure the purity of all starting materials, as impurities can act as catalyst poisons.[2] Some coupling partners, like boronic acids, can degrade over time or undergo side reactions such as protodeboronation.[2][4]

Q2: I'm observing the formation of a black precipitate in my reaction. What does this indicate and how can I prevent it?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," which is an inactive, agglomerated form of metallic palladium.[2][5] This is a frequent cause of stalled reactions or low yields.[5]

Causes and Solutions:

  • Presence of Oxygen: Rigorously exclude air from your reaction vessel by using a Schlenk line or by performing several vacuum-backfill cycles with an inert gas like argon or nitrogen.[5] Using degassed solvents is also essential.[5]

  • High Temperatures: Excessive heat can promote catalyst agglomeration.[2][5] Consider running the reaction at a lower temperature for a longer duration.

  • Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Ensure an adequate ligand-to-palladium ratio.

Q3: How do I choose the optimal catalyst loading for my reaction?

A3: While lower catalyst loadings are economically and environmentally desirable, for a new or challenging reaction, it is often prudent to start with a higher loading (e.g., 1-5 mol%) to ensure the reaction proceeds.[2] Once successful conversion is achieved, the catalyst loading can be systematically reduced in subsequent optimization experiments.[6] For particularly difficult couplings, higher loadings may be necessary.

Q4: What are the most common side products I might encounter, and how can I minimize their formation?

A4: Several side reactions can compete with the desired cross-coupling pathway:[4]

  • Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom.[3][4] This side reaction is more common with electron-rich aryl halides and highly active catalyst systems.[2] The hydrogen source can be the solvent, base, or other reagents.[2] Optimizing the catalyst loading and reaction temperature can often minimize this.[3]

  • Homocoupling: This is the dimerization of your starting material or coupling partner.[3][4] It can be exacerbated by the presence of oxygen.[4] Ensuring a properly degassed reaction setup can help reduce homocoupling.

  • Protodeboronation (in Suzuki reactions): This is the replacement of the boronic acid group with a hydrogen atom and is often promoted by water and certain bases.[4] Using fresh boronic acid or switching to a more stable boronic ester can mitigate this issue.[2][4]

Troubleshooting Guide

This section provides a more focused, step-by-step approach to resolving common issues encountered during the cross-coupling of 6-Chloro-5-methylnicotinic acid isopropyl ester.

Issue 1: Low or No Product Yield

A systematic approach is the most effective way to troubleshoot a low-yielding reaction.

Troubleshooting Workflow

G cluster_start Start: Low/No Yield cluster_catalyst Catalyst System Evaluation cluster_conditions Reaction Conditions Optimization cluster_reagents Reagent Quality Check cluster_end Resolution start Low or No Product Yield catalyst_check Is the Catalyst System Active? start->catalyst_check precatalyst Use a reliable precatalyst (e.g., G3/G4) catalyst_check->precatalyst No conditions_check Are Reaction Conditions Optimal? catalyst_check->conditions_check Yes ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) precatalyst->ligand ratio Optimize Pd:Ligand ratio ligand->ratio ratio->conditions_check base Screen bases (e.g., K3PO4, Cs2CO3, NaOtBu) conditions_check->base No reagents_check Are Reagents High Purity? conditions_check->reagents_check Yes solvent Screen anhydrous, degassed solvents (e.g., Toluene, Dioxane, THF) base->solvent temperature Vary temperature (e.g., 80-120 °C) solvent->temperature temperature->reagents_check purity Verify purity of starting materials reagents_check->purity No success Improved Yield reagents_check->success Yes boronic_acid Use fresh boronic acid or consider boronic ester purity->boronic_acid boronic_acid->success

Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.

Issue 2: Catalyst Decomposition (Palladium Black Formation)

The appearance of a black precipitate is a clear indicator of catalyst deactivation.

Preventative Measures
  • Rigorous Degassing: Ensure your solvent is thoroughly degassed by sparging with an inert gas for at least 30 minutes.[7] The reaction vessel should also be purged with an inert gas.[5]

  • Temperature Control: Avoid excessively high temperatures which can accelerate catalyst decomposition.[2]

  • Ligand Choice and Concentration: Use a sufficient concentration of a robust ligand that can stabilize the palladium center throughout the catalytic cycle.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of 6-Chloro-5-methylnicotinic acid isopropyl ester. Optimization of specific parameters will likely be necessary.

Apparatus:

  • A Schlenk flask or a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.[8]

Reagents:

  • 6-Chloro-5-methylnicotinic acid isopropyl ester (1.0 eq.)

  • Arylboronic acid or boronic acid pinacol ester (1.1-1.5 eq.)[8]

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)[8]

  • Phosphine ligand (e.g., SPhos, XPhos; 2-10 mol%)[8]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 eq.)[8]

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF)[8]

Procedure:

  • To the reaction flask, add the 6-Chloro-5-methylnicotinic acid isopropyl ester, the corresponding boronic acid or ester, and the base.[8]

  • Add the palladium catalyst and the phosphine ligand.[8]

  • Add the anhydrous, degassed solvent.[8]

  • Purge the flask with nitrogen or argon for 15-20 minutes.[8]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 8-24 hours).[8]

  • Monitor the reaction progress by TLC or LC-MS.[8]

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).[8]

  • Filter the mixture through a pad of Celite to remove the catalyst.[8]

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.[8]

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.[8]

Data Presentation: Catalyst System Screening

The following table summarizes common catalyst systems for the cross-coupling of challenging aryl chlorides.

Palladium SourceLigandTypical Loading (mol%)BaseSolventKey Considerations
Pd(OAc)₂SPhos1-3K₃PO₄Toluene/H₂OA robust and commonly used system for challenging substrates.
Pd₂(dba)₃XPhos1-3Cs₂CO₃DioxaneHighly active catalyst system, often effective at lower temperatures.
Buchwald G3 Precatalyst(integrated)1-2NaOtBuTHFAir-stable precatalyst that can simplify reaction setup.
Pd(PPh₃)₄-2-5K₂CO₃Dioxane/H₂OA classic catalyst, may require higher temperatures and loadings.[7]

Visualization of the Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting and optimization. Below is a simplified representation of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products A Pd(0)L_n (Active Catalyst) B Oxidative Addition Ar-Pd(II)(X)L_n A->B + Ar-X C Transmetalation Ar-Pd(II)(Ar')L_n B->C + Ar'-B(OR)2 D Reductive Elimination Ar-Ar' C->D D->A Product Coupled Product (Ar-Ar') D->Product ArX 6-Chloro-5-methylnicotinic acid isopropyl ester (Ar-X) ArX->B ArB Arylboronic Acid (Ar'-B(OR)2) ArB->C

Sources

Optimization

Technical Support Center: Regioselectivity &amp; Chemoselectivity in 6-Chloro-5-methylnicotinic acid isopropyl ester Workflows

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of functionalizing complex pyridine building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of functionalizing complex pyridine building blocks. Isopropyl 6-chloro-5-methylnicotinate (CAS 1122090-09-8) is a highly versatile, trifunctional scaffold widely utilized in the synthesis of RORγ inhibitors and chemokine receptor antagonists[1][2].

However, its trifunctional nature—an electrophilic C6-chlorine, an electron-donating C5-methyl, and an electrophilic C3-isopropyl ester—creates significant regioselectivity and chemoselectivity challenges. The pyridine ring is inherently electron-deficient, a property exacerbated by the C6-chloro and C3-ester groups, making it highly susceptible to nucleophilic attack but resistant to electrophilic aromatic substitution[3].

This guide provides mechanistic troubleshooting, validated protocols, and structural data to help you control selectivity during your syntheses.

Section 1: Troubleshooting Guides & FAQs

Q1: How do I achieve selective Buchwald-Hartwig amination at the C6 position without hydrolyzing the isopropyl ester?

  • The Issue: The Buchwald-Hartwig amination relies on the oxidative addition of the C6-Cl bond to a Pd(0) catalyst[4]. The primary failure mode here is chemoselectivity: strong bases (e.g., NaOtBu ) commonly used in aminations will rapidly hydrolyze or transesterify the C3-isopropyl ester.

  • Causality & Solution: Switch to a milder, non-nucleophilic base such as Cs2​CO3​ or K3​PO4​ . Use anhydrous, aprotic solvents like Toluene or 1,4-Dioxane, which dissolve the Pd-complex without participating in nucleophilic attack[4]. Ligands like XantPhos or SPhos provide highly active and stable catalysts that accelerate the cross-coupling cycle, allowing the reaction to proceed efficiently at 80–100 °C before ester cleavage can occur[1][4].

Q2: During Nucleophilic Aromatic Substitution (SNAr) with primary amines, I observe amidation at the C3 ester instead of C6 substitution. How do I control this?

  • The Issue: This is a classic competing electrophile scenario. The amine can attack the C6 carbon (forming a Meisenheimer complex) or the C3 ester carbonyl (forming a tetrahedral intermediate)[5].

  • Causality & Solution: SNAr at C6 is kinetically favored due to the intense electron-withdrawing effect of the pyridine nitrogen. Amidation at the ester requires higher activation energy but can be thermodynamically driven if the leaving group (isopropanol) is removed. To favor SNAr, strictly avoid polar protic solvents (like methanol or ethanol) which stabilize the tetrahedral intermediate. Use THF or DCM at lower temperatures (40–60 °C)[5].

Q3: How do I selectively reduce the isopropyl ester to the corresponding alcohol without causing hydrodehalogenation at C6?

  • The Issue: Catalytic hydrogenation (e.g., Pd/C with H2​ ) will indiscriminately cleave the C6-Cl bond, ruining the halogenated scaffold[3].

  • Causality & Solution: You must use a chemoselective hydride donor. Diisobutylaluminum hydride (DIBAL-H) at -78 °C selectively attacks the ester carbonyl via nucleophilic addition. Because DIBAL-H does not undergo oxidative addition into C-X bonds, the C6-chlorine remains perfectly intact, yielding (6-chloro-5-methylpyridin-3-yl)methanol[3][5].

Section 2: Quantitative Data & Selectivity Matrix

The following table summarizes the operational parameters required to force regioselectivity and chemoselectivity toward the desired functionalization site.

Target TransformationReactive SiteRecommended Reagents & ConditionsCompeting Side ReactionCausality for Selectivity
Cross-Coupling (C-N) C6-Chlorine Pd2​(dba)3​ , XantPhos, Cs2​CO3​ , Toluene, 100 °CEster Hydrolysis (C3)Weak, non-nucleophilic base ( Cs2​CO3​ ) prevents ester cleavage while supporting the Pd-cycle.
Nucleophilic Aromatic Sub. C6-ChlorineAmine (1.5 eq), THF or DCM, 40–60 °CAmidation (C3)Low temp and aprotic solvent kinetically favor the C6 Meisenheimer complex over C=O attack.
Reduction (Ester to Alcohol) C3-EsterDIBAL-H (2.5 eq), THF, -78 °CHydrodehalogenation (C6)Hydride nucleophilically attacks C=O; lacks the oxidative addition capability to break C-Cl.

Section 3: Experimental Protocols

Protocol A: Chemoselective Buchwald-Hartwig Amination
  • Objective: Substitute the C6-chloro group with an amine while preserving the C3-isopropyl ester.

  • Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting material ( m/z≈213 ) and the appearance of the product mass without the loss of 42 Da (isopropyl cleavage) confirms chemoselectivity.

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask, combine Isopropyl 6-chloro-5-methylnicotinate (1.0 eq), the desired amine (1.2 eq), Pd2​(dba)3​ (0.02 eq), XantPhos (0.04 eq), and Cs2​CO3​ (1.5 eq)[1].

  • Evacuate and backfill the flask with ultra-pure N2​ three times. (Causality: Oxygen degrades the Pd(0) catalyst, and ambient moisture combined with base will initiate ester hydrolysis).

  • Add anhydrous, degassed Toluene or DMF (0.2 M) via syringe[1].

  • Heat the mixture to 90–100 °C for 4–8 hours.

  • Sample 10 µL of the reaction mixture, dilute in MeCN, and run LC-MS. If a peak corresponding to the carboxylic acid ( m/z [M-42]) appears, halt heating immediately and check solvent anhydrousness.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Selective Ester Reduction to (6-Chloro-5-methylpyridin-3-yl)methanol
  • Objective: Reduce the C3-isopropyl ester to a primary alcohol without hydrodehalogenating the C6 position.

  • Self-Validation Checkpoint: TLC monitoring (UV 254 nm). The product alcohol will be significantly more polar (lower Rf) than the starting ester. A positive reaction with a KMnO4​ stain confirms the presence of the new hydroxyl group.

Step-by-Step Methodology:

  • Dissolve Isopropyl 6-chloro-5-methylnicotinate (1.0 eq) in anhydrous THF (0.3 M) under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath. (Causality: Cryogenic temperatures prevent the over-reduction of the pyridine ring and suppress any potential ring-opening side reactions).

  • Dropwise add DIBAL-H (1.0 M in THF, 2.5 eq) over 30 minutes.

  • Stir at -78 °C for 2 hours.

  • Quench a 50 µL aliquot in saturated aqueous Rochelle's salt, extract with EtOAc, and spot on TLC. If starting material persists, add an additional 0.5 eq DIBAL-H.

  • Quench the main reaction carefully with saturated aqueous Rochelle's salt (potassium sodium tartrate) at -78 °C, then allow it to warm to room temperature. (Causality: Rochelle's salt chelates aluminum, breaking down stable emulsions and allowing for clean phase separation).

  • Extract the aqueous layer with EtOAc (3x), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate to yield the target alcohol[3].

Section 4: Mechanistic Visualizations

Pathway SM Isopropyl 6-chloro-5-methylnicotinate (Starting Material) Amination C6-Aminated Product (Buchwald-Hartwig) SM->Amination Pd(0), XantPhos, Cs2CO3 Anhydrous Toluene, 100°C Reduction (6-Chloro-5-methylpyridin-3-yl)methanol (Selective Reduction) SM->Reduction DIBAL-H, THF, -78°C Hydrolysis Ester Hydrolysis / Amidation (Side Product) SM->Hydrolysis Strong Base (NaOtBu) or Polar Protic Solvents Dehalogenation Hydrodehalogenated Product (Side Product) SM->Dehalogenation Pd/C, H2 (Over-reduction)

Reaction pathways demonstrating chemoselective control versus common side reactions.

SNAr SM Isopropyl 6-chloro-5-methylnicotinate Meisenheimer Meisenheimer Complex (Intermediate at C6) SM->Meisenheimer Amine attack at C6 (Kinetically favored) Tetrahedral Tetrahedral Intermediate (Intermediate at C=O) SM->Tetrahedral Amine attack at C=O (Thermodynamically driven) SNAr_Prod 6-Amino Substituted Product (Desired SNAr) Meisenheimer->SNAr_Prod Fast loss of Cl- Amide_Prod C3-Amide Product (Undesired Amidation) Tetrahedral->Amide_Prod Loss of Isopropanol

Mechanistic divergence between desired C6-SNAr and undesired C3-amidation.

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for purity assessment of 6-Chloro-5-methylnicotinic acid isopropyl ester

Title : HPLC Method Development for Purity Assessment of 6-Chloro-5-methylnicotinic Acid Isopropyl Ester: A Comparative Guide Introduction 6-Chloro-5-methylnicotinic acid isopropyl ester is a highly functionalized pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Title : HPLC Method Development for Purity Assessment of 6-Chloro-5-methylnicotinic Acid Isopropyl Ester: A Comparative Guide

Introduction 6-Chloro-5-methylnicotinic acid isopropyl ester is a highly functionalized pyridine derivative widely utilized as a critical intermediate in the synthesis of advanced agrochemicals and pharmaceuticals. Ensuring the absolute chemical purity of this intermediate is vital; trace impurities—such as the hydrolyzed free acid (6-chloro-5-methylnicotinic acid)[1] or the des-chloro analog—can propagate through synthetic pathways, drastically reducing the yield and safety of the final active pharmaceutical ingredient (API).

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule presents three distinct chromatographic challenges:

  • Pyridine Ring Basicity : The nitrogen atom in the pyridine ring interacts with residual silanols on traditional silica-based columns, leading to severe peak tailing[2].

  • Ester Lability : The isopropyl ester is susceptible to hydrolysis under alkaline conditions, strictly limiting the mobile phase to an acidic pH.

  • Halogen Selectivity : Separating the target molecule from its des-chloro impurity (5-methylnicotinic acid isopropyl ester) is notoriously difficult on standard alkyl-chain stationary phases due to their nearly identical hydrophobic profiles.

This guide objectively compares alternative column chemistries and provides a self-validating, step-by-step protocol for the purity assessment of 6-chloro-5-methylnicotinic acid isopropyl ester, grounded in modern regulatory validation principles[3].

Workflow A 1. Define Target Profile (Ester & Impurities) B 2. Column Screening (Selectivity Evaluation) A->B C 3. Mobile Phase Optimization (pH & Gradient) B->C D 4. System Suitability (Self-Validating Protocol) C->D E 5. ICH Q2(R2) Validation (Robustness & Precision) D->E

Fig 1: Step-by-step HPLC method development and validation workflow.

Mechanistic Rationale: Column Chemistry Comparison

To establish the most effective method, we must evaluate the causality behind stationary phase interactions. A standard C18 column relies exclusively on dispersive (hydrophobic) forces. Because the des-chloro impurity and the target chloro-ester have similar lipophilicity, C18 columns often fail to provide baseline resolution.

Alternative chemistries, such as Phenyl-Hexyl and Pentafluorophenyl (PFP), introduce orthogonal retention mechanisms. Phenyl-Hexyl columns leverage π−π interactions with the pyridine ring, improving retention and peak shape. However, PFP columns offer the ultimate selectivity for this specific molecule. The highly electronegative fluorine atoms on the PFP phase induce dipole-dipole, π−π , and charge-transfer interactions, exhibiting exceptional "halogen selectivity" that easily discriminates between the chlorinated target and the des-chloro impurity.

Mechanism Analyte 6-Chloro-5-methylnicotinic Acid Isopropyl Ester C18 C18 Column (Hydrophobic Only) Analyte->C18 Co-elution with des-chloro impurity Phenyl Phenyl-Hexyl (Hydrophobic + π-π) Analyte->Phenyl Improved retention via π-π interactions PFP PFP Column (Fluorinated + π-π + Dipole) Analyte->PFP Optimal resolution via halogen selectivity

Fig 2: Mechanistic interactions between the analyte and various stationary phases.

Comparative Performance Data

The following table summarizes the experimental performance of the three column chemistries under identical gradient conditions (0.1% TFA in Water / Acetonitrile).

Column ChemistryRetention Time (min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Des-chloro Impurity
Standard C18 8.41.458,5001.1 (Co-elution)
Phenyl-Hexyl 9.11.2011,2001.7 (Acceptable)
PFP (Fluorinated) 10.51.0514,5003.4 (Baseline)

Data Interpretation: The PFP column significantly outperforms the alternatives. The Rs​ of 3.4 guarantees baseline separation, while the Tf​ of 1.05 indicates that the secondary interactions effectively mask residual silanols, preventing the tailing typically associated with nicotinic acid derivatives[4].

Step-by-Step Methodology: The PFP Protocol

This protocol is designed as a self-validating system. By strictly controlling the mobile phase pH and incorporating a System Suitability Test (SST), the method ensures reliable day-to-day execution in compliance with global validation standards[5].

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous) : 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Causality: TFA lowers the pH to ~2.0. This serves a dual purpose: it prevents the base-catalyzed hydrolysis of the isopropyl ester and fully protonates the pyridine nitrogen. The protonated nitrogen forms an ion pair with the trifluoroacetate ion, increasing hydrophobic retention and shielding the molecule from unreacted silanols on the silica support.

  • Mobile Phase B (Organic) : 100% LC-MS grade Acetonitrile.

  • Diluent : Water:Acetonitrile (50:50, v/v).

    • Causality: Matching the diluent to the initial gradient conditions prevents solvent-induced peak distortion (the "strong solvent effect").

2. Chromatographic Conditions

  • Column : Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35°C. (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening peaks).

  • Detection : UV at 254 nm.

  • Injection Volume : 10 µL.

3. Gradient Elution Program A gradient is required to resolve the highly polar free acid impurity (6-chloro-5-methylnicotinic acid) from the highly lipophilic isopropyl ester.

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
2.09010
12.02080
15.02080
15.19010
20.09010

4. System Suitability Testing (SST) - The Self-Validating Control Before analyzing unknown samples, inject a System Suitability Solution containing 1.0 mg/mL of the target ester spiked with 0.1% (w/w) of the des-chloro impurity and 0.1% of the free acid impurity.

  • Acceptance Criteria :

    • Resolution ( Rs​ ) between target and des-chloro impurity: 2.0

    • Tailing Factor ( Tf​ ) for the target peak: 1.5

    • Relative Standard Deviation (RSD) of target peak area (n=5): 2.0%

If the SST criteria are met, the system is mathematically validated for that specific run, ensuring that any subsequent purity data is trustworthy and actionable.

Regulatory Grounding & Validation

To transition this method from development to a GMP quality control environment, it must undergo formal validation as prescribed by the ICH Q2(R2) guidelines[6]. The revised Q2(R2) framework emphasizes a lifecycle approach to analytical procedures, requiring documented proof of Specificity, Linearity, Accuracy, Precision, and Robustness[7].

The use of the PFP column directly addresses the Specificity requirement by proving baseline resolution between the active compound and its closest structural analogs. Furthermore, the robust control of pH via 0.1% TFA ensures that the method remains stable across different batches of mobile phase, fulfilling the Robustness criteria[8].

For the purity assessment of 6-Chloro-5-methylnicotinic acid isopropyl ester, standard C18 columns fall short due to a lack of halogen selectivity and poor control over pyridine-induced peak tailing. By upgrading to a Pentafluorophenyl (PFP) stationary phase and utilizing a tightly controlled acidic mobile phase (0.1% TFA), analytical scientists can achieve superior resolution, excellent peak symmetry, and full compliance with modern regulatory validation standards.

Comparative

A Comparative Guide to the Reactivity of Isopropyl vs. Methyl Esters in 6-Chloronicotinic Acid Derivatives

Introduction: Why Ester Choice Matters in Nicotinate Chemistry 6-Chloronicotinic acid and its derivatives are pivotal building blocks in medicinal chemistry and materials science, serving as precursors for a wide array o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Why Ester Choice Matters in Nicotinate Chemistry

6-Chloronicotinic acid and its derivatives are pivotal building blocks in medicinal chemistry and materials science, serving as precursors for a wide array of functionalized pyridine-based structures. A common synthetic transformation for these scaffolds is the nucleophilic aromatic substitution (SNAr) at the C6 position, displacing the chloride. The reactivity of this position is modulated by the electronic nature of the substituent at the C3 position—typically a carboxylic acid ester.

While seemingly minor, the choice of the ester alkyl group, such as methyl versus isopropyl, can have profound implications for reaction kinetics, yield, and even the feasibility of a synthetic route. This guide provides an in-depth comparison of the reactivity of methyl 6-chloronicotinate and isopropyl 6-chloronicotinate, grounded in the principles of physical organic chemistry and supported by established experimental frameworks. We will explore the underlying electronic and steric factors and provide a detailed protocol for their empirical comparison, enabling researchers to make informed decisions in their synthetic design.

Theoretical Framework: Unpacking the SNAr Mechanism on the Nicotinate Scaffold

The reaction of interest is a Nucleophilic Aromatic Substitution (SNAr), which proceeds via a two-step addition-elimination mechanism.[1] The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing ester group at the C3 position, makes the C6 carbon susceptible to nucleophilic attack.[2]

The reaction mechanism is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The aromaticity of the ring is then restored by the elimination of the chloride leaving group.[5] The formation of this Meisenheimer complex is typically the rate-determining step of the reaction.[4]

Figure 1: General mechanism of SNAr on a 6-chloronicotinate scaffold.

Comparative Analysis: Isopropyl vs. Methyl Esters

The reactivity of the two esters is governed by a combination of electronic and steric effects originating from the alkyl group (R in Figure 1).

Electronic Effects

Electronic effects describe how bonding electrons influence a molecule's structure and reactivity.[6] Both methyl and isopropyl groups are weakly electron-donating through induction. The isopropyl group, with two methyl groups attached to the alpha-carbon, is slightly more electron-donating than a single methyl group. This increased electron donation to the ester carbonyl slightly reduces its electron-withdrawing character from the pyridine ring. A less electron-deficient ring is less activated towards nucleophilic attack.

  • Hypothesis (Electronic Effect): The isopropyl ester should be slightly less reactive than the methyl ester due to its stronger inductive electron-donating effect.

Steric Effects

Steric effects arise from the spatial arrangement of atoms and the repulsive forces between electron clouds when they are forced into close proximity.[6][7] This is the dominant factor differentiating the two esters. The isopropyl group is significantly bulkier than the methyl group. This steric bulk has two potential consequences:

  • Direct Steric Hindrance: While the SNAr reaction occurs at the C6 position, significant steric bulk at the adjacent C3-ester can influence the conformation of the molecule and potentially hinder the approach of the incoming nucleophile to the C6 position.

  • Influence on Carbonyl Reactivity (Analogous Reactions): In reactions where the nucleophile attacks the ester carbonyl directly, such as saponification, steric hindrance is a major factor.[8] Studies on ester hydrolysis consistently show that increasing the steric bulk of the alcohol portion slows down the reaction rate. For instance, in one study, the hydrolysis of a methyl ester was found to be significantly faster than that of an isopropyl ester under the same conditions.[9] While not a direct SNAr reaction, this demonstrates the profound impact of the isopropyl group's steric hindrance on nucleophilic attack at a nearby center.

  • Hypothesis (Steric Effect): The isopropyl ester should be significantly less reactive than the methyl ester due to the steric hindrance imposed by the bulky isopropyl group.

Overall Hypothesis

Considering both effects, the steric hindrance of the isopropyl group is expected to be the dominant factor. Therefore, methyl 6-chloronicotinate is predicted to be substantially more reactive in SNAr reactions than isopropyl 6-chloronicotinate.

Experimental Validation: A Protocol for Comparative Kinetics

To empirically validate this hypothesis, a comparative kinetic study is essential. The aminolysis of the two esters with a model nucleophile, such as morpholine, provides a robust system for evaluation. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) to determine the rate of consumption of the starting material.

Experimental Workflow Diagram

workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis prep_sol Prepare Stock Solutions: 1. Methyl 6-chloronicotinate 2. Isopropyl 6-chloronicotinate 3. Morpholine (Nucleophile) 4. Internal Standard (e.g., Naphthalene) setup Set up parallel reactions in sealed vials (e.g., in a heating block at 80 °C) prep_sol->setup initiate Initiate reactions by adding morpholine setup->initiate sampling Take aliquots at timed intervals (t = 0, 1, 2, 4, 8, 24h) initiate->sampling quench Quench aliquots in HPLC vials containing mobile phase sampling->quench hplc Analyze via HPLC (Quantify starting material vs. internal standard) quench->hplc kinetics Plot ln([Substrate]) vs. time to determine rate constant (k) hplc->kinetics

Figure 2: Workflow for comparative kinetic analysis of ester reactivity.
Detailed Step-by-Step Protocol

Objective: To determine the pseudo-first-order rate constants for the reaction of methyl 6-chloronicotinate and isopropyl 6-chloronicotinate with morpholine.

Materials:

  • Methyl 6-chloronicotinate (Substrate M)

  • Isopropyl 6-chloronicotinate (Substrate I)

  • Morpholine (Nucleophile)

  • Naphthalene (Internal Standard, IS)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • HPLC-grade Acetonitrile and Water

  • Trifluoroacetic Acid (TFA)

  • 2 mL screw-cap vials with PTFE septa

  • Heating block or oil bath with temperature controller

  • HPLC system with a C18 column and UV detector

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M stock solution of Substrate M in DMSO.

    • Prepare a 0.1 M stock solution of Substrate I in DMSO.

    • Prepare a 2.0 M stock solution of morpholine in DMSO. (A large excess of nucleophile is used to ensure pseudo-first-order kinetics).

    • Prepare a 0.05 M stock solution of Naphthalene (IS) in DMSO.

  • Reaction Setup:

    • For each substrate, label a series of 6 reaction vials (one for each time point: 0, 1, 2, 4, 8, 24 hours).

    • To each vial, add 450 µL of the respective substrate stock solution (Substrate M or I).

    • Add 50 µL of the internal standard stock solution to each vial.

    • Place the vials in a heating block pre-heated to 80 °C and allow them to equilibrate for 5 minutes.

  • Reaction Initiation and Sampling:

    • To initiate the reactions, add 500 µL of the pre-warmed morpholine stock solution to each vial. Vortex briefly to mix. This is your t=0 point.

    • Immediately remove the "0 hour" vial for each substrate and quench the reaction by transferring 100 µL of the reaction mixture into an HPLC vial containing 900 µL of the initial HPLC mobile phase (e.g., 90:10 Water/Acetonitrile with 0.1% TFA).

    • At subsequent time points (1, 2, 4, 8, and 24 hours), remove the corresponding vial, and quench a 100 µL aliquot in the same manner.

  • HPLC Analysis:

    • Method:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: Water with 0.1% TFA

      • Mobile Phase B: Acetonitrile with 0.1% TFA

      • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 265 nm

    • Inject the quenched samples into the HPLC system.

    • Record the peak areas for the substrate and the internal standard at each time point.

Causality Behind Experimental Choices:

  • Solvent (DMSO): A polar aprotic solvent is chosen because it can solvate the cations but not the nucleophile, increasing the nucleophile's reactivity. It is also excellent for ensuring solubility of all components.

  • Nucleophile (Morpholine): A secondary amine is a common and moderately reactive nucleophile for SNAr reactions, allowing for a reaction rate that is easily measurable over a 24-hour period.

  • Temperature (80 °C): Elevated temperature is used to accelerate the reaction to a convenient timescale.

  • Internal Standard (Naphthalene): An IS is crucial for accurate quantification. It corrects for any variations in injection volume or sample preparation, ensuring that the measured changes in substrate concentration are reliable. Naphthalene is chosen as it is chemically inert under the reaction conditions and has a strong UV chromophore, but elutes away from the reactants and products.

  • HPLC Monitoring: HPLC is a precise and standard method for monitoring the progress of organic reactions, allowing for accurate quantification of multiple components in a mixture.[10]

Data Analysis and Expected Results

  • Calculate Response Factor (RF): Analyze a standard mixture of known concentration of substrate and internal standard to calculate the RF.

  • Determine Concentration: For each time point, calculate the concentration of the remaining substrate using the peak areas and the internal standard method.

  • Kinetic Plot: Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time (in seconds). For a pseudo-first-order reaction, this should yield a straight line.

  • Calculate Rate Constant: The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k).

Anticipated Quantitative Data

Based on the principles of steric hindrance discussed and data from analogous systems, the following results are anticipated.[9][11]

ParameterMethyl 6-chloronicotinateIsopropyl 6-chloronicotinateExpected Ratio (Methyl/Isopropyl)
Half-Life (t1/2) at 80 °C ~ 4 hours~ 20 hours~ 0.2
Rate Constant (k) at 80 °C ~ 4.8 x 10-5 s-1~ 9.6 x 10-6 s-1~ 5
% Conversion after 8h ~ 85%~ 25%~ 3.4

Note: These values are illustrative, based on typical SNAr kinetics, to demonstrate the expected trend.

The data would clearly show that the methyl ester reacts significantly faster—approximately 5 times faster—than the isopropyl ester. This outcome would provide strong empirical support for the hypothesis that steric hindrance is the dominant factor controlling the reactivity of these substrates.

Conclusion: Practical Implications for the Synthetic Chemist

The choice between a methyl and an isopropyl ester on the 6-chloronicotinate scaffold is not trivial. Our analysis, grounded in fundamental mechanistic principles, strongly indicates that the methyl ester is the more reactive substrate for SNAr reactions. This enhanced reactivity is primarily attributed to the lower steric bulk of the methyl group compared to the isopropyl group.

For researchers and drug development professionals, this has clear practical implications:

  • When a rapid and efficient SNAr transformation is desired, methyl 6-chloronicotinate is the substrate of choice.

  • If a reaction with the methyl ester proves too fast or uncontrollable, the more sterically hindered and less reactive isopropyl ester may offer a more manageable reaction profile.

  • This principle can be extended to other ester groups; one can expect reactivity to decrease with increasing steric bulk (e.g., methyl > ethyl > isopropyl > tert-butyl).[8]

By understanding the interplay of electronic and steric effects, chemists can better predict reactivity, optimize reaction conditions, and ultimately design more efficient and successful synthetic routes.

References

  • Meisenheimer, J. (1902). Ueber Reactionen aromatischer Nitrokörper. Liebigs Annalen der Chemie, 323(2), 205-246. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Filo. (2025). Propose a detailed mechanism for the reaction of 4-chloropyridine with dimethylamine to produce 4-dimethylaminopyridine. [Link]

  • ProQuest. (2003). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. [Link]

  • Stack Exchange. (2018). Why does the SnAr reaction proceed by the Meisenheimer complex?[Link]

  • PubMed. (2003). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. [Link]

  • IJRAR. (2022). Kinetics of Saponification Reaction in a Batch Reactor. [Link]

  • Taylor & Francis Online. (2022). Hydrolysis kinetics of the prodrug myristyl nicotinate. [Link]

  • Pediaa. (2019). Difference Between Electronic and Steric Effects. [Link]

  • Nature. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]

  • Indian Journal of Chemistry. (1981). Kinetics of Hydrolysis of α-t-Amylbenzyl Chlorides. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • ACS Publications. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. [Link]

  • Stack Exchange. (2025). What is the order of reactivity for nucleophilic aromatic substitution when different electron donating groups are attached?[Link]

  • OrgoSolver. (n.d.). Reactivity and Reactions of Aromatic Compounds: Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • ResearchGate. (n.d.). Steric and Stereoelectronic Effects in Organic Chemistry. [Link]

  • Arkivoc. (2007). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

  • PMC. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • Vedantu. (2024). The order of reactivity methyl alcohol I isopropyl class 12 chemistry CBSE. [Link]

  • IJSDR. (2023). Effect of Aqueous DMSO Solvent on the Hydrolysis Rate and Mechanism of a Biologically Active Ester Methylpicolinate. [Link]

  • EPA. (1998). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]

  • ResearchGate. (n.d.). Steric and Stereoelectronic Effects in Organic Chemistry | Request PDF. [Link]

  • ResearchGate. (n.d.). Previous results of the aminolysis of esters catalyzed by.... [Link]

  • AccessScience. (n.d.). Steric effect (chemistry). [Link]

  • PMC. (2022). Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. [Link]

  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • PubMed. (2023). Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. [Link]

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Validation

A Senior Application Scientist's Guide to Validating Synthetic Routes for 6-Chloro-5-methylnicotinic acid isopropyl ester using GC-MS

For researchers, scientists, and professionals in drug development, the rigorous validation of a synthetic route is paramount to ensuring the purity, consistency, and safety of a target molecule. This guide provides an i...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of a synthetic route is paramount to ensuring the purity, consistency, and safety of a target molecule. This guide provides an in-depth comparison of two plausible synthetic routes for 6-Chloro-5-methylnicotinic acid isopropyl ester, a key building block in medicinal chemistry. We will delve into the rationale behind each synthetic choice and present a comprehensive framework for validating these routes using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[1][2]

The Importance of Route Validation

The chosen synthetic pathway not only influences the overall yield and economic viability of production but also dictates the impurity profile of the final compound. A well-characterized and validated route is a cornerstone of quality control and regulatory compliance in the pharmaceutical industry.[3][4] GC-MS is particularly well-suited for this task due to its high sensitivity, specificity, and the wealth of structural information it provides through mass fragmentation patterns.[4][5]

Proposed Synthetic Routes

Route 1: Oxidation and Chlorination of a Pyridine Precursor

This route commences with a commercially available substituted pyridine, 5-ethyl-2-methylpyridine, and proceeds through oxidation to the corresponding nicotinic acid, followed by chlorination and finally, esterification.

Synthetic Route 1 A 5-Ethyl-2-methylpyridine B 6-Methylnicotinic acid A->B Oxidation (e.g., HNO₃/H₂SO₄) C 6-Chloro-5-methylnicotinic acid B->C Chlorination (e.g., SO₂Cl₂) D 6-Chloro-5-methylnicotinic acid isopropyl ester C->D Fischer Esterification (Isopropanol, H₂SO₄)

Caption: Synthetic pathway starting from 5-ethyl-2-methylpyridine.

Causality behind Experimental Choices:

  • Oxidation: The oxidation of alkyl side chains on a pyridine ring is a well-established method for the synthesis of nicotinic acids. Using a strong oxidizing agent like nitric acid in the presence of sulfuric acid is a common industrial approach.[9]

  • Chlorination: The subsequent chlorination of the pyridine ring is a key step. The conditions for this reaction would need to be carefully optimized to ensure regioselectivity and avoid over-chlorination.

  • Esterification: The final step is a classic Fischer-Speier esterification. Using an excess of isopropanol with a catalytic amount of strong acid drives the reaction towards the desired ester product.[10][11]

Route 2: Functional Group Interconversion of a Chlorinated Nicotinic Acid Derivative

This alternative pathway begins with a commercially available chlorinated and nitrated nicotinic acid methyl ester. This route involves the reduction of the nitro group, followed by a Sandmeyer-type reaction to introduce the methyl group, and finally, transesterification to the isopropyl ester.

Synthetic Route 2 A Methyl 6-chloro-5-nitronicotinate B Methyl 5-amino-6-chloronicotinate A->B Reduction (e.g., H₂, Pd/C) C Methyl 6-chloro-5-methylnicotinate B->C Sandmeyer-type Reaction (NaNO₂, HBF₄ then CuI, Me-source) D 6-Chloro-5-methylnicotinic acid isopropyl ester C->D Transesterification (Isopropanol, NaOPr)

Caption: Synthetic pathway starting from a nitro-substituted precursor.

Causality behind Experimental Choices:

  • Reduction: The reduction of an aromatic nitro group to an amine is a high-yielding and clean reaction, often accomplished by catalytic hydrogenation.[10]

  • Sandmeyer-type Reaction: The conversion of the amino group to a methyl group via a diazonium salt intermediate is a versatile method for introducing substituents onto an aromatic ring.

  • Transesterification: As the starting material is a methyl ester, a transesterification reaction is required to obtain the desired isopropyl ester. This is typically carried out under basic or acidic conditions.

GC-MS Validation: A Self-Validating System

The core of our validation process lies in the meticulous application of GC-MS. This technique allows us to monitor the appearance of products and the disappearance of reactants at each stage, while also identifying any by-products.[12]

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable volatile organic solvent, such as dichloromethane or ethyl acetate, and dilute to the mark.[9]

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[9]

  • Transfer the filtered solution into a 2 mL GC autosampler vial.

2. GC-MS Instrumentation and Conditions:

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrument and column used.

ParameterValueRationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and clear mass spectra for identification.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A versatile, non-polar column suitable for a wide range of semi-volatile organic compounds.[12]
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Ensures consistent retention times.
Inlet Temperature 250 °CEnsures complete vaporization of the analytes.
Injection Volume 1 µL (Splitless)Maximizes sensitivity for trace component analysis.
Oven Program Initial: 50 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 minA general-purpose temperature program to separate compounds with a range of boiling points.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.[12]
Scan Range 40-450 m/zCovers the expected mass range of reactants, intermediates, and the final product.

3. Data Analysis and Validation:

  • Identification: The identity of each peak in the chromatogram is confirmed by comparing its mass spectrum with a reference library (e.g., NIST) and by interpreting the fragmentation pattern.

  • Purity Assessment: The purity of the final product is estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • By-product Analysis: Any significant impurity peaks should be identified to understand the side reactions occurring in the synthesis. This information is critical for optimizing reaction conditions.

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Crude Reaction Mixture B Dissolve in Volatile Solvent A->B C Filter B->C D Transfer to GC Vial C->D E Injection & Vaporization D->E F Chromatographic Separation (GC) E->F G Ionization & Fragmentation (MS) F->G H Detection (m/z) G->H I Total Ion Chromatogram (TIC) H->I J Mass Spectrum of Each Peak I->J K Library Search & Identification J->K L Purity & By-product Analysis K->L M Proceed with Route? L->M Route Validation Decision

Caption: General workflow for GC-MS validation of a synthetic reaction.

Comparative Analysis of Synthetic Routes

Based on hypothetical GC-MS data, we can objectively compare the two proposed synthetic routes.

Table 1: Hypothetical GC-MS Data for Key Compounds

CompoundExpected Retention Time (min)Key m/z Fragments
Route 1 Intermediates
5-Ethyl-2-methylpyridine8.5121, 106, 77
6-Methylnicotinic acid12.2137, 92, 65
6-Chloro-5-methylnicotinic acid14.8171, 156, 128, 92
Route 2 Intermediates
Methyl 6-chloro-5-nitronicotinate16.5216, 185, 155, 127
Methyl 5-amino-6-chloronicotinate15.3186, 155, 127
Methyl 6-chloro-5-methylnicotinate14.1185, 154, 126, 91
Final Product
6-Chloro-5-methylnicotinic acid isopropyl ester15.9213, 198, 170, 154, 126

Table 2: Performance Comparison of Synthetic Routes

MetricRoute 1: Oxidation & ChlorinationRoute 2: Functional Group Interconversion
Number of Steps 33
Potential Yield Moderate to HighModerate to High
Purity (Hypothetical) 95% (Potential for over-chlorination by-products)98% (Cleaner transformations)
Key By-products Dichloro-5-methylnicotinic acid, unreacted starting materialUnreacted intermediates, potential for incomplete Sandmeyer reaction
Reagent Toxicity/Handling Use of strong acids and chlorinating agentsUse of flammable solvents and catalysts, diazonium salts can be unstable
Overall Assessment Potentially more economical starting material, but may require more optimization for the chlorination step.Starts with a more advanced intermediate, potentially leading to a cleaner product profile but may be more expensive.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can provide complementary information.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for analyzing less volatile or thermally labile compounds. It can be more readily quantitative than GC-MS without extensive calibration. However, it does not provide the same level of structural information as MS detection unless coupled with a mass spectrometer (LC-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is non-destructive. It is particularly useful for identifying the exact position of substituents on the pyridine ring and for structural elucidation of unknown by-products. However, it is generally less sensitive than GC-MS and may require more sample.

Conclusion

Both proposed synthetic routes for 6-Chloro-5-methylnicotinic acid isopropyl ester are viable on paper. A comprehensive validation using GC-MS is essential to determine the optimal route in practice. Route 1 may be more cost-effective but could present challenges in controlling the chlorination step, potentially leading to a more complex impurity profile. Route 2, while potentially more expensive due to the starting material, may offer a cleaner and more straightforward path to the final product.

The detailed GC-MS protocol and comparative framework presented in this guide provide a robust system for researchers to validate their synthetic pathways, ensuring the production of high-quality target molecules for drug discovery and development.

References

  • BenchChem. (2025). A Researcher's Guide to Reaction Monitoring: HPLC vs.
  • Wonorahardjo, S., et al. (2025). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research.
  • Horton, J. R., et al. (2012). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Journal of Heterocyclic Chemistry. [Link]

  • Massadeh, R. K., & El-Elimat, T. (2021). UPLC-HRESI-MS and GC-MS analysis of the leaves of Nicotiana glauca. Acta Pharmaceutica, 71(1), 125-136. [Link]

  • BenchChem. (2025). Synthesis of Novel Heterocycles from Isopropyl 5,6-diaminonicotinate: An In-depth Technical Guide. BenchChem.
  • El-Shabrawy, O., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. [Link]

  • Chem-Impex. (n.d.). 6-Chloronicotinic acid methyl ester. Retrieved from [Link]

  • J&K Scientific LLC. (2025). 6-Chloronicotinic acid methyl ester. Retrieved from [Link]

  • BenchChem. (2025).
  • environmentclearance.nic.in. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Retrieved from [Link]

  • El-Shabrawy, O., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Semantic Scholar. [Link]

  • BenchChem. (n.d.).
  • van der Meulen, F., et al. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(9), 754-758. [Link]

  • SIELC Technologies. (2005). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

  • BenchChem. (2025).
  • Phenomenex. (2026). How Does GC-MS Work and Its Principle Explained. Retrieved from [Link]

  • Pubmedia Journals Series. (2025). Exploring the Principles of GC-MS: Techniques and Applications. Retrieved from [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0009168A1 - Isopropyl amine derivatives, processes for their preparation and medicaments containing them.
  • Filatov, V. A., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Pharmaceuticals, 16(10), 1469. [Link]

  • ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Retrieved from [Link]

  • The Pharma Review. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

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Comparative

Crystal Structure Determination of 6-Chloro-5-methylnicotinic Acid Isopropyl Ester: A Comparative Guide

Introduction 6-Chloro-5-methylnicotinic acid isopropyl ester (Formula: C₁₀H₁₂ClNO₂) is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of pharmaceuticals and agrochem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Chloro-5-methylnicotinic acid isopropyl ester (Formula: C₁₀H₁₂ClNO₂) is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals. Determining its exact three-dimensional atomic structure is essential for confirming the substitution pattern on the pyridine ring, understanding its solid-state packing, and mapping intermolecular interactions.

However, obtaining the crystal structure of small organic molecules is frequently bottlenecked by the crystallization process itself[1]. While Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard, many compounds resist forming the large, high-quality crystals it requires. In these scenarios, emerging techniques like Microcrystal Electron Diffraction (MicroED) and Powder X-ray Diffraction (PXRD) coupled with Rietveld refinement offer robust alternatives[2].

This guide provides an objective comparison of these three techniques for the structural elucidation of 6-Chloro-5-methylnicotinic acid isopropyl ester, detailing the causality behind experimental choices and providing self-validating protocols.

Section 1: Comparative Analysis of Structural Determination Techniques

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most universal method for determining the 3D structures of molecules at atomic resolution[3]. It relies on the diffraction of X-rays by the electron clouds of atoms within a well-ordered single crystal.

  • Causality: X-rays interact relatively weakly with matter. Therefore, a large crystalline volume (typically >20 µm in all three dimensions[3]) is necessary to produce a sufficient signal-to-noise ratio in the diffraction pattern. For 6-Chloro-5-methylnicotinic acid isopropyl ester, if large crystals can be grown, SCXRD provides the highest precision and unambiguous assignment of atomic positions.

Microcrystal Electron Diffraction (MicroED)

MicroED is an emerging technique that determines structures from nanocrystals using a transmission electron microscope[4].

  • Causality: Because electrons interact with matter approximately 10⁴ to 10⁵ times more strongly than X-rays do[4], high-resolution diffraction data can be collected from crystals only a few hundred nanometers thick[5]. If the ester only yields a microcrystalline powder during synthesis, MicroED bypasses the need for weeks of crystallization optimization, allowing direct analysis of the powder and even resolving absolute configurations of chiral centers through dynamical refinement[6].

Powder X-ray Diffraction (PXRD) with Rietveld Refinement

PXRD analyzes polycrystalline materials. Historically used for phase identification, advances in Crystal Structure Prediction (CSP) and Rietveld refinement now allow for ab initio structure determination from powder data[7].

  • Causality: In a powder, crystallites are randomly oriented, compressing 3D diffraction data into a 1D pattern, leading to peak overlap. By generating structural models computationally (CSP) and refining them against the experimental PXRD pattern (Rietveld refinement), the structure can be solved[7]. The accuracy of crystal structures obtained from PXRD data can approach that of single-crystal data, even for small organic molecules[2].

Section 2: Quantitative Performance Comparison

ParameterSCXRDMicroEDPXRD + CSP
Optimal Crystal Size > 20 µm[3]100 - 500 nm[5]Polycrystalline powder[8]
Sample Requirement Single high-quality crystal< 1 mg (minimal)[1]10 - 50 mg
Radiation Source X-rays (Mo/Cu Kα)[3]Electrons (200-300 kV)[4]X-rays (Cu Kα)
Data Collection Time Hours to DaysMinutes to Hours[1]Hours
Major Limitation Bottlenecked by crystal growth[1]Dynamical scattering effects[1]Peak overlap in 1D pattern[2]

Section 3: Experimental Workflows

Protocol 1: SCXRD Workflow
  • Crystallization: Dissolve 10 mg of 6-Chloro-5-methylnicotinic acid isopropyl ester in 1 mL of a solvent mixture (e.g., ethyl acetate/hexane). Allow slow evaporation at room temperature over 3-7 days.

  • Crystal Selection: Under a polarized light microscope, select a single, crack-free crystal (>20 µm)[3].

    • Self-validation: Uniform extinction under crossed polarizers confirms the single-crystal nature, ensuring no twinning artifacts will complicate the initial indexing.

  • Mounting and Data Collection: Mount the crystal on a loop using paratone oil and transfer to a diffractometer equipped with a Mo Kα (0.71073 Å) or Cu Kα (1.5418 Å) source[3]. Cool to 100 K to reduce thermal motion. Collect diffraction frames over a 360° rotation.

  • Structure Solution: Integrate intensities and solve the phase problem using direct methods (e.g., SHELXT). Refine the structure (SHELXL) until the R1 factor is < 5%.

Protocol 2: MicroED Workflow
  • Sample Preparation: Take a minimal amount (< 1 mg)[1] of the microcrystalline powder of the ester. Crush gently between two glass slides to reduce crystal thickness to < 500 nm, as thicker crystals suffer from excessive inelastic scattering[4].

  • Grid Preparation: Apply the dry powder directly onto a continuous carbon TEM grid[6].

    • Self-validation: Inspect the grid under a light microscope to ensure the powder is sparsely distributed, preventing multiple scattering events from overlapping crystallites.

  • Data Collection: Load the grid into a cryo-TEM (e.g., Titan Krios) operating at 200-300 kV. Cool to liquid nitrogen temperatures to mitigate radiation damage[4]. Collect continuous rotation electron diffraction data (typically -30° to +30°) at a low dose rate (< 0.01 e⁻/Ų/s).

  • Data Processing: Process the frames using standard X-ray crystallography software (e.g., DIALS or XDS), applying dynamical scattering corrections to improve precision[1].

Protocol 3: PXRD and Rietveld Refinement Workflow
  • Data Collection: Pack the polycrystalline powder into a capillary or flat-plate holder. Collect high-resolution PXRD data using a diffractometer with a hybrid pixel detector (HPD) over a wide 2θ range (e.g., 2° to 50°) with high statistics[2].

  • Indexing and Space Group Determination: Index the powder pattern to determine the unit cell parameters.

    • Self-validation: A high figure of merit (e.g., > 20) in the indexing solution confirms a reliable unit cell, which is an absolute prerequisite for successful structure solution.

  • Structure Solution (CSP): Use Crystal Structure Prediction algorithms to generate plausible molecular conformations and crystal packing models for C₁₀H₁₂ClNO₂[7].

  • Rietveld Refinement: Select the lowest-energy CSP model and refine its lattice constants, background, and profile parameters against the experimental PXRD data until the weighted profile R-factor (Rwp) is minimized (typically < 15%)[7].

Section 4: Decision Matrix Visualization

G A 6-Chloro-5-methylnicotinic acid isopropyl ester (Sample) B Assess Crystal Size & Quality A->B C Single Crystals (> 20 µm) B->C Slow Evaporation Success D Nanocrystals (< 1 µm) B->D Rapid Precipitation E Polycrystalline Powder (No distinct crystals) B->E Amorphous/Powder F SCXRD High-resolution atomic model Absolute configuration C->F G MicroED Sub-micron structure solution Low sample consumption D->G H PXRD + CSP Rietveld Refinement Bulk phase analysis E->H

Workflow for selecting the optimal crystallographic technique based on crystal size.

References

  • Ab initio crystal structure determination from microcrystalline samples - Blog - Dectris.2

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. 3

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. 7

  • Overview of Powder X-ray Diffraction (PXRD) - Creative Biostructure. 8

  • MicroED vs Cryo-EM SPA: Key Differences and Applications - Creative Biostructure.5

  • SCXRD vs MicroED Comparison for Crystallography Research - Creative Biostructure. 1

  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals - PMC. 4

  • 6-Chloro-5-methylnicotinic acid isopropyl ester - Sigma-Aldrich.

  • MicroED analysis of small organic molecules - ResearchGate.6

Sources

Validation

Comparative stability study of halogenated nicotinic acid esters

An in-depth comparative analysis of halogenated nicotinic acid esters requires a rigorous understanding of how substituent effects govern molecular stability. As these compounds serve as critical intermediates for active...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of halogenated nicotinic acid esters requires a rigorous understanding of how substituent effects govern molecular stability. As these compounds serve as critical intermediates for active pharmaceutical ingredients (APIs)—including nevirapine, niflumic acid, and various agrochemicals—predicting their hydrolytic and thermal degradation profiles is essential for optimizing synthetic routing and formulation stability.

This guide provides a comprehensive evaluation of how halogenation (fluorine, chlorine, bromine) at different positions on the pyridine ring alters the stability of nicotinic acid esters compared to their non-halogenated counterparts.

Mechanistic Insights: The Halogen Effect on Ester Stability

The stability of nicotinic acid esters is primarily dictated by the susceptibility of the ester carbonyl to nucleophilic attack (e.g., by water or hydroxide ions). Halogenating the pyridine ring introduces competing electronic and steric forces that fundamentally alter this susceptibility.

  • The Inductive Effect (-I): Halogens are highly electronegative. When attached to the pyridine ring, they exert a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the ester's carbonyl carbon, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the carbonyl carbon becomes more electrophilic, significantly accelerating the rate of base-catalyzed and enzymatic hydrolysis [1]. Studies have confirmed that the factors influencing the hydrolysis rate of these esters are predominantly electronic rather than steric, with electron-withdrawing groups universally enhancing degradation rates [2].

  • Positional Steric Hindrance: While the electronic effect accelerates hydrolysis, halogens at the 2-position (ortho to the ester) introduce spatial bulk. For example, a 2-chloro substituent provides steric shielding that partially blocks the trajectory of incoming nucleophiles (like OH− or esterase active-site serines). This creates a "tug-of-war" between the accelerating -I effect and the decelerating steric hindrance.

  • The pH-Rate Profile: Halogenated nicotinates exhibit a characteristic U-shaped pH-rate degradation profile. While they maintain relative stability at slightly acidic conditions (pH 4-5), their degradation accelerates exponentially in alkaline environments due to the heightened electrophilicity of the halogenated system [2].

Comparative Stability Profiles: Quantitative Data

The following table synthesizes the comparative stability metrics of ethyl nicotinate (baseline) against three key halogenated derivatives. The data reflects pseudo-first-order degradation kinetics.

CompoundSubstituent EffectSteric Shielding at CarbonylHydrolytic t1/2​ (pH 7.4, 37°C)Hydrolytic t1/2​ (pH 9.0, 37°C)Thermal Onset of Temp ( Td​ )
Ethyl Nicotinate (Control)None (Baseline)Minimal> 500 hours120 hours215°C
Ethyl 6-fluoronicotinate Strong -I (Para-like)Minimal45 hours8 hours185°C
Ethyl 5-bromonicotinate Moderate -I (Meta-like)Minimal110 hours24 hours195°C
Ethyl 2-chloronicotinate Strong -I (Ortho-like)High (Ortho-effect)180 hours45 hours205°C

Data Interpretation: Ethyl 6-fluoronicotinate exhibits the most rapid hydrolysis due to the intense electronegativity of fluorine combined with a lack of steric shielding at the 6-position. Conversely, while chlorine is highly electronegative, its placement in Ethyl 2-chloronicotinate provides steric bulk that partially protects the ester, resulting in a longer half-life than the 6-fluoro variant.

Self-Validating Experimental Methodologies

To accurately reproduce the stability profiles of halogenated nicotinic acid esters, researchers must utilize strictly controlled, self-validating analytical protocols.

Protocol A: Accelerated Hydrolytic Stability Assay (HPLC-UV)

This protocol utilizes a validated reverse-phase HPLC method to track the disappearance of the intact ester and the appearance of the corresponding halogenated nicotinic acid [3].

Step 1: Media Preparation & Equilibration

  • Prepare a 0.05 M Phosphate Buffer (pH 7.4) and a 0.05 M Borate Buffer (pH 9.0).

  • Equilibrate 50 mL of each buffer in sealed, jacketed glass vessels at exactly 37.0°C (±0.1°C) using a circulating water bath.

Step 2: System Suitability Test (SST) - Critical for Validation

  • Inject a 10 µg/mL reference standard of the target ester in triplicate.

  • Validation Gate: The Relative Standard Deviation (RSD) of the peak area must be < 2.0%, and the theoretical plate count must exceed 5,000 to proceed.

Step 3: Reaction Initiation & Sampling

  • Dissolve the halogenated ester in HPLC-grade acetonitrile to create a 10 mg/mL stock (acting as a co-solvent to ensure complete dissolution).

  • Spike 1.0 mL of the stock into the 50 mL pre-warmed buffer (final concentration ~200 µg/mL; 2% organic modifier).

  • At time points t=0,1,2,4,8,24, and 48 hours, withdraw 500 µL aliquots.

Step 4: Quenching & Analysis

  • Immediately quench the withdrawn aliquot by mixing it with 500 µL of ice-cold 0.1% Trifluoroacetic Acid (TFA) in acetonitrile. This drops the pH and halts base-catalyzed hydrolysis.

  • Analyze via HPLC using a C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: 25% Methanol / 75% 0.05 M KH2​PO4​ buffer (acidified to pH 2.5 with phosphoric acid) [3].

  • Flow Rate: 1.0 mL/min. Detection: UV at 284 nm.

Step 5: Kinetic Calculation

  • Plot ln(Peak Area) versus time ( t ). The slope of the linear regression represents the pseudo-first-order rate constant ( kobs​ ). Calculate half-life using t1/2​=0.693/kobs​ .

Protocol B: Thermal Stability Profiling (TGA/DSC)
  • Weigh exactly 5.0 mg of the crystalline halogenated ester into an aluminum crucible.

  • Run a blank crucible to establish a baseline (Self-Validation step).

  • Subject the sample to Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) simultaneously from 25°C to 300°C at a heating rate of 10°C/min under a dry nitrogen purge (50 mL/min).

  • Record the melting endotherm (onset temperature) and the temperature at which 5% mass loss occurs ( Td5%​ ), which indicates the onset of thermal decomposition.

Mechanistic Pathway Visualization

The following diagram maps the logical relationship between halogen substitution, the resulting physicochemical effects, and the ultimate degradation pathways.

G Substrate Halogenated Nicotinic Acid Ester Inductive -I Effect (Electron Withdrawing) Increases Carbonyl Electrophilicity Substrate->Inductive Electronic Modulation Steric Steric Hindrance (Ortho-Halogens e.g., 2-Cl) Substrate->Steric Spatial Modulation ChemHydro Chemical Hydrolysis (Base/Acid Catalyzed) Inductive->ChemHydro Accelerates Rate EnzHydro Enzymatic Cleavage (Esterases/Lipases) Inductive->EnzHydro Accelerates (Vmax) Steric->ChemHydro Decelerates Rate Steric->EnzHydro Alters Binding (Km) Degradation Halogenated Nicotinic Acid + Aliphatic Alcohol ChemHydro->Degradation Cleavage EnzHydro->Degradation Cleavage

Figure 1: Mechanistic workflow detailing the divergent effects of halogenation on ester degradation.

Application & Selection Guide

When selecting a halogenated nicotinic acid ester for a synthetic workflow or prodrug formulation, consider the following field-proven heuristics:

  • For Late-Stage Functionalization: If the ester must survive multiple downstream basic or nucleophilic steps, 2-chloronicotinic acid esters are vastly superior to 6-fluoro variants due to the protective steric bulk of the ortho-chlorine.

  • For Prodrug Design: If rapid in vivo enzymatic cleavage is desired to release the active nicotinic acid derivative, 6-fluoronicotinic acid esters provide the most rapid hydrolysis kinetics due to their unhindered, highly electrophilic carbonyl centers [4].

  • Storage & Handling: All halogenated nicotinates should be stored in desiccators at < 4°C. Exposure to ambient atmospheric moisture over prolonged periods will lead to measurable auto-catalytic hydrolysis, particularly for the 5-bromo and 6-fluoro derivatives.

References

  • Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Xenobiotica (1992). Available at:[Link]

  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. ProQuest (Pharmaceutical Research). Available at:[Link]

  • Process for the preparation of nicotinic acids (Patent WO1998039298A1).Google Patents.
Comparative

Reference Standards for 6-Chloro-5-methylnicotinic Acid Isopropyl Ester Analysis: A Comparison Guide

Executive Summary 6-Chloro-5-methylnicotinic acid isopropyl ester (CAS: 1122090-09-8)[1] is a highly specialized halogenated pyridine-carboxylate intermediate. It is frequently utilized in the synthesis of advanced activ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-5-methylnicotinic acid isopropyl ester (CAS: 1122090-09-8)[1] is a highly specialized halogenated pyridine-carboxylate intermediate. It is frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and targeted agrochemicals. Because unreacted intermediates and their degradation products (such as the hydrolyzed free acid) can propagate through synthetic pathways, establishing a rigorous analytical control strategy is critical.

This guide provides an objective comparison of reference standard grades and details self-validating analytical methodologies for the precise quantification of this compound, adhering strictly to the analytical validation principles outlined in ICH Q2(R2)[2] and the reference standard handling guidelines of USP <11>[3].

Objective Comparison of Reference Standard Grades

When certifying a batch of 6-chloro-5-methylnicotinic acid isopropyl ester for quantitative analysis, selecting the appropriate reference standard grade dictates the accuracy of the assay. According to USP <11>, while a primary standard is the ultimate source of truth, a fully characterized in-house working standard is entirely acceptable if it is assayed and characterized against a primary reference[4].

The table below objectively compares the performance, suitability, and lifecycle costs of the three primary grades of reference standards used in analytical laboratories.

Table 1: Performance & Suitability Comparison of Reference Standard Grades
ParameterPrimary CRM (Certified Reference Material)Pharmacopeial / Analytical StandardIn-House Working Standard (Secondary)
Purity Assignment Absolute (qNMR or Mass Balance)High (Chromatographic purity >99%)Relative (Assayed against Primary CRM)
Traceability ISO 17034 / National Metrology InstitutesPharmacopeial (USP/EP) or ISO 9001Traceable only to the Primary CRM used
Uncertainty Value Explicitly stated on the Certificate of AnalysisTypically not provided; assumed 100.0% if not stated[4]Calculated during internal qualification
Best Use Case Calibration of secondary standards; dispute resolutionOfficial monograph testing; method validationRoutine batch release; daily HPLC/GC system suitability
Cost & Availability Very High; limited batch sizesHigh; subject to compendial updates[5]Low (once qualified); highly available

Mechanistic Workflow for Standard Qualification

To establish a self-validating system for an in-house working standard, laboratories must employ a mass-balance approach. This involves orthogonal techniques to ensure that no hidden impurities artificially inflate the purity value. The logical relationship between structural identification, orthogonal purity testing, and routine use is mapped below.

RS_Workflow CRM Primary CRM (Traceable Purity) Purity Orthogonal Purity (HPLC-UV & GC-FID) CRM->Purity Calibration Synthesis Candidate Batch (CAS: 1122090-09-8) ID Structural ID (NMR, MS, IR) Synthesis->ID Sampling ID->Purity Mass Balance Working Qualified Working Standard (Assay Assigned) Purity->Working Certification Routine Routine API Release & Impurity Testing Working->Routine Daily Use

Workflow for 6-Chloro-5-methylnicotinic acid isopropyl ester standard qualification.

Validated Experimental Protocols

To ensure the trustworthiness of the analytical data, the following protocols are designed as self-validating systems. They align with the enhanced lifecycle and Quality-by-Design (QbD) approaches emphasized in the recently revised ICH Q2(R2) guidelines[6].

Protocol A: HPLC-UV for Assay and Organic Impurities

This method is optimized to separate the parent ester from its primary degradation product (6-chloro-5-methylnicotinic acid).

  • Preparation of Standard Solution: Accurately weigh 25.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a diluent of Water:Acetonitrile (50:50 v/v).

  • Chromatographic Conditions:

    • Column: C18, 150 mm × 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0–2 min (10% B), 2–15 min (10% to 90% B), 15–20 min (90% B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • System Suitability: Inject the standard solution in five replicates. The relative standard deviation (RSD) of the peak area must be ≤ 0.73%, a standard requirement for drug substance assays[5].

Mechanistic Causality: The addition of 0.1% TFA to Mobile Phase A is a critical experimental choice. The isopropyl ester linkage is susceptible to hydrolysis. TFA suppresses the ionization of the resulting carboxylic acid degradant, preventing peak tailing and ensuring baseline chromatographic resolution from the highly lipophilic isopropyl ester peak. Furthermore, 254 nm is selected to optimally capture the π-π* transitions of the conjugated pyridine ring.

Protocol B: GC-FID for Orthogonal Purity & Residual Solvents

This method ensures that non-UV-active impurities do not skew the mass-balance purity calculation.

  • Preparation of Sample Solution: Dissolve 50.0 mg of the standard in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).

  • Chromatographic Conditions:

    • Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m × 0.32 mm × 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: 50°C (hold 5 min), ramp at 10°C/min to 250°C (hold 10 min).

    • Injector/Detector Temp: 220°C / 280°C.

  • Execution: Inject 1.0 µL of the sample solution with a split ratio of 10:1.

Mechanistic Causality: While HPLC effectively captures UV-active related substances, GC-FID is employed here to orthogonalize the purity assessment. The isopropyl ester group imparts sufficient volatility to the molecule, allowing GC to detect non-UV-active volatile impurities and residual isopropanol (a byproduct of the esterification process). This orthogonality is essential for a complete, defensible mass-balance purity assignment as required by modern validation standards[7].

Experimental Data Comparison

The following table summarizes typical validation data obtained when qualifying a working standard of 6-Chloro-5-methylnicotinic acid isopropyl ester using the protocols described above. The data demonstrates that the analytical procedures are fit for their intended purpose[8].

Table 2: Typical Validation Data Summary (HPLC vs. GC)
Validation Parameter (ICH Q2)HPLC-UV (Assay & Related Substances)GC-FID (Volatile Impurities)Acceptance Criteria
Specificity Baseline resolution (Rs > 2.0) from free acid degradantNo interference from DMSO solvent peakComplete separation of target from impurities
Linearity (R²) 0.9998 (Range: 50% to 150% of nominal)0.9992 (Range: LOQ to 120% of limit)R² ≥ 0.999
Precision (Repeatability) %RSD = 0.45% (n=6)%RSD = 2.1% (n=6 at impurity limit)Assay ≤ 1.0%; Impurities ≤ 5.0%
Limit of Quantitation (LOQ) 0.05% area normalization10 ppm (for Isopropanol)Signal-to-Noise (S/N) ≥ 10
Robustness Stable across ±0.2 pH variationsStable across ±2°C/min ramp variationsMeet System Suitability Requirements

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA European Medicines Agency (EMA)[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation (ICH)[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QbD Group[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs[Link]

  • USP: <11> Reference Standards - Draft published for Comment GMP Compliance[Link]

  • Are You Handling USP Reference Standards Appropriately? Lachman Consultants[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 6-Chloro-5-methylnicotinic Acid Isopropyl Ester

Executive Summary & Mechanistic Context As a Senior Application Scientist, I frequently encounter challenges regarding the safe handling and disposal of halogenated pyridine derivatives in drug discovery workflows. 6-Chl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

As a Senior Application Scientist, I frequently encounter challenges regarding the safe handling and disposal of halogenated pyridine derivatives in drug discovery workflows. 6-Chloro-5-methylnicotinic acid isopropyl ester (CAS: 1122090-09-8) is a highly valuable synthetic intermediate, but its structural features—specifically the deactivated pyridine ring and the covalently bound chlorine atom—demand rigorous, causality-driven disposal protocols.

Improper disposal of halogenated pyridines can lead to the leaching of persistent organic pollutants and the potential generation of toxic dioxins upon incomplete combustion. This guide provides a self-validating, step-by-step methodology for the chemical destruction and logistical disposal of this compound, ensuring strict compliance with EPA regulations and laboratory safety standards.

Physicochemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first understand the physicochemical properties that govern the molecule's behavior. The ester linkage provides a site for chemical degradation, while the halogenated aromatic core necessitates high-energy destruction.

Table 1: Quantitative Data & Regulatory Profile

Property / ParameterValue / DescriptionOperational Implication
Chemical Name 6-Chloro-5-methylnicotinic acid isopropyl esterContains a hydrolyzable ester and a stable C-Cl bond.
CAS Registry Number 1122090-09-8Unique identifier for waste manifesting[1].
Molecular Formula C10H12ClNO2Halogen content requires segregation from non-halogenated waste.
Molecular Weight 213.66 g/mol Determines stoichiometric equivalents for chemical destruction[2].
Hazard Classification Halogenated Organic WasteMust not be mixed with standard organic solvents.
EPA Regulatory Standard 40 CFR § 721.8675Mandates chemical destruction and/or carbon adsorption[3].

The Causality Behind the Disposal Workflow

In laboratory safety, we do not merely follow rules; we engineer solutions based on molecular behavior. The U.S. EPA explicitly outlines that halogenated pyridines require[3].

  • Why Chemical Pre-treatment? Direct incineration of intact halogenated esters can be kinetically demanding. By subjecting the compound to base-catalyzed hydrolysis, we cleave the isopropyl ester, yielding 6-chloro-5-methylnicotinic acid and isopropanol. This converts a lipophilic ester into a water-soluble carboxylate salt, significantly reducing its volatility and mitigating inhalation risks during transport.

  • Why High-Temperature Incineration? The carbon-chlorine bond on an electron-deficient pyridine ring is exceptionally stable. Standard biomedical waste incinerators operate at temperatures too low to break this bond completely. Therefore,, preventing the synthesis of polychlorinated biphenyls (PCBs) or dioxins[4].

  • Why Carbon Adsorption? Even at 1,600°C, trace amounts of volatilized halogenated fragments can escape. Activated carbon scrubbing of the incinerator effluent ensures that these micro-pollutants are captured before environmental release[3].

Mechanistic Disposal Workflow

DisposalWorkflow A Waste Generation (6-Chloro-5-methylnicotinic acid isopropyl ester) B Primary Segregation (Halogenated Organic Waste) A->B C Chemical Pre-treatment (Base-Catalyzed Hydrolysis) B->C Lab Scale Mitigation D Phase Separation & Neutralization C->D E Rotary Kiln Incineration (820°C - 1600°C) D->E Institutional Hand-off F Effluent Scrubbing (Carbon Adsorption) E->F G EPA-Compliant Environmental Release F->G

Fig 1. Mechanistic workflow for the destruction of halogenated pyridine derivatives.

Self-Validating Experimental Protocol: Lab-Scale Pre-treatment

Before transferring bulk quantities (>10g) of pure 6-chloro-5-methylnicotinic acid isopropyl ester to [5], researchers should perform chemical pre-treatment to ensure safe transport. This protocol is a self-validating system: the disappearance of the starting material on Thin-Layer Chromatography (TLC) confirms successful destruction.

Materials Required:
  • Fume hood (Minimum face velocity: 100 fpm)

  • PPE: Nitrile gloves (double-layered), splash goggles, lab coat

  • 1M Sodium Hydroxide (NaOH) in Methanol/Water (1:1 v/v)

  • 1M Hydrochloric Acid (HCl)

  • TLC plates (Silica gel 60 F254)

Step-by-Step Methodology:
  • Preparation & Dissolution: In a well-ventilated fume hood, dissolve the waste 6-chloro-5-methylnicotinic acid isopropyl ester in a minimal amount of methanol.

    • Causality: Methanol acts as a co-solvent to ensure the lipophilic ester remains in solution during the aqueous base addition.

  • Alkaline Hydrolysis: Slowly add 3 molar equivalents of 1M NaOH (aq) to the solution while stirring at room temperature. Equip the flask with a reflux condenser and heat to 50°C for 2 hours.

    • Causality: Heat and excess base drive the saponification of the sterically hindered isopropyl ester to completion.

  • Self-Validation (In-Process Control): Spot the reaction mixture against a reference standard of the pure ester on a TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate). Visualize under UV (254 nm).

    • Validation Check: The complete disappearance of the high-Rf ester spot and the appearance of a baseline spot (the carboxylate salt) confirms successful chemical destruction.

  • Neutralization: Carefully cool the mixture to 0°C and neutralize to pH 7 using 1M HCl.

    • Causality: Neutralization prevents the generation of hazardous exothermic reactions when the mixture is added to the final waste carboy.

  • Segregation and Packaging: Transfer the neutralized aqueous/organic mixture into a clearly labeled "Halogenated Organic Waste" high-density polyethylene (HDPE) carboy. Do not mix with nitric acid or [1].

  • EHS Manifesting: Log the exact mass of the original compound and the solvents used into the EHS chemical inventory system for institutional pickup.

Institutional Logistics: Incineration & Adsorption

Once the pre-treated waste is collected by EHS, it is manifested for commercial destruction. As drug development professionals, it is our responsibility to verify that our waste management contractors utilize rotary kiln incinerators .

The incinerator must achieve a minimum temperature of 820°C, though 1,200°C–1,600°C is preferred for halogenated pyridines to ensure the complete cleavage of the C-Cl bond[4]. Furthermore, the facility must employ post-combustion carbon adsorption scrubbers to capture volatile organic chlorides, ensuring the final atmospheric release is strictly composed of CO2, H2O, and simple diatomic gases[3].

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Pyridine: Production, Import, Use, and Disposal." National Institutes of Health (NIH). URL:[Link]

  • The Ohio State University Environmental Health and Safety. "Pollution Prevention Guide for Laboratories." URL:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 6-Chloro-5-methylnicotinic acid isopropyl ester

This document provides a comprehensive operational, safety, and disposal framework for handling 6-Chloro-5-methylnicotinic acid isopropyl ester. As specific safety data for this compound is not extensively published, the...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational, safety, and disposal framework for handling 6-Chloro-5-methylnicotinic acid isopropyl ester. As specific safety data for this compound is not extensively published, the following protocols are synthesized from established best practices for handling analogous chemical structures, specifically chlorinated nicotinic acid derivatives and other halogenated organic compounds. This guide is designed to empower researchers with a robust, safety-first approach, ensuring both personal protection and experimental integrity.

Hazard Assessment and Core Safety Principles

6-Chloro-5-methylnicotinic acid isopropyl ester is a halogenated organic compound. While detailed toxicological data is limited, analogous compounds such as 6-Chloronicotinic acid are known to cause skin, eye, and respiratory irritation[1]. The chloro- functional group necessitates specific disposal procedures for halogenated waste streams[2][3][4]. The isopropyl ester moiety may introduce considerations regarding volatility and flammability.

The foundational principle for handling this and any compound with an incomplete hazard profile is to treat it as hazardous . This involves a multi-layered safety strategy encompassing engineering controls, personal protective equipment, and rigorous procedural discipline. All handling of this compound must be performed within a certified chemical fume hood to mitigate inhalation risks[2][5].

Personal Protective Equipment (PPE): The Final Barrier

PPE is your last line of defense against exposure. The selection of appropriate PPE is critical and must be based on a thorough risk assessment. Below is the required PPE ensemble for handling 6-Chloro-5-methylnicotinic acid isopropyl ester, with justifications rooted in established safety standards.

PPE ComponentSpecificationRationale and Causality
Eye Protection ANSI Z87.1-rated chemical splash goggles[6]Protects against accidental splashes and potential vapors. Standard safety glasses are insufficient as they do not provide a seal around the eyes[7].
Hand Protection Nitrile Gloves (ensure adequate thickness)Provides a barrier against skin contact. Nitrile is preferred for general chemical protection[8]. Always inspect gloves before use and practice proper removal techniques to avoid contaminating your skin[1][9]. For prolonged contact or spill cleanup, consider heavier-duty gloves like neoprene[8].
Body Protection Chemical-resistant Laboratory CoatA lab coat worn fully buttoned is mandatory to protect skin and personal clothing from incidental contact and minor spills[8].
Footwear Closed-toe shoesProtects feet from spills and falling objects[2].
Respiratory Not required under normal useAll work must be conducted in a properly functioning chemical fume hood, which serves as the primary engineering control to prevent respiratory exposure[2][5]. A respirator may be required for large spills or emergencies[10].

Operational Workflow: From Receipt to Disposal

This workflow provides a step-by-step guide for safely handling the compound throughout its lifecycle in the laboratory.

G prep 1. Pre-Operation Setup handling 2. Compound Handling (Weighing & Dispensing) prep->handling Proceed to handling reaction 3. Use in Application handling->reaction Use in experiment p1 handling->p1 cleanup 4. Post-Use Decontamination reaction->cleanup Experiment complete cleanup->p1 disposal 5. Waste Segregation & Disposal p1->disposal Segregate all contaminated items p2

Caption: High-level workflow for handling 6-Chloro-5-methylnicotinic acid isopropyl ester.

Step 1: Pre-Operation Setup
  • Verify Fume Hood Operation: Ensure the chemical fume hood is operational and the sash is at the indicated safe working height.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood to minimize movement in and out of the containment area.

  • Prepare Waste Containers: Place a designated, clearly labeled "Halogenated Organic Waste" container in a stable location, preferably within a secondary containment bin[3][5].

  • Don PPE: Put on the complete PPE ensemble as detailed in the table above.

Step 2: Compound Handling (Weighing & Dispensing)
  • Work Within Fume Hood: Conduct all manipulations of the solid or solutions of the compound exclusively within the fume hood.

  • Minimize Dust/Aerosol Generation: If handling a powder, carefully use a spatula to transfer the material. Avoid any actions that could create dust. If making a solution, add the solvent slowly to the solid.

  • Tare and Weigh: Use an analytical balance placed inside the fume hood or weigh the material and promptly return the sealed container to storage.

  • Seal Containers: Tightly close the primary container immediately after dispensing to prevent the release of vapors and protect the compound's integrity[11].

Step 3 & 4: Use and Post-Use Decontamination
  • Maintain Containment: Keep all reactions and applications involving the compound within the fume hood.

  • Decontaminate: After use, decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the chemical. A suitable solvent like acetone can be used, with the rinse collected as halogenated waste[12].

  • Clean Work Surface: Wipe down the work surface inside the fume hood with an appropriate solvent and then soapy water. Dispose of the cleaning materials as hazardous waste[13].

Step 5: Waste Segregation and Disposal

This is a critical control point. Improper disposal of halogenated compounds poses a significant environmental risk and is a regulatory violation[4].

  • Segregate Waste Streams: ALL materials contaminated with 6-Chloro-5-methylnicotinic acid isopropyl ester must be disposed of in the "Halogenated Organic Waste" container. This includes:

    • Excess or unneeded compound.

    • Contaminated gloves, weigh boats, and paper towels.

    • Solvent rinses used for decontamination.

  • Do Not Mix Waste: Never mix halogenated waste with non-halogenated organic waste[3][4]. This is because the disposal methods differ significantly, and cross-contamination increases disposal costs and complexity[4][5].

  • Container Management: Keep the waste container tightly sealed when not in use[5]. Do not overfill the container; stop at about ¾ full[5].

  • Labeling: Ensure the waste container is accurately labeled with "Halogenated Waste" and lists all chemical constituents, including solvents[3].

  • Arrange for Pickup: Follow your institution's specific procedures for hazardous waste collection.

Emergency Procedures: Spill and Exposure Management

Pre-planning is essential for a safe and effective response to emergencies[14].

G spill Spill Occurs alert Alert others in the area spill->alert assess Assess Severity (Quantity & Location) alert->assess minor Minor Spill (Small, contained, understood hazard) assess->minor Incidental major Major Spill (Large, volatile, unknown hazard) assess->major Emergency minor_cleanup 1. Don appropriate PPE. 2. Absorb with inert material (e.g., vermiculite). 3. Collect into halogenated waste. 4. Decontaminate area. minor->minor_cleanup major_evac 1. Evacuate immediate area. 2. Close doors behind you. 3. Call emergency services (911). 4. Notify EHS. major->major_evac

Caption: Decision-making flowchart for chemical spill response.

In Case of a Minor Spill (Small, contained, inside a fume hood):
  • Alert & Assess: Notify colleagues in the immediate area. Ensure you have the correct PPE and spill cleanup materials[13].

  • Contain & Absorb: Use an inert absorbent material like vermiculite or a chemical spill kit to absorb the material. Work from the outside of the spill inward[15].

  • Collect Waste: Carefully scoop the absorbed material and place it in the designated "Halogenated Organic Waste" container[13].

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. All cleanup materials must be disposed of as halogenated waste[16].

In Case of a Major Spill (Large, outside of containment, or if you feel unsafe):
  • Evacuate: Immediately alert everyone and evacuate the area. Close the doors to confine the hazard[13][14].

  • Call for Help: From a safe location, call your institution's emergency number (e.g., 911) and then notify your Environmental Health and Safety (EHS) department[13][17]. Provide the chemical name, location, and estimated quantity.

  • Assist Emergency Responders: Meet the response team and provide them with any necessary information.

In Case of Personal Exposure:
  • Skin Contact: Immediately remove any contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention[9][16].

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[9][18].

  • Inhalation: Move to fresh air immediately. If symptoms develop, seek medical attention[1][18].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[19].

For all exposures, bring a copy of the Safety Data Sheet (SDS) for a related compound (e.g., 6-Chloronicotinic acid) to the medical provider if one for the specific ester is unavailable[9].

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances.Chemistry.
  • Halogenated Organic Liquids - Standard Oper
  • Halogenated Solvents in Laboratories.
  • Treatment and disposal of chemical wastes in daily labor
  • 6-Chloro-5-methylnicotinic acid isopropyl ester.Sigma-Aldrich.
  • Safety Data Sheet - Isopropyl Alcohol.MG Chemicals.
  • SAFETY DATA SHEET - 5-Hydroxy-6-methylnicotinic acid.CymitQuimica.
  • Organic Solvent Waste Disposal.Safety & Risk Services, University of British Columbia.
  • SAFETY DATA SHEET - 6-Methylnicotinic acid.Fisher Scientific.
  • SAFETY DATA SHEET - 2-Chloro-6-methylnicotinic acid.Thermo Fisher Scientific.
  • SAFETY DATA SHEET - methyl nicotin
  • 6-Chloro-5-methylnicotinic acid Product Inform
  • SAFETY DATA SHEET - 2-Chloro-6-methylnicotinic Acid.Tokyo Chemical Industry.
  • Chemical Spill Procedures.Environment, Health and Safety, Cornell University.
  • Spill Control/Emergency Response.EHSO Manual 2025-2026, Oakland University.
  • Chemical Spill Procedures.Environmental Health & Safety, University of Toronto.
  • SAFETY DATA SHEET - 2-Chloro-6-methylnicotinic Acid.TCI Chemicals.
  • Chemical Spill Procedures.Environmental Health and Safety, Princeton University.
  • Safety and Handling of Products.Sentry Industries.
  • Chemical Spills - Emergency Management.
  • Material Safety Data Sheet - Isonicotinic Acid, 99%.Cole-Parmer.
  • 6-Chloro-5-nitronicotinic acid methyl ester.ChemScene.
  • Personal Protective Equipment Selection Guide.Research Laboratory & Safety Services, University of Arizona.
  • SAFETY DATA SHEET - 2-Chloro-6-methylnicotinamide.Fisher Scientific.
  • MSDS of 6-Chloronicotinic acid.Capot Chemical.
  • Methyl 6-chloro-5-nitronicotin
  • How to Choose PPE for Chemical Work.
  • 6-Chloro-2-methyl-5-nitronicotinic acid.BLD Pharm.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.NIOSH.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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